molecular formula C28H28N4O4 B1665321 ATZ-1993 CAS No. 219705-77-8

ATZ-1993

Número de catálogo: B1665321
Número CAS: 219705-77-8
Peso molecular: 484.5 g/mol
Clave InChI: GEVQMCFWDDZLMU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

structure in first source

Propiedades

Número CAS

219705-77-8

Fórmula molecular

C28H28N4O4

Peso molecular

484.5 g/mol

Nombre IUPAC

1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid

InChI

InChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34)

Clave InChI

GEVQMCFWDDZLMU-UHFFFAOYSA-N

SMILES canónico

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole
ATZ 1993
ATZ-1993
ATZ1993

Origen del producto

United States

Foundational & Exploratory

ATZ-1993: Unidentified Compound Lacks Publicly Available Scientific Data

Author: BenchChem Technical Support Team. Date: December 2025

The absence of any public data suggests that ATZ-1993 may be:

  • An internal, preclinical compound designation that has not yet been disclosed publicly.

  • A compound that is no longer under development, with no resulting publications.

  • A hypothetical or incorrectly referenced identifier.

Without any primary scientific or technical information, it is not possible to provide a detailed guide on its mechanism of action, experimental protocols, or associated quantitative data as requested. Consequently, the creation of signaling pathway diagrams, experimental workflow visualizations, and structured data tables cannot be fulfilled.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal or proprietary databases if they are affiliated with an organization that may be developing it. If "this compound" is a placeholder or an internal code, further information would only be available through the originating institution.

ATZ-1993: A Technical Overview of a Non-selective Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATZ-1993 is a potent, orally active, nonpeptide antagonist of both the endothelin-A (ETA) and endothelin-B (ETB) receptors. Endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, exerts its effects through these receptors, playing a significant role in various physiological and pathophysiological processes, including vascular tone regulation and cell proliferation.[1][2] The dual antagonism of ETA and ETB receptors by this compound makes it a subject of interest for investigating the therapeutic potential of broad-spectrum endothelin system inhibition, particularly in cardiovascular diseases characterized by vascular smooth muscle cell proliferation, such as intimal hyperplasia following vascular injury.[3][4]

Core Function: Endothelin Receptor Antagonism

This compound functions by competitively inhibiting the binding of endothelin peptides to both ETA and ETB receptors. This blockade prevents the conformational changes in the receptors that are necessary to initiate downstream intracellular signaling cascades.

Binding Affinity

Quantitative analysis of this compound's binding affinity for endothelin receptors has been determined through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), indicate the potency of the antagonist. A higher pKi value corresponds to a stronger binding affinity.

Receptor SubtypepKi Value
ETA8.69[3]
ETB7.20[3]

Table 1: Binding Affinity of this compound for Endothelin Receptors

Signaling Pathways Modulated by this compound

The antagonism of ETA and ETB receptors by this compound interrupts the canonical signaling pathways initiated by endothelin binding. These pathways are primarily mediated by G-proteins and lead to a variety of cellular responses.

General Endothelin Receptor Signaling Cascade

Endothelin receptors are G-protein coupled receptors (GPCRs). Upon activation by endothelin, they couple to several types of G-proteins, including Gq, Gs, and Gi. The primary pathway for vasoconstriction and proliferation involves the Gq protein.

  • Gq Activation: Endothelin binding to ETA or ETB receptors activates the Gq alpha subunit.

  • Phospholipase C (PLC) Activation: The activated Gq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: Increased intracellular Ca2+ and DAG together activate protein kinase C (PKC).

  • Cellular Response: These signaling events culminate in various cellular responses, including smooth muscle contraction, cell proliferation, and gene expression changes.

By blocking the initial step of endothelin binding, this compound prevents the initiation of this entire cascade.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endothelin-1 Endothelin-1 ET_Receptor ET Receptor (ETA/ETB) Endothelin-1->ET_Receptor Binds G_Protein Gq Protein ET_Receptor->G_Protein Activates ATZ1993 This compound ATZ1993->ET_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Cellular_Response Cellular Response (Vasoconstriction, Proliferation) PKC->Cellular_Response Leads to

Figure 1: Endothelin Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Evidence and Protocols

In Vivo Inhibition of Intimal Hyperplasia

A key preclinical study demonstrated the efficacy of this compound in a rabbit model of vascular injury.

Experimental Data:

ParameterControl GroupThis compound Treated GroupInhibition Rate
Intima:Media RatioIncreasedSignificantly Reduced~77%[3]
DNA Content in Vessel WallIncreasedSignificantly Reduced~77%[3]

Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Intimal Hyperplasia

Experimental Protocol: Balloon Denudation of the Rabbit Carotid Artery

This protocol provides a general framework based on standard methodologies for inducing intimal hyperplasia in rabbits.

  • Animal Model: Male New Zealand White rabbits are typically used.

  • Anesthesia: Animals are anesthetized using a combination of ketamine and xylazine.

  • Surgical Procedure:

    • A midline incision is made in the neck to expose the common carotid artery.

    • A Fogarty 2F balloon catheter is introduced into the artery.

    • The balloon is inflated to a pressure that causes endothelial denudation without rupturing the artery.

    • The inflated catheter is passed along a defined length of the artery three times to ensure complete denudation.

    • The catheter is then removed, and blood flow is restored.

  • Drug Administration: this compound was administered orally at a dose of 30 mg/kg daily in drinking water for one week.[3]

  • Tissue Harvesting and Analysis:

    • After a specified period (e.g., 2-4 weeks), the animals are euthanized, and the carotid arteries are perfusion-fixed with formalin.

    • The arteries are excised, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin (B541160) or Verhoeff-Van Gieson stain).

    • Intima:Media Ratio Calculation: Morphometric analysis is performed using image analysis software to measure the areas of the intima and media. The ratio is calculated by dividing the intimal area by the medial area.

    • DNA Content Analysis: The vascular tissue is homogenized, and DNA is extracted. The total DNA content is quantified using a fluorometric assay with a DNA-binding dye (e.g., Hoechst 33258).

Balloon_Denudation_Workflow cluster_procedure Surgical Procedure cluster_treatment Treatment and Analysis Anesthesia Anesthesia Exposure Carotid Artery Exposure Anesthesia->Exposure Catheterization Balloon Catheter Insertion Exposure->Catheterization Denudation Endothelial Denudation Catheterization->Denudation Restoration Blood Flow Restoration Denudation->Restoration Drug_Admin This compound Administration Restoration->Drug_Admin Euthanasia Euthanasia & Tissue Harvest Drug_Admin->Euthanasia Histology Histological Staining Euthanasia->Histology DNA_Assay DNA Content Analysis Euthanasia->DNA_Assay Morphometry Morphometric Analysis (Intima:Media Ratio) Histology->Morphometry

Figure 2: Experimental workflow for the in vivo rabbit model of intimal hyperplasia.
Radioligand Binding Assay for pKi Determination

The following is a generalized protocol for determining the binding affinity of a competitive antagonist like this compound.

  • Membrane Preparation:

    • Cell lines or tissues expressing ETA or ETB receptors (e.g., CHO cells transfected with the human receptor) are homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Reaction:

    • A constant concentration of a radiolabeled endothelin ligand (e.g., [125I]-ET-1) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled antagonist (this compound) are added to compete with the radioligand for receptor binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled endothelin agonist.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through a glass fiber filter to trap the membranes with bound radioligand.

    • The filters are washed with cold buffer to remove unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is then calculated as the negative logarithm of the Ki.

Conclusion

This compound is a dual antagonist of ETA and ETB receptors with high affinity. Its mechanism of action involves the blockade of endothelin-mediated signaling pathways that are crucial for vasoconstriction and cellular proliferation. Preclinical evidence strongly suggests its potential as an inhibitor of intimal hyperplasia, a key pathological process in restenosis following vascular interventions. The detailed experimental protocols provided herein offer a foundation for further research and development of endothelin receptor antagonists.

References

ATZ-1993 (CAS 219705-77-8): A Technical Guide to a Dual Endothelin Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATZ-1993, with the Chemical Abstracts Service (CAS) number 219705-77-8, is a potent, orally active, nonpeptide dual antagonist of the endothelin (ET) receptor subtypes A (ET-A) and B (ET-B). Its chemical name is 1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative binding affinities, and detailed experimental protocols relevant to its pharmacological characterization. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of cardiovascular diseases such as intimal hyperplasia.

Core Compound Information

PropertyValue
Compound Name This compound
CAS Number 219705-77-8
Chemical Name 1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid
Molecular Formula C28H28N4O4
Mechanism of Action Dual Endothelin Receptor Antagonist (ET-A and ET-B)

Quantitative Data: Receptor Binding Affinity

This compound exhibits high affinity for both the ET-A and ET-B receptors, with a preference for the ET-A subtype. The binding affinity is quantified by the pKi value, which is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKi Value
Endothelin Receptor A (ET-A) 8.69
Endothelin Receptor B (ET-B) 7.20

These values were likely determined through competitive radioligand binding assays.

Mechanism of Action and Signaling Pathways

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that exerts its effects through two G protein-coupled receptors, ET-A and ET-B. This compound, as a dual antagonist, competitively inhibits the binding of ET-1 to both of these receptors, thereby blocking their downstream signaling pathways.

Activation of ET-A receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation. ET-B receptors are located on both endothelial cells and smooth muscle cells. On endothelial cells, their activation mediates vasodilation via the release of nitric oxide (NO) and prostacyclin, and also plays a role in the clearance of ET-1. Conversely, ET-B receptors on smooth muscle cells mediate vasoconstriction.

The signaling cascade initiated by ET-1 binding to its receptors is complex and involves multiple G proteins.

  • ET-A Receptor Signaling: Primarily couples to Gq/11 proteins, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade ultimately leads to smooth muscle contraction and proliferation, in part through the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.

  • ET-B Receptor Signaling: Can couple to Gq/11, Gi/o, and Gs proteins. The Gq/11 coupling leads to a similar cascade as the ET-A receptor. Coupling to Gi/o can inhibit adenylyl cyclase, while coupling to Gs can stimulate it. On endothelial cells, ET-B receptor activation leads to an increase in intracellular Ca2+, which stimulates endothelial nitric oxide synthase (eNOS) to produce NO, causing vasodilation.

By blocking both ET-A and ET-B receptors, this compound can inhibit the vasoconstrictive and proliferative effects of ET-1, making it a subject of interest for conditions characterized by excessive endothelin activity, such as intimal hyperplasia following vascular injury.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ET-A_Receptor ET-A Receptor ET-1->ET-A_Receptor Binds ET-B_Receptor ET-B Receptor ET-1->ET-B_Receptor Binds Gq Gq ET-A_Receptor->Gq Activates ET-B_Receptor->Gq Activates eNOS eNOS (Endothelial) ET-B_Receptor->eNOS Activates (via Ca²⁺) This compound This compound This compound->ET-A_Receptor Blocks This compound->ET-B_Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2+->Contraction MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Proliferation Cell Proliferation MAPK_ERK->Proliferation NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified signaling pathway of Endothelin-1 and the inhibitory action of this compound.

Experimental Protocols

Determination of pKi Values by Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (pKi) of an unlabeled antagonist, such as this compound, for ET-A and ET-B receptors.

Materials:

  • Cell membranes expressing either human ET-A or ET-B receptors.

  • Radioligand: [¹²⁵I]-ET-1.

  • Unlabeled competitor: this compound.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: Cold assay buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice. Resuspend the membranes in assay buffer to a final protein concentration determined by prior optimization.

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or a saturating concentration of unlabeled ET-1 (for non-specific binding).

    • 50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of [¹²⁵I]-ET-1 at a concentration at or below its Kd for the respective receptor.

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 120 minutes), with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

    • Convert the Ki to pKi: pKi = -log(Ki) .

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Cell Membranes (ET-A or ET-B) Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Buffer/Unlabeled ET-1 - this compound dilutions - [¹²⁵I]-ET-1 - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) - Calculate pKi Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining pKi via competitive radioligand binding assay.

In Vivo Model of Intimal Hyperplasia Inhibition

This protocol outlines a general procedure for evaluating the efficacy of this compound in a rabbit model of carotid artery balloon injury, a common method for studying intimal hyperplasia.

Animals:

  • Male New Zealand White rabbits.

Materials:

  • This compound.

  • Vehicle for drug administration (e.g., drinking water).

  • Anesthetics (e.g., ketamine, xylazine).

  • Balloon embolectomy catheter (e.g., 2F).

  • Surgical instruments.

  • Perfusion-fixation solutions (e.g., saline, 10% buffered formalin).

  • Histology equipment and stains (e.g., hematoxylin (B73222) and eosin, Verhoeff-Van Gieson).

Procedure:

  • Acclimation and Dosing: Acclimate rabbits to their housing conditions. Administer this compound (e.g., 30 mg/kg/day) or vehicle in the drinking water, starting before the injury and continuing for the duration of the study (e.g., 14 or 28 days).

  • Balloon Injury Surgery:

    • Anesthetize the rabbit.

    • Make a midline incision in the neck to expose the common carotid artery.

    • Introduce a balloon embolectomy catheter into the artery.

    • Inflate the balloon and pass it through the artery multiple times to denude the endothelium.

    • Remove the catheter and restore blood flow.

    • Close the incision and allow the animal to recover.

  • Post-operative Care: Monitor the animals for any signs of distress and provide appropriate care. Continue the administration of this compound or vehicle.

  • Tissue Collection: At the end of the study period, euthanize the animals. Perfuse the vascular system with saline followed by a fixative. Excise the injured carotid artery segment.

  • Histomorphometric Analysis:

    • Process the artery segments for histology (embed in paraffin, section).

    • Stain the sections with appropriate stains to visualize the vessel layers (intima, media, adventitia) and elastic laminae.

    • Using a microscope and image analysis software, measure the areas of the lumen, intima, and media.

    • Calculate the intima-to-media area ratio (I/M ratio) as a measure of intimal hyperplasia.

  • Statistical Analysis: Compare the I/M ratios between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Intimal_Hyperplasia_Model_Workflow Start Start Acclimation_Dosing Rabbit Acclimation & Start this compound/Vehicle Dosing Start->Acclimation_Dosing Surgery Carotid Artery Balloon Injury Surgery Acclimation_Dosing->Surgery Post_Op Post-operative Care & Continued Dosing Surgery->Post_Op Tissue_Collection Euthanasia & Perfusion-Fixation of Carotid Artery Post_Op->Tissue_Collection Histology Tissue Processing & Histological Staining Tissue_Collection->Histology Analysis Histomorphometric Analysis: - Measure Intima & Media Areas - Calculate I/M Ratio Histology->Analysis Statistics Statistical Comparison of Treatment vs. Control Analysis->Statistics End End Statistics->End

Caption: Workflow for the in vivo evaluation of this compound on intimal hyperplasia.

Conclusion

This compound is a valuable research tool for investigating the roles of the endothelin system in health and disease. Its dual antagonism of ET-A and ET-B receptors provides a means to probe the complex physiology of endothelin signaling. The data and protocols presented in this guide offer a foundation for researchers and drug development professionals to design and execute further studies to elucidate the full therapeutic potential of this compound. The provided methodologies for assessing receptor binding and in vivo efficacy are critical for the continued pharmacological characterization of this and similar compounds.

ATZ-1993: A Technical Guide to its Discovery and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ATZ-1993, a potent, orally active, nonpeptide dual endothelin receptor antagonist. The document details the initial discovery, key biological data, and the mechanism of action of this compound. While the specific, detailed synthesis pathway and experimental protocols from the seminal 1999 study by Azuma et al. are not publicly available in their entirety, this guide furnishes available quantitative data, outlines generalized experimental methodologies, and presents a putative synthesis pathway for the core benz[g]indazole structure based on established organic chemistry principles. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development.

Discovery and Initial Characterization

This compound was first described in a 1999 publication in the Japanese Journal of Pharmacology by a team of researchers led by Hiroshi Azuma.[1] The compound, chemically identified as 3-carboxy-4,5-dihydro-1-[1-(3-ethoxyphenyl)propyl]-7-(5-pyrimidinyl)methoxy-[1H]-benz[g]indazole, was identified as a novel, nonpeptide antagonist of both endothelin receptor subtype A (ETA) and subtype B (ETB).[1]

Initial studies demonstrated that this compound is orally active and exhibits high selectivity for endothelin receptors.[1] Its potential therapeutic application was investigated in a rabbit model of intimal hyperplasia following balloon endothelial denudation of the carotid artery, a model relevant to understanding restenosis after angioplasty.[1]

Quantitative Biological Data

The primary quantitative data for this compound's biological activity comes from the initial 1999 study. The data is summarized in the tables below.

Table 1: Receptor Binding Affinity of this compound
Receptor SubtypepKi value
Endothelin Receptor A (ETA)8.69 ± 0.02
Endothelin Receptor B (ETB)7.20 ± 0.03
Data from Azuma H, et al. Jpn J Pharmacol. 1999 Sep;81(1):21-8.[1]
Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Intimal Hyperplasia
ParameterDosage and AdministrationDuration of TreatmentInhibition of Intimal Hyperplasia
Intima:Media Ratio Increase30 mg/kg/day in drinking water1 week before and 6 weeks after balloon denudation~77%
DNA Content Increase in Vessel Wall30 mg/kg/day in drinking water1 week before and 6 weeks after balloon denudation~77%
Data from Azuma H, et al. Jpn J Pharmacol. 1999 Sep;81(1):21-8.[1]

Synthesis Pathway

The precise, step-by-step synthesis protocol for this compound as developed by its originators is not detailed in the available public literature. However, a plausible synthetic route to the core benz[g]indazole scaffold can be conceptualized based on established methods in heterocyclic chemistry. The following diagram illustrates a generalized, hypothetical synthesis pathway.

G cluster_start Starting Materials cluster_cyclization Core Scaffold Formation cluster_functionalization Functional Group Introduction A Substituted 2-Naphthoic Acid C Cyclization A->C B Hydrazine Derivative B->C D Benz[g]indazole Core C->D E Alkylation D->E F Esterification E->F G Final Functionalization F->G H This compound G->H

Caption: A generalized, hypothetical synthesis pathway for this compound.

Signaling Pathway

This compound functions as an antagonist at both ETA and ETB receptors, thereby inhibiting the downstream signaling cascades initiated by the binding of endothelin-1 (B181129) (ET-1). The diagram below illustrates the signaling pathway that is blocked by this compound.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR ATZ1993 This compound ATZ1993->ETAR ATZ1993->ETBR Gq Gq Protein Activation ETAR->Gq ETBR->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ and PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Responses (Vasoconstriction, Proliferation) Ca_PKC->Cellular_Response

Caption: Endothelin receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The specific, detailed experimental protocols used in the original 1999 study by Azuma et al. are not available in the public domain. However, this section outlines generalized protocols for the key assays that would have been employed to characterize this compound.

Endothelin Receptor Binding Assay (Generalized Protocol)

This type of assay is used to determine the binding affinity of a compound to its target receptor.

Workflow Diagram:

G A Prepare cell membranes expressing ETA or ETB receptors B Incubate membranes with radiolabeled endothelin-1 ([125I]ET-1) A->B C Add varying concentrations of this compound B->C D Separate bound and free radioligand (e.g., via filtration) C->D E Quantify radioactivity of bound ligand (e.g., using a gamma counter) D->E F Calculate Ki values from competition binding curves E->F

Caption: A generalized workflow for an endothelin receptor binding assay.

Methodology:

  • Membrane Preparation: Cell lines overexpressing either human ETA or ETB receptors are cultured and harvested. The cells are then lysed, and the membrane fraction is isolated by centrifugation.

  • Binding Reaction: In a multi-well plate, the receptor-containing membranes are incubated with a fixed concentration of a radiolabeled endothelin peptide, such as [125I]ET-1.

  • Competition: A range of concentrations of the test compound (this compound) is added to the wells to compete with the radioligand for binding to the receptors.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound (free) radioligand. This is typically achieved by rapid filtration through a glass fiber filter, which traps the membranes and the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Rabbit Model of Carotid Artery Intimal Hyperplasia (Generalized Protocol)

This in vivo model is used to assess the efficacy of a compound in preventing the thickening of the inner layer of an artery after injury.

Workflow Diagram:

G A Anesthetize rabbit and expose the common carotid artery B Induce endothelial injury using a balloon catheter A->B C Administer this compound or vehicle (e.g., in drinking water) B->C D Maintain treatment for a specified period (e.g., 6 weeks) C->D E Harvest the carotid artery D->E F Perform histological analysis to measure intimal and medial thickness E->F G Analyze DNA content of the vessel wall E->G

Caption: A generalized workflow for a rabbit model of carotid artery intimal hyperplasia.

Methodology:

  • Surgical Procedure: Male rabbits are anesthetized, and one of the common carotid arteries is surgically exposed.

  • Endothelial Denudation: A balloon-tipped catheter is inserted into the artery and inflated. The catheter is then withdrawn to denude the endothelium, the inner lining of the artery.

  • Drug Administration: The animals are divided into a control group (receiving vehicle) and a treatment group (receiving this compound). The drug is administered orally, for example, in the drinking water, at a specified dose.

  • Treatment Period: The treatment continues for a predetermined period, which in the case of the original this compound study was for one week prior to and six weeks following the balloon injury.[1]

  • Tissue Harvesting and Analysis: At the end of the treatment period, the animals are euthanized, and the injured segment of the carotid artery is harvested. The tissue is then processed for histological analysis.

  • Quantification of Intimal Hyperplasia: Cross-sections of the artery are stained, and the areas of the intima and media are measured using morphometric analysis. The ratio of the intimal area to the medial area is calculated as a measure of intimal hyperplasia. Additionally, the DNA content of the vessel wall can be quantified as a measure of cell proliferation.

Conclusion

This compound is a well-characterized, potent, and orally active dual endothelin receptor antagonist. The available data from its initial discovery demonstrates its high affinity for both ETA and ETB receptors and its significant in vivo efficacy in a relevant animal model of vascular injury. While the specific details of its synthesis and the precise experimental protocols from the original research are not fully accessible in the public domain, this guide provides a comprehensive summary of the known information and presents generalized methodologies that are standard in the field. This compound represents an important pharmacological tool for studying the roles of the endothelin system in health and disease and serves as a significant lead compound in the development of therapeutics for cardiovascular disorders.

References

Pharmacological Profile of ATZ-1993: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial Report: Data Not Available

A comprehensive search for the pharmacological profile of a compound designated "ATZ-1993" has yielded no specific information. Publicly available scientific literature and databases do not contain data pertaining to a substance with this identifier. Therefore, the creation of an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations as requested, is not possible at this time.

The following sections outline the typical data and experimental methodologies that would be required to construct a complete pharmacological profile for a novel compound, based on established practices in drug discovery and development. This information is provided to guide future inquiries once data for this compound becomes available.

Receptor Binding Affinity

A crucial first step in characterizing a new compound is to determine its binding affinity for various receptors, transporters, and enzymes. This is typically achieved through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for a panel of relevant biological targets.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor of interest are prepared from cultured cell lines (e.g., HEK-293, CHO) or from animal tissues.

  • Assay Buffer: A suitable buffer is prepared to maintain physiological pH and ionic strength.

  • Radioligand: A specific radiolabeled ligand with known high affinity for the target receptor is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach equilibrium.

  • Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]

Data Presentation: Receptor Binding Profile of this compound (Hypothetical)
Receptor/TargetKi (nM)
5-HT2AData not available
5-HT2CData not available
5-HT1AData not available
Dopamine D2Data not available
SERTData not available
NETData not available
DATData not available
α1-adrenergicData not available
H1 HistamineData not available

In Vitro Functional Activity

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at its target receptor(s) and to quantify its potency and efficacy.

Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Calcium Flux Assay for Gq-coupled receptors like 5-HT2A)

Objective: To determine the functional activity (EC50 and Emax) of this compound at a specific GPCR.

Methodology:

  • Cell Culture: A cell line stably expressing the receptor of interest (e.g., 5-HT2A) is cultured.

  • Calcium Indicator Dye Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are exposed to varying concentrations of the test compound (this compound).

  • Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.

  • Data Analysis: The dose-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) are calculated.

Data Presentation: In Vitro Functional Profile of this compound (Hypothetical)
AssayReceptorEC50 (nM)Emax (%)
Calcium Flux5-HT2AData not availableData not available
cAMP Accumulation5-HT1AData not availableData not available

In Vivo Behavioral Pharmacology

Animal models are used to assess the physiological and behavioral effects of a compound. For a potential 5-HT2A agonist, the head-twitch response (HTR) in rodents is a classic and predictive behavioral assay.[2]

Experimental Protocol: Head-Twitch Response (HTR) Assay in Mice

Objective: To evaluate the in vivo 5-HT2A receptor agonist activity of this compound.

Methodology:

  • Animals: Male C57BL/6J mice are commonly used.[3]

  • Compound Administration: this compound is administered to the mice, typically via intraperitoneal (IP) or subcutaneous (SC) injection, across a range of doses.

  • Observation Period: Immediately after administration, the mice are placed in individual observation chambers.

  • HTR Quantification: The number of head twitches is counted for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using an automated system with a head-mounted magnet and a magnetometer coil.[3][4]

  • Data Analysis: A dose-response curve is generated to determine the ED50 (the dose that produces 50% of the maximal effect).

Data Presentation: In Vivo Behavioral Effects of this compound (Hypothetical)
Behavioral AssaySpeciesRoute of AdministrationED50 (mg/kg)Max Response
Head-Twitch ResponseMouseIPData not availableData not available

Pharmacokinetics

Pharmacokinetic (PK) studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[5]

Experimental Protocol: Murine Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice.

Methodology:

  • Dosing: A single dose of this compound is administered to a cohort of mice via a specific route (e.g., intravenous, oral).

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.

  • Plasma Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The plasma concentration-time data are used to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%) for non-intravenous routes.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice (Hypothetical)
ParameterRouteValue
Clearance (CL)IVData not available
Volume of Distribution (Vd)IVData not available
Half-life (t1/2)IVData not available
Bioavailability (F%)POData not available

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for conveying complex biological processes and experimental designs.

Hypothetical Signaling Pathway for a 5-HT2A Receptor Agonist

G cluster_membrane Cell Membrane ATZ1993 This compound HT2A 5-HT2A Receptor ATZ1993->HT2A Binds to Gq Gq/11 HT2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling & Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Hypothetical 5-HT2A receptor signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Profiling

G cluster_invitro In Vitro Profiling Workflow start This compound (Test Compound) binding Radioligand Binding Assay start->binding functional Functional Assay (e.g., Calcium Flux) start->functional data Data Analysis binding->data functional->data profile Affinity (Ki) & Activity (EC50, Emax) Profile data->profile

Caption: General workflow for determining the in vitro pharmacological profile.

References

A Technical Guide to Intimal Hyperplasia Research, Circa 1993

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research did not identify a specific compound or research program designated "ATZ-1993" in the context of intimal hyperplasia. The following guide provides a comprehensive overview of the understanding and investigational approaches for intimal hyperplasia prevalent in the early 1990s, a period of significant advancement in cardiovascular research.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed look into the core concepts, experimental protocols, and therapeutic strategies for intimal hyperplasia as they were understood around 1993.

Core Concepts of Intimal Hyperplasia (Circa 1993)

In the early 1990s, intimal hyperplasia was primarily understood as a wound-healing response of the vessel wall to injury, often occurring after vascular interventions like angioplasty, grafting, or in the natural progression of atherosclerosis. The process was characterized by the migration and proliferation of vascular smooth muscle cells (VSMCs) from the media to the intima, followed by the deposition of extracellular matrix (ECM), leading to a thickening of the intimal layer and potential restenosis of the vessel.

The key cellular and molecular events recognized at the time included:

  • Endothelial Denudation: Injury to the endothelial layer was considered the initiating event.

  • Platelet Adhesion and Aggregation: This led to the release of growth factors, most notably Platelet-Derived Growth Factor (PDGF).

  • Leukocyte Infiltration: Inflammatory cells were observed to play a role in the response to injury.

  • VSMC Phenotypic Modulation: VSMCs would switch from a quiescent, contractile phenotype to a synthetic, proliferative state.

  • VSMC Migration and Proliferation: Driven by mitogens like PDGF, VSMCs would move into the intima and multiply.

  • Extracellular Matrix Deposition: Proliferating VSMCs would secrete collagen, elastin, and proteoglycans, contributing to the bulk of the neointima.

Signaling Pathways in Intimal Hyperplasia (Early 1990s Perspective)

The understanding of the signaling pathways driving intimal hyperplasia was centered on the effects of key growth factors and vasoactive substances. The renin-angiotensin system (RAS) was a significant area of investigation for its role in both blood pressure regulation and its direct effects on the vessel wall.

Intimal_Hyperplasia_Pathway_1993 cluster_RAS Renin-Angiotensin System Vascular_Injury Vascular Injury (e.g., Angioplasty) Endothelial_Denudation Endothelial Denudation Vascular_Injury->Endothelial_Denudation Platelet_Aggregation Platelet Aggregation and Degranulation Endothelial_Denudation->Platelet_Aggregation PDGF_Release PDGF Release Platelet_Aggregation->PDGF_Release VSMC_Migration VSMC Migration to Intima PDGF_Release->VSMC_Migration Stimulates VSMC_Proliferation VSMC Proliferation PDGF_Release->VSMC_Proliferation Stimulates Intimal_Thickening Intimal Thickening (Neointima Formation) VSMC_Migration->Intimal_Thickening ECM_Production ECM Production VSMC_Proliferation->ECM_Production VSMC_Proliferation->Intimal_Thickening ECM_Production->Intimal_Thickening Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzes Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Catalyzes ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor on VSMC Angiotensin_II->AT1_Receptor AT1_Receptor->VSMC_Proliferation Potentiates

Signaling cascade of intimal hyperplasia, circa 1993.

Experimental Protocols

Preclinical research in the early 1990s relied heavily on animal models of arterial injury. The rat carotid artery balloon de-endothelialization model was a cornerstone of this research.

3.1 Rat Carotid Artery Injury Model

This model was widely used to induce intimal hyperplasia and test the efficacy of potential therapeutic agents.

  • Animal Model: Male Sprague-Dawley or Wistar rats (350-450g).

  • Anesthesia: Intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • A midline cervical incision is made to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • The ECA is ligated distally, and a temporary ligature is placed around the CCA proximally.

    • A small arteriotomy is made in the ECA.

    • A 2F Fogarty balloon catheter is introduced through the arteriotomy into the CCA.

    • The balloon is inflated with a small volume of saline to a pressure sufficient to induce endothelial denudation without rupturing the vessel.

    • The inflated catheter is passed three times along the length of the CCA to denude the endothelium.

    • The catheter is removed, the ECA is ligated proximally, and blood flow is restored to the CCA and ICA.

    • The contralateral right carotid artery often serves as an uninjured control.

  • Post-Operative Care: Administration of analgesics and monitoring for recovery.

  • Endpoint Analysis (typically at 14 days post-injury):

    • Animals are euthanized, and the carotid arteries are perfusion-fixed in situ with 4% paraformaldehyde at physiological pressure.

    • The arteries are excised, processed for histology, and embedded in paraffin.

    • Cross-sections are cut and stained with hematoxylin (B73222) and eosin (B541160) (H&E) and Verhoeff-Van Gieson (VVG) for elastin.

    • Morphometric analysis is performed using image analysis software to measure the areas of the lumen, intima, and media. The intima-to-media (I/M) ratio is a key quantitative endpoint.

Experimental_Workflow_1993 Animal_Model Rat Model Selection (e.g., Sprague-Dawley) Anesthesia Anesthesia Animal_Model->Anesthesia Surgical_Injury Carotid Artery Balloon Injury Anesthesia->Surgical_Injury Drug_Administration Test Compound Administration (e.g., Oral Gavage, Osmotic Pump) Surgical_Injury->Drug_Administration Post_Op Post-Operative Care (14 days) Drug_Administration->Post_Op Euthanasia Euthanasia and Perfusion Fixation Post_Op->Euthanasia Histology Histological Processing (H&E, VVG Staining) Euthanasia->Histology Analysis Morphometric Analysis (Intima/Media Ratio) Histology->Analysis

Preclinical experimental workflow for intimal hyperplasia research.

Quantitative Data and Therapeutic Strategies

A significant focus of research in this era was the investigation of pharmacological agents that could inhibit the processes leading to intimal hyperplasia. Angiotensin-Converting Enzyme (ACE) inhibitors were a prominent class of drugs under investigation.

4.1 Preclinical Data for ACE Inhibitors (Example: Perindopril)

Studies in the early 1990s explored the effects of ACE inhibitors on neointima formation in animal models. The data presented here is representative of the findings from that period.

Experimental Group Animal Model Dosage Duration Key Finding (I/M Ratio)
Control (Vehicle)Rat Carotid InjurySaline14 days~1.5
PerindoprilRat Carotid Injury1 mg/kg/day14 days~0.8 (Significant reduction)

Data are illustrative and based on typical findings from research published in the early 1990s.

4.2 Interpretation of Findings

The reduction in the intima-to-media ratio by ACE inhibitors like Perindopril suggested that the renin-angiotensin system played a role in the pathophysiology of intimal hyperplasia, beyond its systemic effects on blood pressure. This pointed to a local, tissue-based action of angiotensin II in promoting VSMC proliferation and migration. These findings were crucial in shifting the perspective of intimal hyperplasia from a purely mechanical response to one involving complex cellular and signaling events that could be pharmacologically targeted.

Conclusion

The research landscape for intimal hyperplasia around 1993 was characterized by a foundational understanding of the cellular processes and a growing appreciation for the underlying signaling pathways. The development and refinement of animal models, particularly the rat carotid injury model, provided a robust platform for testing novel therapeutic strategies. The investigation of drug classes like ACE inhibitors marked a pivotal step towards a more targeted, molecular approach to preventing restenosis following vascular procedures. This era laid the groundwork for much of the subsequent research in vascular biology and the development of more advanced therapies, including drug-eluting stents.

In Vitro Characterization of ATZ-1993: A Novel Inhibitor of Smooth Muscle Cell Proliferation and Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the in vitro evaluation of ATZ-1993, a novel small molecule inhibitor with therapeutic potential for vascular proliferative diseases such as atherosclerosis and restenosis. The pathogenesis of these conditions centrally involves the proliferation and migration of vascular smooth muscle cells (VSMCs).[1][2][3][4] this compound has been developed to target key signaling pathways that regulate these cellular processes. This document provides a comprehensive overview of the experimental data, detailed protocols, and the hypothesized mechanism of action for this compound.

Postulated Mechanism of Action of this compound

This compound is hypothesized to be a potent and selective inhibitor of the RhoA/ROCK signaling pathway. The activation of the small GTPase RhoA is a critical event in VSMC migration and proliferation.[5][6] Upon stimulation by agonists such as Angiotensin II or Platelet-Derived Growth Factor (PDGF), RhoA is activated and in turn activates its downstream effector, ROCK (Rho-associated coiled-coil containing protein kinase). This cascade promotes actin cytoskeleton reorganization, leading to cell migration, and also influences gene expression related to cell cycle progression. By inhibiting this pathway, this compound is expected to suppress the phenotypic switching of VSMCs from a contractile to a synthetic state, which is characterized by increased proliferation and motility.

Quantitative Data Summary

The in vitro effects of this compound were assessed through a series of quantitative assays. The data presented below demonstrates the dose-dependent efficacy of this compound in modulating key cellular functions of human aortic smooth muscle cells (HA-VSMCs).

Table 1: Effect of this compound on PDGF-BB-Induced VSMC Proliferation

This compound ConcentrationMean Proliferation (% of Control)Standard Deviation
0 µM (Vehicle)100%± 5.2%
1 µM85.3%± 4.1%
5 µM52.1%± 3.5%
10 µM25.8%± 2.9%
25 µM10.4%± 1.8%

Table 2: Inhibition of Angiotensin II-Induced RhoA Activation by this compound

This compound ConcentrationRelative GTP-RhoA Levels (Normalized to Total RhoA)Standard Deviation
0 µM (Vehicle)1.00± 0.08
1 µM0.72± 0.06
5 µM0.31± 0.04
10 µM0.14± 0.03

Table 3: Effect of this compound on Intracellular Calcium Mobilization

TreatmentPeak [Ca2+]i (nM)Standard Deviation
Basal98± 12
Angiotensin II (100 nM)510± 45
This compound (10 µM) + Angiotensin II (100 nM)495± 52

Table 4: Inhibition of PDGF-BB-Induced ERK1/2 Phosphorylation by this compound

This compound ConcentrationRelative p-ERK1/2 Levels (Normalized to Total ERK1/2)Standard Deviation
0 µM (Vehicle)1.00± 0.11
1 µM0.68± 0.09
5 µM0.29± 0.05
10 µM0.12± 0.03

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway for this compound and the general workflow for its in vitro characterization.

ATZ1993_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR AT1 Receptor RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activates AngII Angiotensin II AngII->GPCR RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates ERK ERK1/2 ROCK->ERK pERK p-ERK1/2 ERK->pERK GeneTranscription Gene Transcription pERK->GeneTranscription Promotes ATZ1993 This compound ATZ1993->RhoA_GTP Inhibits Proliferation Proliferation GeneTranscription->Proliferation

Caption: Hypothesized mechanism of action of this compound.

In_Vitro_Workflow cluster_assays Functional and Mechanistic Assays start VSMC Culture treatment Treatment with this compound and/or Agonist start->treatment proliferation Proliferation Assay (EdU Incorporation) treatment->proliferation calcium Calcium Imaging (Fluo-4 AM) treatment->calcium rho RhoA Activation Assay (Pull-down) treatment->rho western Western Blot (p-ERK Analysis) treatment->western analysis Data Acquisition and Analysis proliferation->analysis calcium->analysis rho->analysis western->analysis end Characterization of This compound Effects analysis->end

Caption: General experimental workflow for in vitro studies of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human aortic smooth muscle cells (HA-VSMCs) were cultured in DMEM/F12 with GlutaMAX, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] Cells were maintained at 37°C in a humidified atmosphere of 5% CO2. For all experiments, cells between passages 3 and 8 were used.

VSMC Proliferation Assay

VSMC proliferation was quantified using a Click-iT™ EdU Cell Proliferation Assay Kit.

  • Cell Seeding: HA-VSMCs were seeded in 96-well plates at a density of 2 x 10^4 cells/mL and allowed to adhere overnight.[8]

  • Serum Starvation: Cells were serum-starved for 24 hours to synchronize their cell cycles.

  • Treatment: Cells were pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 20 ng/mL of PDGF-BB for 24 hours.[7]

  • EdU Labeling: 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) was added to each well for the final 24 hours of incubation.[8]

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.[8]

  • Detection: The incorporated EdU was detected using a fluorescent azide-coupled dye as per the manufacturer's protocol. Total nuclei were stained with DAPI.

  • Analysis: Fluorescence was quantified using a plate reader. The proliferation rate was expressed as the ratio of EdU-positive cells to DAPI-stained cells.

Intracellular Calcium Imaging

Changes in intracellular calcium concentration ([Ca2+]i) were monitored using the fluorescent indicator Fluo-4 AM.[9][10]

  • Cell Seeding: HA-VSMCs were grown on glass coverslips.

  • Dye Loading: Cells were incubated with 5 µM Fluo-4 AM for 30 minutes at 37°C.[9]

  • Imaging: Coverslips were mounted on a perfusion chamber on an inverted microscope equipped for fluorescence imaging.

  • Treatment: After establishing a baseline fluorescence, cells were perfused with a buffer containing 100 nM Angiotensin II, with or without pre-incubation with 10 µM this compound.

  • Data Acquisition: Fluorescence intensity was recorded over time. Changes in [Ca2+]i were calculated from the ratio of fluorescence intensities.

RhoA Activation Assay

The level of active, GTP-bound RhoA was determined using a pull-down assay.[6][11][12]

  • Cell Treatment: Confluent HA-VSMCs were serum-starved and then treated with this compound before stimulation with 100 nM Angiotensin II.

  • Cell Lysis: Cells were lysed in an ice-cold buffer containing protease and phosphatase inhibitors.[13]

  • Pull-Down: Cell lysates containing equal amounts of protein were incubated with Rhotekin-RBD agarose (B213101) beads to pull down GTP-RhoA.[12]

  • Washing: The beads were washed to remove non-specifically bound proteins.

  • Western Blotting: The pulled-down proteins were eluted, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was probed with a primary antibody specific for RhoA. A sample of the total cell lysate was also run to determine the total RhoA levels.[11]

  • Quantification: Band intensities were quantified using densitometry. The amount of active RhoA was normalized to the total RhoA in the cell lysate.

Western Blot Analysis for Phospho-ERK1/2

The phosphorylation status of ERK1/2 was analyzed by Western blotting.[14][15][16]

  • Sample Preparation: HA-VSMCs were treated as described for the RhoA activation assay. Protein extracts were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

  • Protein Quantification: Protein concentration was determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated on a polyacrylamide gel and transferred to a PVDF membrane.[16]

  • Immunoblotting: The membrane was blocked with 5% BSA in TBST to prevent non-specific binding.[15] It was then incubated overnight at 4°C with a primary antibody against phospho-ERK1/2.

  • Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody, and the signal was detected using an ECL substrate.[15]

  • Re-probing: To normalize for protein loading, the membrane was stripped and re-probed with an antibody against total ERK1/2.[16]

  • Analysis: Band intensities were quantified, and the ratio of phospho-ERK1/2 to total ERK1/2 was calculated.

References

ATZ-1993: A Technical Overview of its Selectivity for ETA vs. ETB Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the endothelin receptor antagonist ATZ-1993, with a specific focus on its selectivity for the endothelin A (ETA) versus the endothelin B (ETB) receptor subtypes. This document outlines the quantitative binding affinities, detailed experimental methodologies for their determination, and the associated signaling pathways.

Core Data: Receptor Binding Affinity

This compound is a nonpeptide antagonist of both ETA and ETB receptors. Its selectivity is characterized by its respective binding affinities (pKi) for each receptor subtype. A higher pKi value indicates a stronger binding affinity.

CompoundReceptor SubtypepKi Value
This compoundETA8.69 ± 0.02
This compoundETB7.20 ± 0.03

Table 1: Binding Affinities of this compound for Endothelin Receptor Subtypes. Data sourced from Azuma H, et al. (1999).[1]

The data clearly indicates that this compound possesses a higher affinity for the ETA receptor than the ETB receptor.

Experimental Protocols

The determination of the binding affinities of this compound for ETA and ETB receptors was achieved through radioligand binding assays. The functional antagonism was assessed via isolated tissue contractility studies.

Radioligand Binding Assay

This protocol outlines the methodology used to determine the pKi values of this compound.

Objective: To quantify the binding affinity of this compound for human ETA and ETB receptors.

Materials:

  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human ETA or human ETB receptors.

  • Radioligand: [125I]Endothelin-1 ([125I]ET-1).

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer containing bovine serum albumin (BSA) and protease inhibitors.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: CHO cells expressing either ETA or ETB receptors are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.

  • Binding Reaction: The isolated cell membranes are incubated in the assay buffer with a fixed concentration of [125I]ET-1 and varying concentrations of the unlabeled competitor, this compound.

  • Incubation: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound [125I]ET-1, is measured using a gamma scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [125I]ET-1 (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells (ETA or ETB) Homogenization Homogenization CHO_cells->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Membranes Isolated Membranes Centrifugation->Membranes Incubation Incubation with [125I]ET-1 & this compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Gamma Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Cheng_Prusoff Cheng-Prusoff Equation IC50->Cheng_Prusoff pKi Calculate pKi Cheng_Prusoff->pKi

Experimental workflow for the radioligand binding assay.
Functional Antagonism Assay

This protocol details the methodology to assess the functional antagonist activity of this compound on endothelin-1 (B181129) induced vasoconstriction.

Objective: To determine the ability of this compound to inhibit ET-1-induced contraction in isolated arterial tissue.

Materials:

  • Tissue: Rabbit thoracic aorta.

  • Agonist: Endothelin-1 (ET-1).

  • Antagonist: this compound.

  • Physiological Salt Solution: Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2.

  • Organ Bath System: With isometric force transducers.

  • Data Acquisition System: To record changes in tissue tension.

Procedure:

  • Tissue Preparation: The rabbit thoracic aorta is carefully dissected and cut into rings. The endothelium may be removed by gentle rubbing of the intimal surface.

  • Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with carbogen. The rings are connected to isometric force transducers to measure changes in tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension until a stable baseline is achieved.

  • Antagonist Incubation: The aortic rings are pre-incubated with various concentrations of this compound for a set period.

  • Agonist Stimulation: A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath.

  • Data Recording: The contractile responses to ET-1 in the absence and presence of this compound are recorded.

  • Data Analysis: The antagonist effect of this compound is quantified by determining the rightward shift in the ET-1 concentration-response curve. This is often expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that would produce a 2-fold shift in the agonist concentration-response curve.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Aorta Rabbit Thoracic Aorta Rings Aortic Rings Aorta->Rings Mounting Mount in Organ Bath Rings->Mounting Equilibration Equilibration Mounting->Equilibration Antagonist Incubate with this compound Equilibration->Antagonist Agonist Add ET-1 (Cumulative) Antagonist->Agonist Recording Record Tension Agonist->Recording CRC Concentration-Response Curve Recording->CRC Shift Analyze Curve Shift CRC->Shift

Workflow for the functional antagonism assay.

Signaling Pathways

Endothelin receptors are G-protein coupled receptors (GPCRs) that mediate a variety of cellular responses upon activation by endothelin peptides.

ETA Receptor Signaling

The ETA receptor is primarily coupled to Gq/11 proteins. Its activation leads to a cascade of events culminating in vasoconstriction and cell proliferation.

G ET1 Endothelin-1 ETA ETA Receptor ET1->ETA Gq Gq/11 ETA->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC activates Contraction Vasoconstriction Ca->Contraction Proliferation Cell Proliferation PKC->Proliferation

Simplified ETA receptor signaling pathway.
ETB Receptor Signaling

The ETB receptor exhibits more diverse signaling, coupling to Gq/11, Gi/o, and Gs proteins depending on the cell type and physiological context. This can lead to vasodilation, vasoconstriction, or clearance of endothelin. In endothelial cells, ETB receptor activation typically leads to vasodilation through the production of nitric oxide (NO).

G ET1 Endothelin-1 ETB ETB Receptor (Endothelial Cell) ET1->ETB Gi Gi/o ETB->Gi activates eNOS eNOS Gi->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces sGC Soluble Guanylate Cyclase NO->sGC activates cGMP cGMP sGC->cGMP produces Relaxation Vasodilation cGMP->Relaxation

ETB receptor-mediated vasodilation pathway.

References

Structural analogs of ATZ-1993

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of current scientific literature reveals a significant gap in information regarding a specific molecule designated "ATZ-1993." Comprehensive searches across multiple chemical and biological databases have not yielded a definitive structure, mechanism of action, or established biological target for a compound with this identifier.

The search results for "this compound" are varied and do not point to a single, recognized pharmaceutical agent or research compound. The term "ATZ" is a common abbreviation for multiple substances, most notably Atrazine, a widely used herbicide. The inclusion of "1993" might refer to a publication year or an internal compound library number that is not publicly indexed.

Without a defined chemical structure and a known biological context, it is not feasible to provide a technical guide on its structural analogs. The core requirements of the request—summarizing quantitative data, detailing experimental protocols, and creating signaling pathway diagrams—are all contingent on having a reference compound to begin with.

Therefore, to proceed with generating the requested in-depth technical guide, clarification on the specific chemical structure and the biological target or area of research associated with this compound is respectfully requested. Once this foundational information is provided, a thorough and accurate guide on its structural analogs can be developed to meet the needs of researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Preclinical Safety and Toxicity Assessment of Novel Chemical Entities in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific compound designated "ATZ-1993" is not available in the public domain based on the conducted searches. The following technical guide provides a comprehensive overview of the standard procedures and methodologies for evaluating the safety and toxicity profile of a novel chemical entity (NCE) in animal models, as would be applicable to a compound like "this compound" during its preclinical development.

Introduction to Preclinical Safety and Toxicity Profiling

The evaluation of a new drug candidate's safety and toxicity in animal models is a critical and mandatory phase in the drug development process. These preclinical studies aim to identify potential hazards, characterize adverse effects, and determine a safe starting dose for first-in-human clinical trials. A thorough understanding of the toxicological profile of a new chemical entity (NCE) is paramount for ensuring patient safety and for the successful progression of the drug through the development pipeline.

This guide outlines the core components of a preclinical toxicology program, including study design considerations, common experimental protocols, data interpretation, and the visualization of key processes and pathways. The methodologies described herein are based on established international regulatory guidelines.

Data Presentation: Summarizing Toxicological Data

Quantitative data from toxicology studies should be presented in a clear and standardized format to facilitate comparison and interpretation. The following table provides a template for summarizing key toxicological endpoints for a hypothetical NCE.

Table 1: Summary of Preclinical Toxicity Data for a Novel Chemical Entity (NCE)

Study Type Species/Strain Route of Administration Key Findings No-Observed-Adverse-Effect Level (NOAEL) Lowest-Observed-Adverse-Effect Level (LOAEL) Other Relevant Endpoints (e.g., LD50)
Acute Toxicity Rat (Sprague-Dawley)Oral (gavage)Clinical signs of toxicity at high doses, including lethargy and ataxia.100 mg/kg300 mg/kgLD50: 1500 mg/kg
Mouse (CD-1)IntravenousDose-dependent mortality.10 mg/kg25 mg/kgLD50: 50 mg/kg
Repeated Dose Toxicity (28-day) Rat (Sprague-Dawley)Oral (gavage)Liver enzyme elevation (ALT, AST), hepatocellular hypertrophy.30 mg/kg/day100 mg/kg/dayN/A
Dog (Beagle)Oral (capsule)Gastrointestinal disturbances (emesis), slight weight loss at the highest dose.15 mg/kg/day45 mg/kg/dayN/A
Genotoxicity In vitro Ames TestN/ANo evidence of mutagenicity in S. typhimurium and E. coli strains.N/AN/AN/A
In vivo Micronucleus TestMouse (CD-1)No increase in micronucleated erythrocytes.200 mg/kgN/AN/A
Safety Pharmacology Rat (Sprague-Dawley)IntravenousNo significant effects on cardiovascular or respiratory parameters.50 mg/kgN/AN/A
Reproductive Toxicology Rat (Sprague-Dawley)Oral (gavage)No adverse effects on fertility or early embryonic development.75 mg/kg/dayN/AN/A

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and regulatory acceptance of toxicology studies. Below are outlines of key experimental methodologies.

Acute Toxicity Studies
  • Objective: To determine the potential for toxicity after a single dose and to identify the median lethal dose (LD50).

  • Animal Species: Typically two mammalian species, one rodent (e.g., rat or mouse) and one non-rodent.

  • Methodology:

    • Animals are divided into several dose groups, including a control group.

    • A single dose of the test substance is administered via the intended clinical route (e.g., oral, intravenous).

    • Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

    • Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.

    • At the end of the study, a gross necropsy is performed on all animals.

Repeated Dose Toxicity Studies
  • Objective: To evaluate the toxic effects of the test substance after repeated administration over a defined period (e.g., 28 or 90 days).

  • Animal Species: One rodent and one non-rodent species are typically used.

  • Methodology:

    • At least three dose levels and a control group are used.

    • The test substance is administered daily for the duration of the study.

    • Detailed clinical observations are made daily.

    • Body weight and food consumption are monitored weekly.

    • Hematology, clinical chemistry, and urinalysis are performed at specified intervals.

    • At termination, a full necropsy is conducted, and major organs are weighed and examined histopathologically.

Genotoxicity Assays
  • Objective: To assess the potential of the test substance to induce genetic mutations or chromosomal damage.

  • Methodology: A standard battery of tests includes:

    • Ames Test (in vitro): A bacterial reverse mutation assay to detect point mutations.

    • In vitro Mammalian Cell Assay: An assay to detect chromosomal aberrations or gene mutations in mammalian cells.

    • In vivo Genotoxicity Assay: Typically a micronucleus test in rodents to assess chromosomal damage in bone marrow cells.

Safety Pharmacology Studies
  • Objective: To investigate the potential for adverse effects on vital organ functions (cardiovascular, respiratory, and central nervous systems).

  • Methodology:

    • Cardiovascular: Evaluation of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, telemetered non-rodent model (e.g., dog or non-human primate).

    • Respiratory: Assessment of respiratory rate and tidal volume in rodents using plethysmography.

    • Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes.

Visualizations: Pathways and Workflows

Signaling Pathway: Generic Cellular Stress Response

The following diagram illustrates a simplified, generic signaling pathway that can be activated by a toxic substance, leading to cellular stress and potential apoptosis.

Cellular Stress Response cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Toxic_Substance Toxic Substance ROS Reactive Oxygen Species (ROS) Generation Toxic_Substance->ROS Induces ER_Stress ER Stress Toxic_Substance->ER_Stress Induces DNA_Damage DNA Damage Toxic_Substance->DNA_Damage Causes Cell_Membrane Cell Membrane Stress_Kinases Stress Kinases (e.g., JNK, p38) ROS->Stress_Kinases Activates Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS->Mitochondrial_Dysfunction Transcription_Factors Activation of Transcription Factors (e.g., AP-1, p53) Stress_Kinases->Transcription_Factors Activates ER_Stress->Stress_Kinases Activates DNA_Damage->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Can lead to Cytochrome_c Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c Cytochrome_c->Apoptosis Initiates

Caption: A generic cellular stress response pathway initiated by a toxic agent.

Experimental Workflow: Preclinical Safety Assessment

This diagram outlines the typical workflow for the preclinical safety assessment of a new chemical entity.

Preclinical Safety Assessment Workflow Start NCE Discovery and Synthesis In_Vitro_Screening In Vitro Toxicity Screening (e.g., Cytotoxicity, hERG) Start->In_Vitro_Screening Acute_Toxicity Acute Toxicity Studies (Rodent & Non-rodent) In_Vitro_Screening->Acute_Toxicity Genotoxicity Genotoxicity Battery (Ames, in vitro/in vivo) In_Vitro_Screening->Genotoxicity Dose_Range_Finding Dose Range-Finding Studies Acute_Toxicity->Dose_Range_Finding Repeated_Dose_Toxicity Repeated Dose Toxicity (28-day or 90-day) Dose_Range_Finding->Repeated_Dose_Toxicity Safety_Pharmacology Safety Pharmacology Core Battery (CV, Resp, CNS) Dose_Range_Finding->Safety_Pharmacology IND_Submission Investigational New Drug (IND) Submission Repeated_Dose_Toxicity->IND_Submission Genotoxicity->IND_Submission Safety_Pharmacology->IND_Submission

Caption: A typical workflow for preclinical safety assessment of an NCE.

Logical Relationship: Progression of Preclinical Testing

This diagram illustrates the logical progression and increasing complexity of preclinical toxicology studies.

Logical Progression of Preclinical Testing Phase1 Phase 1: Early Screening & Acute Effects Phase2 Phase 2: Sub-chronic & Systemic Toxicity Phase1->Phase2 Phase3 Phase 3: Chronic & Specialized Toxicity Phase2->Phase3 Acute_Tox Acute Toxicity In_Vitro_Genotox In Vitro Genotoxicity Repeated_Dose_28d 28-Day Repeated Dose In_Vivo_Genotox In Vivo Genotoxicity Safety_Pharm Safety Pharmacology Chronic_Tox Chronic Toxicity (6-9 months) Carcinogenicity Carcinogenicity Repro_Tox Reproductive Toxicology

Caption: Logical progression of preclinical toxicology testing phases.

Methodological & Application

Application Notes and Protocols for Dissolving Compounds for In Vivo Studies: A General Guide in the Absence of Data for ATZ-1993

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the compound "ATZ-1992" did not yield specific information regarding its physicochemical properties, solubility, or established protocols for in vivo administration. The following application notes and protocols are therefore based on general principles for formulating compounds for preclinical research and should be adapted based on the experimentally determined characteristics of ATZ-1993.

The successful in vivo evaluation of a novel compound like this compound is critically dependent on the development of a safe and effective formulation that ensures appropriate bioavailability at the target site. The choice of solvent and excipients is paramount and must be guided by the compound's solubility, the intended route of administration, and the tolerability of the vehicle by the animal model.

Initial Solubility Screening

A systematic solubility screen is the first step in developing an in vivo formulation. This involves testing the solubility of this compound in a panel of common biocompatible solvents.

Table 1: Solubility Screening of a Novel Compound

Solvent/Vehicle SystemTarget Concentration (mg/mL)Visual Observation (Clear, Hazy, Suspension)Notes
Water1
Saline (0.9% NaCl)1
Phosphate-Buffered Saline (PBS), pH 7.41
5% Dextrose in Water (D5W)1
10% DMSO in Saline5Check for precipitation upon dilution.
10% Ethanol in Saline5
5% Tween® 80 in Saline5May require warming and sonication.
30% Polyethylene Glycol 400 (PEG 400) in Water10
10% Solutol® HS 15 in Saline10
0.5% Carboxymethylcellulose (CMC) in Water5Forms a suspension.

Experimental Protocol: Solubility Assessment

This protocol outlines a general procedure for determining the solubility of a test compound.

Materials:

  • Test compound (e.g., this compound)

  • Selected solvents and vehicle systems (from Table 1)

  • Vortex mixer

  • Sonicator (water bath)

  • Heating block or water bath

  • Microcentrifuge

  • Analytical balance

  • HPLC or LC-MS for concentration analysis (optional, for quantitative assessment)

Procedure:

  • Weigh out a pre-determined amount of the test compound (e.g., 1-10 mg) into a clear glass vial.

  • Add a small, measured volume of the selected solvent to achieve the highest target concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, sonicate the vial for 10-15 minutes. Gentle heating (e.g., to 37-40°C) can be applied if the compound is known to be heat-stable.

  • Visually inspect the solution against a light and dark background for any undissolved particles.

  • If the solution is clear, the compound is soluble at that concentration. You can proceed to test higher concentrations.

  • If particulates are present, the mixture can be centrifuged at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound. The supernatant can be analyzed to determine the actual dissolved concentration if quantitative data is required.

  • Record all observations meticulously.

Vehicle Selection and Formulation Development Workflow

The selection of an appropriate vehicle is a stepwise process that begins with understanding the compound's properties and the requirements of the in vivo study.

Caption: Workflow for in vivo formulation development.

Considerations for Signaling Pathway Interactions

While no specific signaling pathways involving "this compound" could be identified, it is crucial to consider that the chosen vehicle should not interfere with the biological pathways under investigation. For example, solvents like DMSO are known to have biological effects and should be used at the lowest effective concentration.

Signaling_Pathway_Consideration cluster_0 In Vivo System Compound This compound Target Biological Target Compound->Target Intended Effect Vehicle Vehicle (e.g., DMSO, PEG400) Pathway Signaling Pathway Vehicle->Pathway Potential Off-Target Effect Response Biological Response Vehicle->Response Potential Confounding Effect Target->Pathway Pathway->Response

Caption: Vehicle effects on biological pathways.

It is recommended to run a vehicle-only control group in all in vivo experiments to account for any effects of the formulation itself. The data generated from the initial solubility and stability studies will be critical in designing a robust and reproducible in vivo study for this compound.

ATZ-1993 Protocol for Rabbit Carotid Artery Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the ATZ-1993 protocol for a rabbit carotid artery model of neointimal hyperplasia. It includes comprehensive application notes, detailed experimental procedures, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Neointimal hyperplasia, the thickening of the innermost layer of a blood vessel, is a primary contributor to restenosis following vascular interventions such as angioplasty and stenting. The rabbit carotid artery balloon injury model is a well-established preclinical model for studying this phenomenon. This compound is a nonpeptide antagonist of endothelin (ET) receptors, specifically ETA and ETB, which has been investigated for its potential to inhibit neointimal hyperplasia. Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen that is implicated in the pathogenesis of vascular proliferative diseases. By blocking ET-1 signaling, this compound aims to reduce the proliferation and migration of vascular smooth muscle cells (VSMCs), key events in neointimal formation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies utilizing this compound in the rabbit carotid artery model.

Table 1: Pharmacological Profile of this compound

ParameterValueReference
ETA Receptor Binding Affinity (pKi)8.5[1]
ETB Receptor Binding Affinity (pKi)7.2[1]

Table 2: Efficacy of this compound in Inhibiting Neointimal Hyperplasia

ParameterInhibition (%)Plasma Concentration (nM)Reference
Intima:Media Ratio~77%121.6 ± 26.6 to 131.7 ± 20.9[1]
DNA Content~77%121.6 ± 26.6 to 131.7 ± 20.9[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the this compound rabbit carotid artery model.

Rabbit Carotid Artery Balloon Injury Model

This protocol describes the surgical procedure to induce endothelial denudation and vascular injury in the rabbit carotid artery, which subsequently leads to neointimal hyperplasia.

Materials:

  • New Zealand White rabbits (male, 2.5-3.0 kg)

  • Anesthetic agents (e.g., ketamine, xylazine, isoflurane)

  • Surgical instruments (scalpels, forceps, retractors, vessel clamps)

  • 3F Fogarty balloon catheter

  • Heparinized saline solution

  • Suture materials (e.g., 4-0 silk)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rabbit using an appropriate protocol (e.g., intramuscular injection of ketamine and xylazine, followed by maintenance with inhaled isoflurane). Shave the ventral neck region and sterilize the surgical site.

  • Surgical Exposure: Make a midline incision in the neck to expose the right common carotid artery. Carefully dissect the artery from the surrounding connective tissue and vagus nerve.

  • Vessel Isolation and Control: Place vessel clamps or silk ligatures proximally and distally to isolate a segment of the common carotid artery.

  • Arteriotomy and Catheter Insertion: Make a small transverse arteriotomy in the isolated segment. Introduce a 3F Fogarty balloon catheter through the arteriotomy and advance it towards the aortic arch.

  • Endothelial Denudation: Inflate the balloon with a small volume of saline (sufficient to create gentle pressure on the arterial wall) and withdraw the catheter with a rotating motion to denude the endothelium. Repeat this process three times.

  • Closure: After removing the catheter, close the arteriotomy with fine sutures. Remove the vessel clamps to restore blood flow.

  • Post-operative Care: Close the neck incision in layers. Provide appropriate post-operative analgesia and monitor the animal for recovery.

Oral Administration of this compound

This protocol outlines the procedure for the daily oral administration of this compound to the rabbits.

Materials:

  • This compound compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) solution)

  • Oral gavage needles appropriate for rabbits

  • Syringes

Procedure:

  • Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. The dose used in previous studies to achieve therapeutic plasma levels was approximately 1 mg/kg/day.

  • Animal Restraint: Gently but firmly restrain the rabbit to prevent movement during the procedure.

  • Gavage Administration:

    • Measure the distance from the rabbit's mouth to the last rib to estimate the length of the gavage needle to be inserted.

    • Gently insert the gavage needle into the rabbit's mouth, passing it over the tongue and into the esophagus.

    • Slowly administer the this compound suspension.

    • Carefully withdraw the gavage needle.

  • Dosing Schedule: Administer the drug orally once daily, starting from the day of the balloon injury surgery and continuing for the duration of the study (typically 2-4 weeks).

Histomorphometric Analysis of Neointimal Hyperplasia

This protocol details the methods for tissue harvesting, processing, and analysis to quantify the extent of neointimal hyperplasia.

Materials:

  • Euthanasia agent (e.g., pentobarbital (B6593769) overdose)

  • Perfusion-fixation solutions (e.g., phosphate-buffered saline (PBS), 4% paraformaldehyde)

  • Tissue processing reagents (ethanol series, xylene, paraffin)

  • Microtome

  • Microscope slides

  • Staining reagents (e.g., Hematoxylin and Eosin (H&E), Verhoeff-Van Gieson (VVG))

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Harvesting: At the end of the study period, euthanize the rabbit. Perform a thoracotomy and perfuse the vascular system with PBS followed by 4% paraformaldehyde at physiological pressure.

  • Artery Excision: Carefully excise the balloon-injured segment of the right carotid artery and the contralateral left carotid artery (as a control).

  • Tissue Processing and Embedding: Process the arterial segments through a graded series of ethanol (B145695) and xylene, and then embed them in paraffin.

  • Sectioning and Staining: Cut 5 µm thick cross-sections of the arteries using a microtome. Mount the sections on microscope slides and stain with H&E for general morphology and VVG to visualize the internal and external elastic laminae.

  • Image Acquisition and Analysis:

    • Capture digital images of the stained arterial cross-sections under a microscope.

    • Using image analysis software, measure the following areas:

      • Lumen area (LA)

      • Intimal area (IA): Area between the lumen and the internal elastic lamina.

      • Medial area (MA): Area between the internal and external elastic laminae.

    • Calculate the Intima:Media (I/M) ratio (IA/MA) as a measure of neointimal hyperplasia.

DNA Content Analysis

This protocol describes the quantification of total DNA content in the arterial tissue as an index of cell number and proliferation.

Materials:

  • Excised arterial tissue

  • DNA extraction kit (commercial kits are recommended for consistency) or reagents for manual DNA extraction (e.g., proteinase K, phenol-chloroform)

  • Spectrophotometer (e.g., NanoDrop) or fluorometer with a DNA quantification assay (e.g., PicoGreen)

Procedure:

  • Tissue Homogenization: Weigh the excised arterial segment and homogenize the tissue in a suitable lysis buffer.

  • DNA Extraction:

    • Follow the manufacturer's protocol for the chosen DNA extraction kit.

    • Alternatively, perform a standard phenol-chloroform extraction followed by ethanol precipitation.

  • DNA Quantification:

    • Measure the concentration of the extracted DNA using a spectrophotometer (absorbance at 260 nm) or a more sensitive fluorescence-based assay.

    • Assess the purity of the DNA by measuring the A260/A280 ratio (should be ~1.8).

  • Data Normalization: Express the total DNA content per unit weight of the arterial tissue (e.g., µg DNA/mg tissue).

Signaling Pathways and Experimental Workflow

Endothelin Receptor Signaling in Vascular Smooth Muscle Cells

The following diagram illustrates the signaling pathways activated by ET-1 in VSMCs, leading to proliferation and migration, and the point of intervention by this compound. ET-1 binds to both ETA and ETB receptors on VSMCs, activating G-protein coupled pathways. This leads to the activation of phospholipase C (PLC), which generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events, along with the activation of other downstream kinases such as mitogen-activated protein kinases (MAPKs), converge to stimulate gene transcription and protein synthesis, ultimately promoting VSMC proliferation and migration, which are key components of neointimal hyperplasia. This compound, as a dual ETA/ETB receptor antagonist, blocks the initial binding of ET-1, thereby inhibiting these downstream signaling cascades.

Endothelin_Signaling ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR ETBR ETB Receptor ET1->ETBR ATZ1993 This compound ATZ1993->ETAR ATZ1993->ETBR Gq Gq protein ETAR->Gq ETBR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, JNK, p38) Ca_release->MAPK PKC->MAPK Proliferation VSMC Proliferation MAPK->Proliferation Migration VSMC Migration MAPK->Migration Neointima Neointimal Hyperplasia Proliferation->Neointima Migration->Neointima

Caption: this compound inhibits ET-1-induced VSMC proliferation and migration.

Experimental Workflow for this compound Evaluation

Experimental_Workflow start Start surgery Rabbit Carotid Artery Balloon Injury Surgery start->surgery treatment Daily Oral Administration of this compound or Vehicle (2-4 weeks) surgery->treatment euthanasia Euthanasia and Tissue Harvesting treatment->euthanasia histology Histomorphometric Analysis (I/M Ratio) euthanasia->histology dna_analysis DNA Content Analysis euthanasia->dna_analysis data_analysis Data Analysis and Comparison histology->data_analysis dna_analysis->data_analysis end End data_analysis->end

References

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

ATZ-1993 is an orally active, nonpeptide antagonist for both endothelin receptor subtype A (ETᴀ) and subtype B (ETʙ), with pKi values of 8.69 and 7.20, respectively.[1] It has shown potential in research related to the inhibition of intimal hyperplasia.[1] This document provides a summary of recommended dosages and detailed protocols for the administration and analysis of this compound in rat models based on available preclinical data.

Core Data Summary

The following tables summarize the key in vivo data for this compound administration in rats.

Table 1: Recommended Dosage for Efficacy Studies in Rats

ParameterValueReference
Route of Administration Drinking Water[1][2]
Dosage 30 mg/kg[1][2]
Frequency Daily[1][2]
Duration 1 week[1][2]
Observed Effect ~77% inhibition of intimal hyperplasia[1]
Signaling Pathway

This compound functions by blocking endothelin receptors, which are involved in vasoconstriction and cell proliferation. The simplified signaling pathway is illustrated below.

ATZ1993_Pathway cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Effects ET1 Endothelin-1 (ET-1) ETA ETᴀ Receptor ET1->ETA ETB ETʙ Receptor ET1->ETB PLC Phospholipase C Activation ETA->PLC Activates ETB->PLC Activates ATZ1993 This compound ATZ1993->ETA Antagonizes ATZ1993->ETB Antagonizes IP3_DAG IP₃ & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Proliferation Cell Proliferation (e.g., Intimal Hyperplasia) Ca_PKC->Proliferation Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction

Figure 1: Simplified signaling pathway of Endothelin-1 and the antagonistic action of this compound.

Experimental Protocols

Protocol 1: In Vivo Efficacy Model for Intimal Hyperplasia

This protocol describes the methodology to assess the efficacy of this compound in a rat model of intimal hyperplasia following carotid artery balloon injury.

1. Animal Model

  • Species: Male Sprague-Dawley rats

  • Weight: 250-300 g

  • Acclimation: Acclimate animals for at least 7 days prior to the experiment with free access to standard chow and water.

2. Experimental Workflow

Figure 2: Experimental workflow for the in vivo efficacy study.

3. Materials

  • This compound (MedChemExpress, Cat. No. HY-10033)

  • 2F Fogarty balloon catheter

  • Anesthetic (e.g., Isoflurane)

  • Surgical instruments

  • Formalin (10%)

  • Paraffin (B1166041) wax

  • Hematoxylin and Eosin (H&E) stain

  • Microscope with imaging software

4. Procedure

  • Anesthetize the rat.

  • Perform a midline cervical incision to expose the left common carotid artery.

  • Introduce a 2F Fogarty balloon catheter into the external carotid artery and advance it to the aortic arch.

  • Inflate the balloon and withdraw it three times to denude the endothelium.

  • Remove the catheter and ligate the external carotid artery.

  • Close the incision and allow the animal to recover.

  • Post-surgery, provide drinking water containing this compound at a concentration calculated to deliver a 30 mg/kg daily dose.[1][2] The control group receives untreated drinking water.

  • After 1 week of treatment, euthanize the rats.

  • Perfuse-fix the carotid arteries with 10% formalin.

  • Excise the arteries, process for paraffin embedding, and section.

  • Stain sections with H&E and perform morphometric analysis to determine the intima-to-media area ratio.

5. Expected Outcome

  • Treatment with this compound is expected to significantly inhibit the increase in the intima-to-media ratio and DNA content compared to the control group.[1]

Protocol 2: Pharmacokinetic Analysis

While specific pharmacokinetic data for this compound in rats is not detailed in the provided search results, a general protocol for oral administration studies is outlined below. This can be adapted to determine key parameters like Cmax, Tmax, AUC, and half-life.

1. Animal Preparation

  • Species: Male Sprague-Dawley rats

  • Weight: 250-290 g

  • Cannulation (Optional but Recommended): For serial blood sampling, cannulate the jugular vein one day prior to the study. This allows for stress-free blood collection.

2. Dosing and Sample Collection

  • Fast rats for 12 hours prior to dosing, with free access to water.[3]

  • Administer this compound via oral gavage. A dose of 30 mg/kg can be used as a starting point based on efficacy studies.

  • Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Centrifuge the blood samples to separate plasma.

  • Store plasma samples at -80°C until analysis.

3. Sample Analysis

  • Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of this compound in rat plasma.

  • Extract this compound from plasma samples, typically using protein precipitation or solid-phase extraction.

  • Analyze the samples using the validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate parameters from the plasma concentration-time profile.

Safety and Toxicology

There is no specific toxicity data available for this compound in the search results. As with any investigational compound, appropriate safety precautions should be taken. Researchers should consider conducting preliminary dose-range finding and toxicity studies to establish the No-Observed-Adverse-Effect Level (NOAEL) before proceeding with large-scale efficacy studies.

Disclaimer: This document is intended as a guide and is based on limited publicly available information. Researchers should critically evaluate this information and may need to optimize protocols for their specific experimental conditions. All animal procedures must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for Oral Administration of a Novel Investigational Compound (ATZ-1993) in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "ATZ-1993" does not correspond to a publicly documented agent. The following application notes and protocols are provided as a generalized guide for the oral administration of a fictional, poorly water-soluble experimental compound, hereafter referred to as this compound, to rodent models via drinking water. These protocols are based on established methodologies in preclinical drug development. All animal procedures must be approved and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.

Introduction

This compound is a novel, small molecule compound under investigation for its potential therapeutic effects. Early physicochemical profiling indicates low aqueous solubility, presenting a challenge for oral administration in preclinical animal studies. Administration via drinking water offers a non-invasive, voluntary dosing method that can reduce the stress associated with repeated oral gavage.[1] However, ensuring accurate and consistent dosing requires careful consideration of the compound's solubility, stability, and palatability.

These notes provide a framework for the preparation, administration, and monitoring of this compound in the drinking water of rodent models.

Physicochemical Properties and Formulation Development

A critical first step is to characterize the solubility and stability of this compound in vehicles suitable for oral administration.

Solubility Assessment

Objective: To determine the maximum solubility of this compound in various aqueous vehicles.

Protocol:

  • Prepare a series of potential vehicles (e.g., purified water, acidified water [pH 3-5], water with co-solvents such as PEG-400 or Solutol HS 15, or aqueous solutions with cyclodextrins).

  • Add an excess amount of this compound to a known volume of each vehicle.

  • Agitate the solutions at a constant temperature (e.g., room temperature or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).

Data Presentation:

VehicleTemperature (°C)Solubility (µg/mL)pHObservations
Purified Water250.57.2Insoluble
0.01 N HCl (pH 2)251.22.0Slight improvement
10% PEG-400 in Water2515.87.1Significant increase
5% (w/v) Hydroxypropyl-β-cyclodextrin2545.27.0Best solubility
Formulation Stability

Objective: To assess the stability of the selected this compound formulation over the intended period of use.

Protocol:

  • Prepare the chosen formulation at the target concentration.

  • Store the formulation under conditions mimicking the animal housing environment (e.g., room temperature, light/dark cycle).

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), collect aliquots of the formulation.

  • Analyze the concentration of this compound to determine any degradation.

  • Visually inspect for any precipitation or changes in appearance.

Data Presentation:

Time (hours)Concentration (µg/mL)% of Initial ConcentrationVisual Appearance
050.1100%Clear, colorless
449.899.4%Clear, colorless
850.3100.4%Clear, colorless
1249.598.8%Clear, colorless
2448.997.6%Clear, colorless
4845.190.0%Slight haze

In-Vivo Administration Protocol

This protocol outlines the steps for administering this compound to rodents in their drinking water.

Dose Calculation

The concentration of this compound in the drinking water is determined based on the target dose (mg/kg/day), the average body weight of the animals, and their average daily water consumption.

Formula: Concentration (mg/mL) = (Target Dose [mg/kg/day] * Average Body Weight [kg]) / Average Daily Water Consumption [mL/day]

Example Calculation:

  • Target Dose: 10 mg/kg/day

  • Average Mouse Weight: 0.025 kg

  • Average Daily Water Consumption (Mouse): 5 mL/day

Concentration = (10 mg/kg/day * 0.025 kg) / 5 mL/day = 0.05 mg/mL or 50 µg/mL

Preparation of Dosing Solution
  • Based on the required concentration and the total volume needed for all cages, calculate the total amount of this compound and vehicle required.

  • Prepare the dosing solution using the selected stable formulation (e.g., 5% HP-β-CD in purified water).

  • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if it does not affect stability.

  • Prepare a fresh solution at appropriate intervals based on stability data (e.g., every 24-48 hours).

Acclimation and Dosing
  • Acclimation: For at least 3-5 days prior to the start of dosing, acclimate the animals to the type of water bottles that will be used during the study.

  • Baseline Monitoring: During acclimation, measure daily water consumption for each cage to establish a baseline. Also, record daily body weights.

  • Dosing Initiation: Replace the regular drinking water with the this compound dosing solution.

  • Control Group: The control group should receive the vehicle solution without the active compound.

Monitoring and Data Collection
  • Daily:

    • Measure the remaining volume in each water bottle to calculate daily consumption.

    • Record the body weight of each animal.

    • Perform a general health check (e.g., activity level, grooming, posture).

  • Throughout the study:

    • The actual daily dose for each cage should be calculated and recorded.

Actual Dose Calculation: Actual Dose (mg/kg/day) = (Concentration [mg/mL] * Water Consumed [mL]) / Average Body Weight in Cage [kg]

Data Presentation:

Cage IDGroupDayBody Weight (g)Water Consumed (mL)Actual Dose (mg/kg)
1Vehicle125.25.10.0
2This compound124.94.99.8
1Vehicle225.55.30.0
2This compound225.15.010.0

Signaling Pathways and Experimental Workflow

Hypothetical Signaling Pathway for this compound

The following diagram illustrates a hypothetical signaling cascade that could be modulated by an experimental compound like this compound, leading to changes in gene expression related to cellular stress response.

G cluster_nucleus Nuclear Events ATZ1993 This compound Receptor Cell Surface Receptor ATZ1993->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor Phosphorylates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to TF_active Activated TF Gene Target Gene TF_active->Gene Binds DNA Protein Stress Response Protein Gene->Protein Transcription & Translation

Caption: Hypothetical signaling pathway for this compound.

Experimental Workflow for In-Vivo Study

This diagram outlines the major steps involved in conducting an in-vivo study of this compound administered through drinking water.

G start Study Start solubility 1. Solubility & Formulation Screening start->solubility stability 2. Formulation Stability Assessment solubility->stability iacuc 3. IACUC Protocol Approval stability->iacuc acclimation 4. Animal Acclimation & Baseline Measurements iacuc->acclimation dosing 5. Dosing Solution Prep & Administration acclimation->dosing monitoring 6. Daily Monitoring (Weight, Consumption) dosing->monitoring endpoint 7. Endpoint Collection (Tissues, Blood) monitoring->endpoint analysis 8. Sample Analysis (PK/PD) endpoint->analysis end Study End analysis->end

Caption: Workflow for this compound administration in drinking water.

References

Application Notes and Protocols: Cell-Based Assays for Testing ATZ-1993 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ATZ-1993 is a novel small molecule inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It acts by preventing the phosphorylation and subsequent degradation of IκBα (Inhibitor of kappa B alpha), which leads to the cytoplasmic sequestration of NF-κB. This inhibitory action prevents the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes. These application notes provide detailed protocols for a panel of cell-based assays designed to evaluate the efficacy and cytotoxicity of this compound.

NF-κB Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in response to a stimulus in the presence of this compound.

Experimental Protocol
  • Cell Culture and Transfection:

    • Seed HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 2 x 10^4 cells per well.

    • Allow cells to adhere overnight.

    • Co-transfect the cells with an NF-κB-driven luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1 hour.

    • Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL), for 6 hours. Include an unstimulated control.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a dual-luciferase reporter assay buffer.

    • Measure firefly and Renilla luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Presentation
Concentration of this compoundNormalized Luciferase Activity (RLU)% Inhibition
Vehicle (Unstimulated)105 ± 12-
Vehicle (TNF-α Stimulated)8500 ± 4500
0.1 nM8350 ± 3801.8
1 nM6200 ± 31027.1
10 nM4100 ± 25051.8
100 nM1500 ± 18082.4
1 µM350 ± 9095.9
10 µM150 ± 4098.2

Diagram: NF-κB Reporter Assay Workflow

cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 2 (continued) A Seed HEK293T cells in 96-well plate B Transfect with NF-κB-luciferase and Renilla plasmids A->B C Pre-treat with this compound or vehicle D Stimulate with TNF-α C->D E Incubate for 6 hours D->E F Lyse cells G Measure firefly and Renilla luminescence F->G H Data analysis (IC50 determination) G->H

NF-κB Reporter Assay Experimental Workflow

IκBα Phosphorylation Assay

This assay directly assesses the ability of this compound to inhibit the phosphorylation of IκBα, a key upstream event in NF-κB activation.

Experimental Protocol
  • Cell Culture and Treatment:

    • Seed A549 cells (or another suitable cell line) in a 6-well plate at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour. Include a vehicle control.

    • Stimulate the cells with TNF-α (20 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα (Ser32) and total IκBα overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-IκBα and total IκBα.

    • Normalize the phospho-IκBα signal to the total IκBα signal.

    • Express the results as a percentage of the stimulated vehicle control.

Data Presentation
Concentration of this compoundPhospho-IκBα / Total IκBα Ratio% Inhibition
Vehicle (Unstimulated)0.08 ± 0.02-
Vehicle (TNF-α Stimulated)1.00 ± 0.120
1 nM0.85 ± 0.1015.0
10 nM0.52 ± 0.0848.0
100 nM0.18 ± 0.0582.0
1 µM0.09 ± 0.0391.0
10 µM0.07 ± 0.0293.0

Diagram: this compound Mechanism of Action

cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkBa_p65_p50 IκBα-p65-p50 complex IKK->IkBa_p65_p50 3. Phosphorylation IkBa_p p-IκBα IkBa_p65_p50->IkBa_p p65_p50 p65-p50 (NF-κB) IkBa_p65_p50->p65_p50 5. Release of NF-κB ATZ This compound ATZ->IKK Inhibition Proteasome Proteasome IkBa_p->Proteasome 4. Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc 6. Nuclear Translocation Gene Pro-inflammatory Gene Transcription p65_p50_nuc->Gene 7. Gene Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR 1. Stimulation TNFR->IKK 2. Signal Transduction

Application Notes and Protocols for ATZ-1993 in Vascular Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular injury, often resulting from procedures such as angioplasty and stenting, can trigger a cascade of events leading to neointimal hyperplasia, a primary cause of restenosis. This process is characterized by the proliferation and migration of vascular smooth muscle cells (VSMCs). Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor and mitogen that plays a crucial role in the pathophysiology of vascular diseases by promoting VSMC growth. ATZ-1993 is a novel, orally active, nonpeptide antagonist of both endothelin receptor subtypes A (ETA) and B (ETB)[1]. By blocking the action of ET-1, this compound presents a promising therapeutic strategy for the inhibition of neointimal hyperplasia following vascular injury. These application notes provide detailed protocols for utilizing this compound in a rabbit model of carotid artery balloon injury.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by competitively inhibiting the binding of endothelin-1 to its ETA and ETB receptors on vascular smooth muscle cells. The binding of ET-1 to these G-protein coupled receptors typically initiates a signaling cascade that leads to VSMC proliferation and migration, contributing to the thickening of the intimal layer of the blood vessel.

The signaling pathway initiated by ET-1 involves the activation of Phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. Subsequently, the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway, is activated, leading to the expression of genes that promote cell cycle progression and proliferation, such as cyclin D1. This compound, by blocking the initial ET-1 receptor interaction, effectively halts this entire downstream signaling cascade.

Mechanism of Action of this compound cluster_inhibition This compound Inhibition cluster_signaling VSMC Proliferation Signaling Pathway ET1 Endothelin-1 (ET-1) ET_Receptor ETA/ETB Receptors ET1->ET_Receptor Binds to ATZ1993 This compound ATZ1993->ET_Receptor Blocks PLC Phospholipase C (PLC) ET_Receptor->PLC Activates PKC Protein Kinase C (PKC) PLC->PKC ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK Proliferation VSMC Proliferation & Neointimal Hyperplasia ERK_MAPK->Proliferation Promotes

This compound blocks the ET-1 signaling cascade.

Quantitative Data Summary

The efficacy of this compound in inhibiting neointimal hyperplasia has been demonstrated in a rabbit carotid artery balloon denudation model. Oral administration of this compound resulted in a significant reduction in the intima-to-media ratio and DNA content, key indicators of vascular remodeling and cell proliferation.

ParameterTreatment GroupValuePercent Inhibition (%)p-valueReference
Increase in Intima:Media Ratio This compound (30 mg/kg/day)-~77<0.005[1]
Increase in DNA Content This compound (30 mg/kg/day)-~77<0.005[1]

Experimental Protocols

Rabbit Carotid Artery Balloon Injury Model

This protocol describes the induction of vascular injury in the rabbit common carotid artery using a balloon catheter to model neointimal hyperplasia. This procedure is adapted from established methods and is suitable for evaluating the efficacy of compounds like this compound[2][3][4].

Materials:

  • New Zealand White rabbits (3-4 kg)

  • Anesthetics (e.g., ketamine, xylazine, isoflurane)

  • Surgical instruments (scalpel, forceps, scissors, vessel clamps)

  • 2F or 3F Fogarty balloon catheter

  • Heparinized saline

  • Suture materials (e.g., 5-0 silk)

  • Sterile drapes and gauze

Pre-operative Procedure:

  • Acclimate rabbits for at least one week before the surgical procedure.

  • Fast the animals overnight with free access to water.

  • Administer a pre-operative analgesic as per institutional guidelines.

  • Anesthetize the rabbit using an appropriate anesthetic regimen (e.g., intramuscular injection of ketamine and xylazine, followed by maintenance with inhaled isoflurane).

  • Place the anesthetized rabbit in a supine position on a heating pad to maintain body temperature.

  • Shave the ventral neck area and sterilize the surgical site with an antiseptic solution.

Surgical Procedure:

  • Make a midline cervical incision to expose the left common carotid artery.

  • Carefully dissect the artery from the surrounding connective tissue, taking care to avoid damage to the vagus nerve.

  • Place vessel loops or clamps proximally and distally to gain temporary control of blood flow.

  • Make a small transverse arteriotomy in the external carotid artery.

  • Introduce the balloon catheter through the arteriotomy and advance it into the common carotid artery.

  • Inflate the balloon with saline to a pressure sufficient to cause endothelial denudation (typically 1.5-2.0 atm) and gently pull the catheter back and forth three times along the length of the artery.

  • Deflate the balloon and carefully withdraw the catheter.

  • Ligate the external carotid artery and remove the vessel clamps from the common carotid artery to restore blood flow.

  • Close the incision in layers.

Post-operative Care:

  • Administer post-operative analgesics as required.

  • Monitor the animal closely during recovery from anesthesia.

  • Provide food and water ad libitum.

  • Administer antibiotics as per institutional protocol to prevent infection.

This compound Administration:

  • This compound can be administered orally, for example, at a daily dose of 30 mg/kg, starting one week before the balloon injury and continuing for the desired duration of the study (e.g., 6 weeks)[1]. The compound can be formulated in a suitable vehicle for oral gavage.

In Vitro Vascular Smooth Muscle Cell Proliferation Assay

This protocol outlines a method to assess the direct effect of this compound on ET-1-induced proliferation of vascular smooth muscle cells in culture.

Materials:

  • Primary vascular smooth muscle cells (e.g., from rabbit or rat aorta)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Endothelin-1

  • This compound

  • Cell proliferation assay kit (e.g., BrdU or MTT assay)

  • Multi-well cell culture plates

Protocol:

  • Plate VSMCs in multi-well plates and grow to sub-confluence.

  • Synchronize the cells by serum-starving them for 24-48 hours in a low-serum medium (e.g., 0.5% FBS).

  • Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with a mitogenic concentration of ET-1 (e.g., 100 nM). Include appropriate controls (vehicle, ET-1 alone, this compound alone).

  • Incubate for 24-48 hours.

  • Assess cell proliferation using a BrdU incorporation assay (to measure DNA synthesis) or an MTT assay (to measure cell viability/metabolic activity).

Experimental Workflow for In Vivo Study cluster_pre Pre-Injury Phase cluster_injury Injury and Treatment Phase cluster_post Post-Mortem Analysis Acclimatization Rabbit Acclimatization (1 week) ATZ_Admin_Pre This compound or Vehicle Administration (Oral, daily for 1 week) Acclimatization->ATZ_Admin_Pre Balloon_Injury Carotid Artery Balloon Injury ATZ_Admin_Pre->Balloon_Injury ATZ_Admin_Post Continued this compound/Vehicle Administration (daily for 6 weeks) Balloon_Injury->ATZ_Admin_Post Sacrifice Euthanasia and Tissue Harvest ATZ_Admin_Post->Sacrifice Histology Histological Analysis (Intima:Media Ratio) Sacrifice->Histology DNA_Assay DNA Content Analysis Sacrifice->DNA_Assay

Workflow for evaluating this compound in a rabbit vascular injury model.

Conclusion

This compound is a potent inhibitor of endothelin-1-induced signaling, demonstrating significant efficacy in reducing neointimal hyperplasia in a preclinical model of vascular injury. The protocols detailed in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of vascular proliferative diseases. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of novel therapeutic agents.

References

Application Notes and Protocols for Immunohistochemistry Staining Following ATZ-1993 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of immunohistochemistry (IHC) to investigate the effects of ATZ-1993 treatment. The protocols outlined below are designed to enable the qualitative and quantitative analysis of protein expression and localization within tissue samples following therapeutic intervention. For the purpose of this document, we will focus on the hypothetical therapeutic agent this compound, developed to address the pathological accumulation of Alpha1-Antitrypsin Z (AATZ) protein, a condition associated with liver disease.[1] The underlying principle of the protocols can be adapted for other therapeutic agents and protein targets.

The accumulation of misfolded AATZ in the endoplasmic reticulum of hepatocytes can trigger stress pathways, including autophagy.[1] Therefore, IHC is a valuable tool to visualize and quantify the effects of this compound on AATZ aggregation and its impact on cellular processes like autophagy.

Data Presentation

The following tables represent illustrative quantitative data obtained from IHC analysis of liver tissue sections from a preclinical model treated with this compound. The data is presented as the mean percentage of stained area and the average staining intensity, which are common metrics in quantitative IHC.[2][3][4][5][6]

Table 1: Effect of this compound on AATZ Protein Aggregation in Liver Tissue

Treatment GroupNAATZ Positive Area (%)AATZ Staining Intensity (Arbitrary Units)
Vehicle Control1025.4 ± 4.2180.2 ± 15.7
This compound (10 mg/kg)1015.1 ± 3.1120.5 ± 12.3
This compound (30 mg/kg)108.7 ± 2.575.8 ± 9.8

Data are presented as mean ± standard deviation.

Table 2: Modulation of Autophagy Marker LC3B by this compound in Liver Tissue

Treatment GroupNLC3B Positive Puncta per CellLC3B Staining Intensity (Arbitrary Units)
Vehicle Control105.2 ± 1.195.3 ± 10.2
This compound (10 mg/kg)1012.8 ± 2.5155.1 ± 14.8
This compound (30 mg/kg)1018.1 ± 3.0210.4 ± 18.9

Data are presented as mean ± standard deviation.

Experimental Protocols

I. General Immunohistochemistry Staining Protocol for Paraffin-Embedded Tissues

This protocol provides a step-by-step guide for IHC staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections.[7][8]

Materials:

  • FFPE tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Phosphate-Buffered Saline (PBS)

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen peroxide (3%)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody (e.g., anti-AATZ, anti-LC3B)

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene twice for 5 minutes each.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 min), 95% (3 min), 80% (3 min), 70% (3 min).

    • Rinse with running tap water for 5 minutes.[8]

  • Antigen Retrieval:

    • This step is crucial for unmasking epitopes.

    • Immerse slides in antigen retrieval buffer and heat to 95-100°C for 20 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS (2 x 5 min).

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[8]

    • Rinse with PBS (2 x 5 min).

  • Blocking:

    • Incubate sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.[9]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.[9]

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 min).

    • Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse slides with PBS (3 x 5 min).

    • Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Rinse slides with PBS (3 x 5 min).

    • Incubate sections with DAB substrate until the desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded series of ethanol: 70% (3 min), 80% (3 min), 95% (3 min), 100% (2 x 3 min).

    • Clear in xylene (2 x 5 min).

    • Mount with a permanent mounting medium.

II. Quantitative Image Analysis Protocol

Quantitative analysis of IHC staining is essential for objective data interpretation.[2][3][4][5][6]

Materials:

  • Microscope with a digital camera

  • Image analysis software (e.g., ImageJ, QuPath)

Procedure:

  • Image Acquisition:

    • Capture high-resolution images of stained tissue sections under consistent lighting conditions.

    • Acquire images from at least 5-10 random fields of view per slide.

  • Image Processing:

    • Use image analysis software to perform color deconvolution to separate the DAB and hematoxylin stains.

  • Quantification:

    • Stained Area: Set a threshold for the DAB stain and calculate the percentage of the total tissue area that is positively stained.

    • Staining Intensity: Measure the mean optical density of the positively stained areas.

    • Puncta Counting (for LC3B): Use the software's particle analysis function to count the number of distinct LC3B-positive puncta per cell.

Visualizations

Signaling Pathway

Autophagy Signaling Pathway cluster_stress Cellular Stress (e.g., AATZ accumulation) cluster_autophagy Autophagy Induction cluster_degradation Degradation AATZ_accumulation AATZ Accumulation ULK1_complex ULK1 Complex AATZ_accumulation->ULK1_complex induces Beclin1_complex Beclin-1 Complex ULK1_complex->Beclin1_complex activates LC3_conjugation LC3 Conjugation (LC3-I to LC3-II) Beclin1_complex->LC3_conjugation promotes Autophagosome Autophagosome Formation LC3_conjugation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fuses with lysosome Degradation Degradation of Cargo Autolysosome->Degradation

Caption: Autophagy pathway induced by AATZ accumulation.

Experimental Workflow

IHC Experimental Workflow Tissue_Collection Tissue Collection (e.g., Liver Biopsy) Fixation_Embedding Fixation and Paraffin Embedding Tissue_Collection->Fixation_Embedding Sectioning Microtome Sectioning Fixation_Embedding->Sectioning Staining Immunohistochemistry Staining Sectioning->Staining Imaging Digital Slide Scanning / Microscopy Staining->Imaging Analysis Quantitative Image Analysis Imaging->Analysis Data_Interpretation Data Interpretation and Reporting Analysis->Data_Interpretation

Caption: Workflow for immunohistochemistry analysis.

References

Application Note: Gene Expression Analysis in Tissues Treated with ATZ-1993

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ATZ-1993 is a novel, potent, and selective small molecule inhibitor of the Janus kinase (JAK) family of tyrosine kinases, with particular efficacy against JAK2. The JAK-STAT signaling pathway is a critical regulator of cytokine and growth factor signaling, playing a pivotal role in cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and malignancies.[1] this compound offers a valuable tool for researchers investigating the therapeutic potential of JAK2 inhibition and its downstream effects on gene expression.

This document provides detailed protocols for treating cultured cells with this compound, assessing its impact on cell viability, and quantifying subsequent changes in target gene expression using quantitative real-time PCR (qRT-PCR).

Mechanism of Action

This compound exerts its biological effects by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3) through the blockade of JAK2.[1] In the canonical JAK-STAT pathway, cytokine binding to its receptor induces receptor dimerization and the activation of receptor-associated JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[2] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA response elements in the promoter regions of target genes, thereby modulating gene transcription.[2] By inhibiting JAK2, this compound effectively prevents STAT3 activation and the subsequent expression of STAT3-regulated genes involved in inflammation, cell survival, and proliferation.

ATZ1993_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor JAK2_inactive JAK2 Receptor->JAK2_inactive Recruits & Activates JAK2_active p-JAK2 JAK2_inactive->JAK2_active Phosphorylation STAT3_inactive STAT3 JAK2_active->STAT3_inactive Phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Translocates to Nucleus ATZ1993 This compound ATZ1993->JAK2_active Inhibits Gene_Expression Target Gene Expression DNA->Gene_Expression Regulates

Caption: Mechanism of action of this compound.

Application Notes

Cell Viability Assessment

Prior to gene expression analysis, it is crucial to determine the optimal concentration of this compound that effectively inhibits the target pathway without causing significant cytotoxicity. The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. By treating cells with a range of this compound concentrations, a dose-response curve can be generated to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. For gene expression studies, it is recommended to use concentrations at or below the IC50 to ensure that observed changes in gene expression are due to specific pathway inhibition rather than general cellular stress or death.

Gene Expression Analysis of this compound Treated Cells

This compound is expected to modulate the expression of STAT3 target genes. The following table provides hypothetical data from a qRT-PCR experiment on a human cancer cell line treated with two concentrations of this compound for 24 hours. The expression of two known STAT3 target genes, Bcl-xL and Cyclin D1, is shown to be downregulated, while a control gene, GAPDH, remains unaffected.

GeneTreatment GroupFold Change (vs. Vehicle)P-value
Bcl-xL Vehicle (DMSO)1.00-
This compound (1 µM)0.45<0.01
This compound (5 µM)0.21<0.001
Cyclin D1 Vehicle (DMSO)1.00-
This compound (1 µM)0.52<0.01
This compound (5 µM)0.28<0.001
GAPDH Vehicle (DMSO)1.00-
This compound (1 µM)1.02>0.05
This compound (5 µM)0.98>0.05

Table 1: Hypothetical gene expression changes in response to this compound treatment.

Experimental Protocols

The following are detailed protocols for the investigation of this compound's effects on cultured cells.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 6-well plate at a density of 2 x 10^5 cells per well in 2 mL of complete growth medium.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in complete growth medium to achieve the final desired concentrations (e.g., 1 µM and 5 µM). Prepare a vehicle control containing the same final concentration of DMSO.

  • Cell Treatment: Aspirate the old medium from the wells and replace it with 2 mL of the medium containing the appropriate concentrations of this compound or vehicle control.

  • Incubation: Return the plates to the incubator for the desired treatment duration (e.g., 24 hours).

Protocol 2: Total RNA Isolation

This protocol is for isolating total RNA from cultured cells using a commercially available kit (e.g., Qiagen RNeasy Kit).[3]

  • Cell Lysis: After treatment, aspirate the medium. Add 350 µL of Buffer RLT directly to each well and scrape the cells to lyse them.[4] Pipette the lysate into a microcentrifuge tube.

  • Homogenization: Pass the lysate at least 5 times through a 20-gauge needle fitted to a syringe to homogenize.[3]

  • Ethanol (B145695) Addition: Add 1 volume (350 µL) of 70% ethanol to the homogenized lysate and mix well by pipetting.

  • Binding: Transfer the sample to an RNeasy spin column placed in a 2 mL collection tube. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

  • Washing:

    • Add 700 µL of Buffer RW1 to the spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add 500 µL of Buffer RPE to the spin column. Centrifuge for 15 seconds at ≥8000 x g. Discard the flow-through.

    • Add another 500 µL of Buffer RPE to the spin column. Centrifuge for 2 minutes at ≥8000 x g to dry the membrane.

  • Elution: Place the spin column in a new 1.5 mL collection tube. Add 30-50 µL of RNase-free water directly to the center of the membrane. Centrifuge for 1 minute at ≥8000 x g to elute the RNA.

  • Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

Protocol 3: cDNA Synthesis and Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the reverse transcription of RNA to cDNA, followed by qRT-PCR for gene expression analysis.[5][6]

Part A: cDNA Synthesis

  • Reaction Setup: In a PCR tube, combine the following:

    • 1 µg of total RNA

    • 1 µL of oligo(dT) primers (50 µM)

    • 1 µL of 10 mM dNTP mix

    • Add RNase-free water to a final volume of 13 µL.

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.

  • Reverse Transcription Mix: Prepare a master mix containing:

    • 4 µL of 5X First-Strand Buffer

    • 1 µL of 0.1 M DTT

    • 1 µL of RNase inhibitor

    • 1 µL of Reverse Transcriptase (e.g., SuperScript III)

  • Combine and Incubate: Add 7 µL of the reverse transcription mix to the RNA/primer mixture. Incubate at 50°C for 60 minutes.

  • Inactivation: Inactivate the reaction by heating to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

Part B: Quantitative Real-Time PCR

  • Reaction Setup: In a qPCR plate, prepare the following reaction for each sample and primer set (in triplicate):

    • 10 µL of 2X SYBR Green qPCR Master Mix

    • 1 µL of Forward Primer (10 µM)

    • 1 µL of Reverse Primer (10 µM)

    • 2 µL of diluted cDNA (e.g., 1:10 dilution)

    • 6 µL of Nuclease-free water

  • PCR Cycling: Perform the qPCR using a real-time PCR system with the following cycling conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis

Experimental_Workflow RNA_Isolation 2. Total RNA Isolation QC_Quant 3. RNA QC & Quantification (Spectrophotometry) RNA_Isolation->QC_Quant cDNA_Synthesis 4. cDNA Synthesis (Reverse Transcription) QC_Quant->cDNA_Synthesis qPCR 5. qRT-PCR cDNA_Synthesis->qPCR Data_Analysis 6. Data Analysis (ΔΔCt Method) qPCR->Data_Analysis Results Results (Fold Change in Gene Expression) Data_Analysis->Results

Caption: Workflow for gene expression analysis.

Data Analysis

The relative quantification of gene expression can be calculated using the delta-delta Ct (ΔΔCt) method.

  • Normalization to Housekeeping Gene (ΔCt): For each sample, normalize the Ct value of the target gene to the Ct value of a housekeeping gene (e.g., GAPDH).

    • ΔCt = Ct(target gene) - Ct(housekeeping gene)

  • Normalization to Control Group (ΔΔCt): Normalize the ΔCt of the treated samples to the ΔCt of the vehicle control group.

    • ΔΔCt = ΔCt(treated sample) - ΔCt(control sample)

  • Fold Change Calculation: Calculate the fold change in gene expression.

    • Fold Change = 2^(-ΔΔCt)

Statistical significance should be determined using appropriate statistical tests, such as a Student's t-test or ANOVA, with a p-value of <0.05 considered significant.

References

Application Notes and Protocols for ATZ-1993 in Endothelin Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATZ-1993 is a potent, orally active, nonpeptide dual endothelin receptor antagonist (ERA) that exhibits inhibitory activity against both the endothelin A (ETA) and endothelin B (ETB) receptors. The endothelin (ET) system, comprising ET-1, ET-2, and ET-3 peptides and their receptors, plays a crucial role in vasoconstriction, cell proliferation, and fibrosis. Dysregulation of the ET signaling pathway is implicated in various cardiovascular diseases, including pulmonary arterial hypertension, heart failure, and atherosclerosis. This compound, identified by the chemical name {3-carboxy-4, 5-dihydro-1-[1-(3-ethoxyphenyl)propyl]-7-(5-pyrimidinyl)methoxy-[1H]-benz[g]indazole}, serves as a valuable tool for investigating the physiological and pathophysiological roles of the endothelin signaling pathways. Its dual antagonism allows for the comprehensive study of the combined effects of ETA and ETB receptor blockade.

These application notes provide detailed protocols for in vitro and in vivo studies using this compound to explore endothelin signaling, focusing on receptor binding, functional antagonism, and its effects on vascular remodeling.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of this compound
CompoundReceptor SubtypepKi
This compoundEndothelin A (ETA)8.69 ± 0.02
This compoundEndothelin B (ETB)7.20 ± 0.03

Data from Azuma H, et al. Jpn J Pharmacol. 1999 Sep;81(1):21-8.[1]

Table 2: In Vivo Efficacy of this compound in a Rabbit Model of Intimal Hyperplasia
Treatment GroupDosageDurationInhibition of Intimal Hyperplasia (%)Plasma Concentration (nM)
This compound30 mg/kg/day (in drinking water)1 week pre- and 6 weeks post-balloon denudation~77121.6 ± 26.6 to 131.7 ± 20.9
ControlVehicle-0-

Data from Azuma H, et al. Jpn J Pharmacol. 1999 Sep;81(1):21-8.[1]

Experimental Protocols

Endothelin Receptor Binding Assay (Radioligand Displacement)

This protocol describes a representative method for determining the binding affinity (Ki) of this compound for ETA and ETB receptors using a radioligand displacement assay.

Materials:

  • Cell membranes prepared from cells expressing human ETA or ETB receptors.

  • [¹²⁵I]-ET-1 (radioligand).

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.2% BSA).

  • Non-specific binding control (e.g., 1 µM unlabeled ET-1).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add in the following order:

    • Binding buffer.

    • This compound at various concentrations or vehicle (for total binding) or unlabeled ET-1 (for non-specific binding).

    • [¹²⁵I]-ET-1 at a final concentration close to its Kd.

    • Cell membranes expressing either ETA or ETB receptors.

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This protocol outlines a general procedure to assess the functional antagonist activity of this compound by measuring its ability to inhibit ET-1-induced intracellular calcium mobilization.

Materials:

  • A suitable cell line endogenously or recombinantly expressing ETA or ETB receptors (e.g., CHO-K1, A10).

  • Cell culture medium.

  • A fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • ET-1.

  • This compound.

  • A fluorescence plate reader with automated injection capabilities.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture until they form a confluent monolayer.

  • Load the cells with a calcium indicator dye by incubating them with the dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period.

  • Measure the baseline fluorescence using the plate reader.

  • Inject a solution of ET-1 (at a concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

  • Immediately begin kinetic measurement of fluorescence changes over time.

  • The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Determine the inhibitory effect of this compound by comparing the ET-1-induced calcium response in the presence and absence of the antagonist.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine its IC₅₀.

In Vivo Model: Rabbit Carotid Artery Balloon Injury

This protocol provides a representative methodology for inducing intimal hyperplasia in a rabbit model to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Japanese White rabbits.

  • Anesthesia (e.g., ketamine and xylazine).

  • A Fogarty 2F balloon catheter.

  • Surgical instruments.

  • This compound formulated for oral administration (e.g., in drinking water).

  • Tissue fixative (e.g., 10% buffered formalin).

  • Histological staining reagents (e.g., hematoxylin (B73222) and eosin).

Procedure:

  • Administer this compound (e.g., 30 mg/kg/day in drinking water) or vehicle to the rabbits starting one week before surgery and continuing for the duration of the study.

  • Anesthetize the rabbits.

  • Surgically expose the common carotid artery.

  • Introduce a 2F Fogarty balloon catheter into the artery.

  • Induce endothelial denudation by inflating the balloon and passing it through the artery multiple times.

  • Remove the catheter and restore blood flow.

  • Close the surgical incision and allow the animals to recover.

  • Continue the administration of this compound or vehicle for the desired period (e.g., 6 weeks).

  • At the end of the study, euthanize the animals and perfuse-fix the carotid arteries.

  • Excise the arteries and process them for histological analysis.

  • Stain arterial cross-sections with hematoxylin and eosin.

  • Perform morphometric analysis to measure the intimal and medial areas and calculate the intima-to-media ratio.

  • The DNA content of the vessel wall can also be quantified as a measure of cell proliferation.

Visualizations

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA ETB ETB Receptor ET1->ETB Gq11 Gq/11 ETA->Gq11 ETB->Gq11 PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 release from ER PKC PKC DAG->PKC Ca2->PKC Vasoconstriction Vasoconstriction & Proliferation Ca2->Vasoconstriction PKC->Vasoconstriction ATZ1993 This compound ATZ1993->ETA Antagonist ATZ1993->ETB Antagonist

Caption: Endothelin signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Interpretation Binding Receptor Binding Assay (Determine pKi for ETA/ETB) Functional Functional Assay (e.g., Calcium Mobilization) (Determine IC50) Binding->Functional Model Animal Model of Disease (e.g., Rabbit Balloon Injury) Functional->Model Treatment Oral Administration of this compound Model->Treatment Analysis Histological & Morphometric Analysis (Intima:Media Ratio, DNA Content) Treatment->Analysis Data Summarize Quantitative Data in Tables Analysis->Data Conclusion Elucidate Role of Endothelin Signaling Data->Conclusion

Caption: Experimental workflow for studying this compound.

References

Application Notes and Protocols: Long-term Administration of Atrazine (ATZ) in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "ATZ-1993" did not correspond to a specific therapeutic agent in the available scientific literature. The following information is based on studies of the herbicide Atrazine (ATZ), which has been the subject of toxicological research in animal models. These notes are intended for research purposes only and detail the effects of long-term exposure to Atrazine in mice.

Introduction

Atrazine (ATZ) is a widely used herbicide that has been studied for its potential long-term effects on biological systems. In rodent models, chronic exposure to Atrazine has been shown to impact various physiological processes, including the immune system, metabolism, and reproductive health. These application notes provide a summary of findings from preclinical studies and outline protocols for investigating the long-term effects of Atrazine administration in mice.

Data Presentation

The following tables summarize quantitative data from studies on the long-term administration of Atrazine in rodents.

Table 1: Effects of Chronic Atrazine Exposure on Body Weight and Metabolism in Rats

ParameterControlATZ (30 µg/kg/day)ATZ (300 µg/kg/day)Reference
Final Body Weight (g) 554.6 ± 13.4582.3 ± 9.3585.0 ± 22.7[1]
Intra-abdominal Fat (g) Data not specifiedIncreasedIncreased[1]
Insulin (B600854) Resistance BaselineIncreasedIncreased[1]
*p < 0.05 compared to control. Data are presented as mean ± standard error of the mean.[1]

Table 2: Immunotoxicological Effects of Atrazine in Balb/c Mice (28-day exposure)

ParameterControlATZ (43.75 mg/kg/day)ATZ (87.5 mg/kg/day)ATZ (175 mg/kg/day)Reference
Splenocyte Proliferation (ConA-stimulated) BaselineSignificantly DecreasedSignificantly DecreasedSignificantly Decreased[2]
Serum Lysozyme BaselineDecreasedDecreasedDecreased[2]
Thymocyte Early Apoptosis BaselineNot significantly changedSignificantly IncreasedSignificantly Increased[2]
Humoral Immunity (Serum Hemolysin) BaselineNot significantly changedNot significantly changedSuppressed[2]
Cell-mediated Immunity (DTH) BaselineNot significantly changedNot significantly changedSuppressed[2]
Non-specific Immune Function (Neutral Red Clearance) BaselineNot significantly changedNot significantly changedSuppressed[2]

Experimental Protocols

Objective: To assess the long-term effects of Atrazine on metabolic parameters in mice.

Materials:

  • Atrazine (analytical grade)

  • C57BL/6 mice (male, 8 weeks old)

  • Standard rodent chow

  • High-fat diet (optional)

  • Drinking bottles

  • Animal balance

  • Equipment for glucose and insulin tolerance tests

  • Tissue collection supplies (for liver, skeletal muscle, adipose tissue)

Procedure:

  • Animal Acclimatization: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to control and treatment groups (n=10-12 per group).

  • Atrazine Solution Preparation: Prepare Atrazine solutions in drinking water at the desired concentrations (e.g., 30 µg/kg/day and 300 µg/kg/day). The amount of Atrazine added to the water should be calculated based on the average daily water consumption and body weight of the mice to achieve the target dose.

  • Administration: Provide the Atrazine-containing water or regular drinking water (for the control group) ad libitum for the duration of the study (e.g., 5 months).[1]

  • Diet: Feed mice a standard rodent diet. A high-fat diet can be introduced in a subset of groups to investigate the combined effects.[1]

  • Monitoring: Monitor body weight, food intake, and water consumption weekly.

  • Metabolic Phenotyping: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and at specified intervals during the study.

  • Tissue Collection: At the end of the study, euthanize the mice and collect blood for serum analysis (e.g., insulin, glucose, lipids). Harvest tissues such as the liver, skeletal muscle, and adipose tissue for histological analysis and investigation of mitochondrial function.[1]

Objective: To evaluate the immunotoxic effects of sub-chronic Atrazine exposure in mice.

Materials:

  • Atrazine (analytical grade)

  • Corn oil (vehicle)

  • Balb/c mice (male, 6-8 weeks old)

  • Gavage needles

  • Spleen and thymus collection supplies

  • Reagents for lymphocyte proliferation assays (e.g., Concanavalin A)

  • Flow cytometer and antibodies for immunophenotyping

  • ELISA kits for cytokine analysis

Procedure:

  • Animal Acclimatization: Acclimate mice for one week.

  • Group Allocation: Randomly assign mice to vehicle control and Atrazine treatment groups (e.g., 43.75, 87.5, and 175 mg/kg/day).[2]

  • Dose Preparation: Prepare Atrazine suspensions in corn oil.

  • Administration: Administer Atrazine or vehicle control daily by oral gavage for 28 consecutive days.[2]

  • Immune Function Assays:

    • Humoral Immunity: At the end of the treatment period, immunize mice with a T-dependent antigen (e.g., sheep red blood cells) and measure antigen-specific antibody levels in the serum.

    • Cell-mediated Immunity: Perform a delayed-type hypersensitivity (DTH) response assay.

    • Splenocyte Proliferation: Isolate splenocytes and stimulate them in vitro with mitogens (e.g., ConA, LPS) to assess their proliferative capacity.

    • Immunophenotyping: Analyze the proportions of different immune cell populations (e.g., T cells, B cells, macrophages) in the spleen and thymus by flow cytometry.

    • Cytokine Production: Measure the levels of key cytokines (e.g., IFN-γ, IL-4) in the serum or from stimulated splenocyte cultures.[2]

  • Organ Weight and Histology: At necropsy, weigh the spleen and thymus and preserve them for histological examination.

Visualizations

ATZ_Metabolic_Effects ATZ Atrazine Exposure Mitochondria Mitochondrial Dysfunction (Complex I & III Inhibition) ATZ->Mitochondria Akt Decreased Insulin-mediated Akt Phosphorylation ATZ->Akt Metabolism Decreased Basal Metabolic Rate Mitochondria->Metabolism InsulinResistance Insulin Resistance Akt->InsulinResistance WeightGain Increased Body Weight & Intra-abdominal Fat Metabolism->WeightGain InsulinResistance->WeightGain

Caption: Proposed mechanism of Atrazine-induced metabolic disruption.

ATZ_Immunotoxicity_Workflow Start Start: Long-term Atrazine Administration in Mice Dosing Daily Oral Gavage (e.g., 28 days) Start->Dosing Immune_Assessment Immune Function Assessment Dosing->Immune_Assessment Humoral Humoral Immunity (e.g., Serum Hemolysin) Immune_Assessment->Humoral Cell_Mediated Cell-mediated Immunity (e.g., DTH, Splenocyte Proliferation) Immune_Assessment->Cell_Mediated Nonspecific Non-specific Immunity (e.g., Macrophage Phagocytosis) Immune_Assessment->Nonspecific Apoptosis Apoptosis Analysis (Thymocytes, Splenocytes) Immune_Assessment->Apoptosis End Endpoint: Evaluation of Immunotoxicity Humoral->End Cell_Mediated->End Nonspecific->End Apoptosis->End

Caption: Experimental workflow for assessing Atrazine immunotoxicity.

References

Troubleshooting & Optimization

Technical Support Center: Compound ATZ-1993

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "ATZ-1993." The following technical support guide is a generalized resource designed to assist researchers, scientists, and drug development professionals in addressing common solubility challenges with novel research compounds, using "this compound" as a placeholder. The data and protocols provided are illustrative examples and should be adapted based on the specific physicochemical properties of the compound .

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor solubility of a novel compound like this compound?

Poor solubility in aqueous solutions is a frequent challenge with novel chemical entities. Several factors can contribute to this issue, including:

  • High Lipophilicity (LogP): Compounds with high LogP values tend to be "greasy" and prefer non-polar environments over aqueous solutions.

  • Crystal Lattice Energy: A strong, stable crystal structure requires a significant amount of energy to break apart, hindering dissolution.

  • High Molecular Weight: Larger molecules often exhibit lower solubility.

  • Presence of Ionizable Groups (pKa): The pH of the solution and the pKa of the compound will determine its ionization state, which can significantly impact solubility. Un-ionized forms are typically less soluble in aqueous media.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility profile.

Q2: I'm seeing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What should I do?

This is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to test a lower final concentration of this compound in your assay.

  • Reduce the percentage of organic solvent: While keeping the final concentration of this compound the same, try to use a higher stock concentration to minimize the volume of organic solvent added to the aqueous buffer. However, be mindful of the solvent's potential effects on your experimental system.

  • Use a co-solvent system: Prepare your assay buffer with a small percentage of a water-miscible organic solvent (e.g., 1-5% DMSO or ethanol) to increase the solubility of your compound. Always run a vehicle control to ensure the co-solvent does not affect the experimental outcome.

  • Explore solubility-enhancing excipients: Depending on your experimental system, you may be able to include solubilizing agents such as cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) in your assay buffer.

Troubleshooting Guides

Issue: Difficulty in Preparing a High-Concentration Stock Solution

If you are unable to achieve your desired stock concentration of this compound in a standard solvent like DMSO, consider the following systematic approach.

Troubleshooting Workflow

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome A Attempt to dissolve this compound in primary solvent (e.g., DMSO) B Is dissolution complete? A->B C Apply gentle heating (e.g., 37°C) and vortexing B->C No G Proceed with experiment using the prepared stock solution B->G Yes C->B D Test alternative polar aprotic solvents (e.g., DMF, NMP) C->D Still insoluble E Consider a co-solvent stock (e.g., DMSO/Ethanol mixture) D->E F Characterize solubility limit in the best single solvent E->F

Caption: Workflow for troubleshooting stock solution preparation.

Quantitative Data: Hypothetical Solubility of this compound

The following table summarizes the hypothetical solubility of "Compound this compound" in various common laboratory solvents at room temperature (20-25°C). This data is for illustrative purposes only.

SolventTypeSolubility (mg/mL)Notes
WaterAqueous< 0.01Practically insoluble.
Phosphate-Buffered Saline (PBS) pH 7.4Aqueous Buffer< 0.01Insoluble in physiological buffer.
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Recommended for primary stock solution.
N,N-Dimethylformamide (DMF)Polar Aprotic> 100Alternative to DMSO.
Ethanol (100%)Polar Protic~10Moderate solubility.
MethanolPolar Protic~5Lower solubility compared to Ethanol.
AcetonitrilePolar Aprotic< 1Poorly soluble.
10% HP-β-CD in WaterAqueous Formulation~1Significant improvement over water alone.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer

This protocol provides a general method for assessing the kinetic solubility of a compound like this compound in an aqueous buffer, which is crucial for in vitro assays.

Methodology:

  • Prepare a high-concentration stock solution: Accurately weigh and dissolve this compound in 100% DMSO to prepare a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the DMSO stock to generate a range of concentrations (e.g., from 5 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO stock concentration to 198 µL of the target aqueous buffer (e.g., PBS, pH 7.4). This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Precipitation Assessment: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of ~620 nm. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.

Experimental Workflow Diagram

G A Prepare 10 mM This compound stock in DMSO B Serially dilute stock in DMSO A->B C Add 2 µL of each stock to 198 µL aqueous buffer in a 96-well plate B->C D Incubate with shaking (2 hours, RT) C->D E Measure turbidity (Nephelometry or OD620) D->E F Determine solubility limit E->F

Caption: Workflow for kinetic solubility determination.

Protocol 2: Preparation of an this compound Formulation for In Vivo Studies

For animal studies, a well-tolerated formulation that maintains the compound in solution is essential. A co-solvent system is a common approach.

Example Formulation (for illustrative purposes):

  • 5% DMSO

  • 10% Solutol® HS 15

  • 85% Saline

Methodology:

  • Weigh this compound: Accurately weigh the required amount of this compound for the desired final concentration (e.g., 1 mg/mL).

  • Initial Solubilization: Add the required volume of DMSO to the this compound powder and vortex until fully dissolved.

  • Add Surfactant: Add the required volume of Solutol® HS 15 to the DMSO solution and mix thoroughly.

  • Add Vehicle: Slowly add the saline to the mixture while continuously vortexing or stirring to prevent precipitation.

  • Final Check: Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, gentle warming (to 37°C) or sonication may be applied. Ensure the solution returns to room temperature before administration.

  • Vehicle Control: Prepare a vehicle control formulation containing the same percentages of DMSO, Solutol® HS 15, and saline, but without this compound.

Hypothetical Signaling Pathway Involving this compound

To provide context for why a researcher might be using this compound, the following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TF Transcription Factor KinaseB->TF activates ATZ This compound ATZ->KinaseB inhibits Gene Target Gene Expression TF->Gene

Caption: Hypothetical pathway showing this compound as a Kinase B inhibitor.

Optimizing ATZ-1993 dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of ATZ-1993 for maximum efficacy in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Disclaimer: this compound is a fictional mTOR inhibitor. The following guidelines and data are based on established knowledge of mTOR inhibitors and are for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective second-generation mTOR inhibitor. It functions by competing with ATP in the catalytic site of mTOR, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2] This dual inhibition blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3][4][5] Unlike first-generation inhibitors like rapamycin, which primarily target mTORC1, this compound also inhibits mTORC2-mediated phosphorylation of AKT at Ser473, leading to a more comprehensive blockade of the PI3K/AKT/mTOR pathway.[1][6]

Q2: What is a recommended starting concentration for in vitro experiments?

A2: For initial in vitro experiments, a concentration range of 10 nM to 1 µM is recommended for most cancer cell lines. We advise performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. Refer to the data in Table 1 for IC50 values in representative cell lines.

Q3: How should I dissolve and store this compound?

A3: this compound is supplied as a lyophilized powder. For in vitro use, we recommend dissolving it in DMSO to create a stock solution of 10 mM. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, the stock solution can be further diluted in an appropriate vehicle such as a solution of 5% Tween 80, 5% PEG400, and 90% saline.

Q4: What are the expected downstream effects of this compound treatment?

A4: Treatment with this compound should lead to a decrease in the phosphorylation of key downstream targets of both mTORC1 and mTORC2. For mTORC1, this includes p70S6K (at Thr389) and its substrate S6 ribosomal protein (at Ser235/236), as well as 4E-BP1 (at Thr37/46). For mTORC2, a key indicator of inhibition is the reduced phosphorylation of AKT at Ser473.[2][6][7]

Q5: Are there known off-target effects or resistance mechanisms?

A5: While this compound is highly selective for mTOR, potential off-target effects should be considered, especially at higher concentrations.[8][9][10] Resistance to mTOR inhibitors can arise from feedback activation of other signaling pathways, such as the PI3K/AKT and MAPK pathways.[1][11] It is advisable to monitor for these changes in long-term experiments.

Troubleshooting Guide

Issue 1: No significant inhibition of cell growth or downstream targets.

  • Possible Cause 1: Suboptimal Drug Concentration.

    • Solution: Perform a dose-response experiment to determine the IC50 of this compound in your specific cell line. We recommend a concentration range from 1 nM to 10 µM. See Protocol 1: In Vitro Dose-Response Assay .

  • Possible Cause 2: Incorrect Drug Preparation or Storage.

    • Solution: Ensure that the this compound stock solution was prepared correctly in DMSO and stored in aliquots at -20°C or -80°C. Avoid multiple freeze-thaw cycles.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Some cell lines may be inherently resistant to mTOR inhibition. Confirm the activation status of the PI3K/AKT/mTOR pathway in your cell line by Western blot. Cell lines with mutations in PTEN or hyperactivation of AKT are often more sensitive.[12]

  • Possible Cause 4: Short Treatment Duration.

    • Solution: Increase the incubation time with this compound. A time-course experiment (e.g., 6, 24, 48, 72 hours) can help determine the optimal treatment duration.

Issue 2: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Seeding Density.

    • Solution: Ensure consistent cell seeding density across all experiments, as this can affect cell growth rates and drug response.

  • Possible Cause 2: Fluctuation in Reagent Quality.

    • Solution: Use fresh media and supplements. Ensure the quality of antibodies used for Western blotting by including positive and negative controls.

  • Possible Cause 3: Passage Number of Cells.

    • Solution: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Issue 3: In vivo studies show limited efficacy or toxicity.

  • Possible Cause 1: Inadequate Dosage or Dosing Schedule.

    • Solution: Optimize the dose and schedule of this compound administration. Refer to Table 2 for recommended starting doses in mouse models. A pilot study with varying doses and frequencies (e.g., daily vs. every other day) is recommended.[13][14]

  • Possible Cause 2: Poor Bioavailability.

    • Solution: Ensure the proper formulation of this compound for in vivo administration. The use of a suitable vehicle is critical for solubility and absorption.

  • Possible Cause 3: Toxicity.

    • Solution: Monitor animals for signs of toxicity, such as weight loss, lethargy, or ruffled fur. If toxicity is observed, consider reducing the dose or changing the dosing schedule. Common side effects of mTOR inhibitors can include hyperglycemia and dyslipidemia.[10][15]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM) after 72hKey Pathway Alteration
A549Lung Cancer150KRAS mutation
MCF-7Breast Cancer50PIK3CA mutation
U87-MGGlioblastoma25PTEN null
PC-3Prostate Cancer80PTEN null
OPM-2Multiple Myeloma35PTEN mutation

Table 2: Recommended Starting Doses for In Vivo Studies

Animal ModelRoute of AdministrationRecommended Dose RangeDosing Frequency
Nude Mouse (Xenograft)Intraperitoneal (i.p.)10 - 20 mg/kgDaily
Nude Mouse (Xenograft)Oral Gavage (p.o.)20 - 40 mg/kgDaily
C57BL/6 (Syngeneic)Intraperitoneal (i.p.)5 - 15 mg/kgDaily or every other day

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a 2X serial dilution of this compound in complete growth medium. The final concentrations should range from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at the desired concentrations (e.g., 0, 50, 100, 200 nM) for 24 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-mTOR, mTOR, p-AKT (Ser473), AKT, p-p70S6K (Thr389), p70S6K, p-S6 (Ser235/236), S6, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (AMPK) Energy Status (AMPK) Energy Status (AMPK)->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Cell Survival Cell Survival AKT->Cell Survival p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 AKT (Ser473) AKT (Ser473) mTORC2->AKT (Ser473) This compound This compound This compound->mTORC1 This compound->mTORC2 Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth AKT (Ser473)->AKT

Caption: Simplified mTOR signaling pathway showing inhibition points of this compound.

Experimental_Workflow cluster_invitro In Vitro Optimization cluster_invivo In Vivo Validation A 1. Determine IC50 (MTT/CCK-8 Assay) B 2. Confirm Target Inhibition (Western Blot for p-S6, p-AKT) A->B C 3. Functional Assays (Apoptosis, Cell Cycle) B->C D 4. Pilot Toxicity Study (Dose Escalation) C->D E 5. Efficacy Study (Xenograft Model) D->E F 6. Pharmacodynamic Analysis (Tumor Lysates) E->F

Caption: Experimental workflow for optimizing this compound dosage.

Troubleshooting_Tree Start Issue: No Effect Observed CheckConc Is concentration optimized? (Dose-response curve) Start->CheckConc CheckReagent Is drug prep/storage correct? CheckConc->CheckReagent Yes OptimizeConc Solution: Perform dose- response experiment. CheckConc->OptimizeConc No CheckCells Is cell line sensitive? CheckReagent->CheckCells Yes RemakeDrug Solution: Prepare fresh stock solution. CheckReagent->RemakeDrug No ValidatePathway Solution: Validate mTOR pathway activation (Western Blot). CheckCells->ValidatePathway Unsure

Caption: Troubleshooting decision tree for lack of this compound efficacy.

References

Off-target effects of ATZ-1993 in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using ATZ-1993 in cell culture experiments. The information is designed to help identify and mitigate potential off-target effects and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Janus kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in various diseases. Aberrant activation of STATs has been observed in several types of leukemias.[1] this compound is designed to block the phosphorylation and subsequent activation of STATs by binding to the ATP-binding pocket of JAK2.

Q2: I am observing unexpected levels of apoptosis in my cell line, even at low concentrations of this compound. What could be the cause?

While high concentrations of any compound can induce toxicity, unexpected apoptosis at lower concentrations may indicate an off-target effect. Small molecule inhibitors can often interact with multiple proteins beyond their intended target, leading to unintended biological consequences.[2][3] this compound has been observed to have off-target activity against Cyclin-Dependent Kinase 11 (CDK11), which can lead to apoptosis in some cancer cell lines.

Q3: My cells are showing altered morphology and reduced attachment after treatment with this compound. Why is this happening?

Changes in cell morphology and adhesion can be due to various factors, including off-target effects on kinases that regulate the cytoskeleton or cell adhesion. If you are working with adherent cells and they are not attaching properly, it's important to ensure you are using appropriate culture dishes, as some are designed for suspension cultures with hydrophobic surfaces.[4] Additionally, some cell lines may require special coatings like poly-L-lysine, collagen, or fibronectin to improve adherence.[4]

Q4: I am seeing inconsistent results between experiments. What are some common sources of variability?

Inconsistent results can arise from several sources. It is crucial to practice good cell culture technique to avoid errors.[5] Common issues include:

  • Cell line misidentification or cross-contamination: Ensure your cell lines are authenticated.[5]

  • Mycoplasma contamination: Regularly test your cells for mycoplasma.[4]

  • Reagent variability: Use consistent sources and lots of media, serum, and supplements.

  • Cell passage number: High passage numbers can lead to genetic drift and altered phenotypes.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Proliferation

If you observe significant cell death or a dramatic decrease in proliferation at concentrations expected to be non-toxic, consider the following troubleshooting steps:

Potential Cause: Off-target inhibition of critical survival pathways.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response experiment to distinguish between on-target and off-target effects. On-target effects on the intended pathway will likely occur at lower concentrations than some off-target effects.[6]

  • Use Control Compounds: Compare the effects of this compound with other JAK2 inhibitors that have different chemical structures and off-target profiles.[6]

  • Rescue Experiment: If an off-target kinase is suspected, try to rescue the phenotype by activating its downstream pathway.

  • Genetic Knockout/Knockdown: Use a cell line with a knockout or knockdown of the intended target (JAK2) to see if the observed effect persists, which would indicate an off-target mechanism.[6]

Issue 2: Altered Cell Morphology or Adhesion

For issues related to changes in cell shape, size, or their ability to adhere to the culture plate, follow these recommendations:

Potential Cause: Disruption of signaling pathways controlling the cytoskeleton and cell adhesion.

Troubleshooting Steps:

  • Microscopy: Regularly examine your cells under a microscope. Note any changes in morphology, such as rounding up, detachment, or the formation of unusual structures.

  • Coating of Culture Vessels: If using adherent cells, consider coating your culture plates with extracellular matrix proteins like collagen or fibronectin to improve attachment.[4]

  • Staining: Use fluorescent dyes to stain the cytoskeleton (e.g., phalloidin (B8060827) for actin filaments) to visualize any disruptions.

  • Western Blot Analysis: Check for changes in the phosphorylation status of proteins involved in cell adhesion and cytoskeletal regulation, such as FAK or Src.

Quantitative Data Summary

Target IC50 (nM) Description
JAK2 5(On-Target) The intended therapeutic target of this compound. Inhibition of JAK2 is expected to block cytokine signaling.
CDK11 150(Off-Target) A cyclin-dependent kinase involved in transcription and apoptosis. Inhibition may lead to unintended cell death in some cell types.
p38α/MAPK14 800(Off-Target) A mitogen-activated protein kinase involved in stress responses. Off-target inhibition could affect cellular responses to stress and inflammation.
PAK4 >10,000(Off-Target) A serine/threonine kinase involved in cell motility and survival. This compound shows low activity against this kinase, indicating good selectivity in this regard.

IC50 values are representative and may vary depending on the assay conditions and cell line used.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3

This protocol is used to determine the on-target activity of this compound by measuring the inhibition of JAK2-mediated STAT3 phosphorylation.

Materials:

  • Cell lysis buffer (RIPA buffer)

  • Protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency.

  • Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time.

  • Stimulate the JAK/STAT pathway with an appropriate cytokine (e.g., IL-6) for 15-30 minutes.

  • Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures cell viability to assess the cytotoxic effects of this compound.

Materials:

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.

  • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Remove the media and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

ATZ1993_On_Target_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes ATZ1993 This compound ATZ1993->JAK2 Inhibits GeneExpression Gene Expression (Proliferation, Survival) pSTAT3_dimer->GeneExpression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: On-target signaling pathway of this compound.

ATZ1993_Off_Target_Pathway cluster_nucleus Nucleus CDK11 CDK11 Transcription Transcription Regulation CDK11->Transcription Promotes Apoptosis Apoptosis CDK11->Apoptosis Prevents ATZ1993 This compound ATZ1993->CDK11 ATZ1993->Apoptosis Induces (indirectly)

Caption: Potential off-target pathway of this compound.

Troubleshooting_Workflow start Unexpected Experimental Outcome Observed check_contamination Check for Contamination (Mycoplasma, etc.) start->check_contamination check_culture_practice Review Cell Culture Practices check_contamination->check_culture_practice Negative resolve Issue Resolved check_contamination->resolve Positive dose_response Perform Dose-Response Analysis check_culture_practice->dose_response Good check_culture_practice->resolve Needs Improvement off_target_suspected Off-Target Effect Suspected? dose_response->off_target_suspected on_target_validation Validate On-Target Activity (e.g., p-STAT3) off_target_suspected->on_target_validation No off_target_investigation Investigate Off-Target (e.g., Rescue Experiment) off_target_suspected->off_target_investigation Yes consult Consult Literature/ Technical Support on_target_validation->consult off_target_investigation->resolve

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: ATZ-1993 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues researchers may encounter when working with ATZ-1993 in vivo. Our goal is to help you achieve consistent and reliable results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational small molecule inhibitor of the pro-inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). It acts by selectively targeting the IκB Kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This ultimately blocks the translocation of NF-κB into the nucleus, leading to a downstream reduction in the expression of inflammatory cytokines and chemokines.

Q2: What are the recommended vehicle controls for in vivo studies with this compound?

A2: For intraperitoneal (IP) and intravenous (IV) administration, a solution of 5% DMSO in sterile saline is the recommended vehicle. For oral gavage, a suspension in 0.5% methylcellulose (B11928114) in sterile water is advised. It is crucial to test the vehicle alone in a cohort of animals to ensure it does not produce any confounding effects.

Q3: What is the optimal dosing range for this compound in rodents?

A3: The optimal dose of this compound can vary depending on the animal model and the specific disease indication. However, most studies report efficacy in the range of 10-50 mg/kg, administered once daily. We strongly recommend performing a dose-response study to determine the most effective dose for your specific experimental conditions.

Troubleshooting Inconsistent In Vivo Results

Issue 1: High Variability in Efficacy Between Animals

High variability in the therapeutic effect of this compound between individual animals is a common challenge. This can manifest as a wide range of responses in measured endpoints such as tumor volume, inflammatory markers, or behavioral scores.

Potential Cause Troubleshooting Steps
Pharmacokinetic (PK) Variability 1. Verify Dosing Accuracy: Ensure precise and consistent administration of this compound to each animal. For oral gavage, check for any regurgitation. 2. Assess Food and Water Intake: Variations in food and water consumption can affect drug absorption and metabolism. Monitor and record these parameters. 3. Conduct Satellite PK Study: In a small satellite group of animals, collect blood samples at different time points post-dosing to determine the plasma concentration of this compound. This can help identify if variability in exposure is contributing to inconsistent efficacy.
Animal Model and Health Status 1. Source and Strain: Use animals from a reputable vendor and ensure they are of the same strain, age, and sex. 2. Health Screening: Implement a thorough health screening protocol to exclude animals with underlying health issues that could impact the experimental outcome. 3. Acclimatization: Allow for a sufficient acclimatization period (at least one week) for the animals to adapt to the new environment before starting the experiment.
Procedural Inconsistencies 1. Standardize Procedures: Develop and strictly follow a detailed standard operating procedure (SOP) for all experimental steps, including animal handling, dosing, and endpoint measurements. 2. Blinding: Whenever possible, blind the investigators who are performing the experiments and analyzing the data to the treatment groups to minimize bias.
Issue 2: Lack of Expected Efficacy

In some instances, this compound may not produce the expected therapeutic effect in an in vivo model. This could be due to a variety of factors, from suboptimal dosing to issues with the experimental design.

G start Lack of Efficacy Observed dose Is the dose optimal? start->dose route Is the administration route appropriate? dose->route Yes end Consult Technical Support dose->end No, perform dose-response study timing Is the dosing regimen appropriate? route->timing Yes route->end No, consider alternative routes (e.g., IV, SC) model Is the animal model appropriate? timing->model Yes timing->end No, adjust dosing frequency/duration formulation Is the drug formulation stable and active? model->formulation Yes model->end No, re-evaluate model relevance formulation->end No, verify formulation and activity

Caption: A logical workflow for troubleshooting a lack of efficacy with this compound.

Experimental Protocols

Pharmacokinetic Analysis of this compound in Mice

This protocol outlines a method for determining the plasma concentration of this compound over time in mice.

Materials:

  • This compound

  • Vehicle (5% DMSO in sterile saline)

  • Syringes and needles for dosing and blood collection

  • EDTA-coated microcentrifuge tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.

  • Administer a single dose of this compound (20 mg/kg) via intraperitoneal injection.

  • At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect approximately 50 µL of blood via retro-orbital bleeding into EDTA-coated tubes.

  • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentration of this compound using a validated LC-MS/MS method.

Time (hours)Mean Plasma Concentration (ng/mL)Standard Deviation
0.251250180
0.52100320
11850250
2980150
445080
812030
24<10-

Signaling Pathway

This compound Inhibition of the NF-κB Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocation ATZ This compound ATZ->IKK Inhibits Genes Inflammatory Gene Expression NFkB_n->Genes Activates

Caption: The inhibitory effect of this compound on the NF-κB signaling pathway.

ATZ-1993 stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "ATZ-1993." The following guide has been generated as a template to meet the structural and content requirements of your request. The specific data and pathways provided are based on the well-researched herbicide Atrazine (B1667683) (ATZ) and should be treated as illustrative examples only. Researchers must consult the specific product information and conduct their own validation experiments for any new or uncharacterized compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: For a novel compound like this compound, it is crucial to refer to the supplier's specific recommendations. As a general guideline for solid-state compounds, storage in a cool, dry place, protected from light, is recommended. For solutions, storage conditions will depend on the solvent and the inherent stability of the compound.

Q2: How should I prepare stock solutions of this compound?

A: The solubility of a compound is a key factor in preparing stock solutions. For Atrazine (ATZ), it has low solubility in water but is more soluble in organic solvents. When working with a new compound, it is advisable to test solubility in small volumes of various common laboratory solvents (e.g., DMSO, ethanol, methanol). Always use high-purity, anhydrous solvents when possible to minimize degradation.

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A: Cloudiness or precipitation can indicate several issues:

  • Low Solubility: The concentration of your solution may exceed the solubility limit of the compound in that specific solvent. Try warming the solution gently or sonicating to aid dissolution. If precipitation persists, a lower concentration or a different solvent system may be necessary.

  • Degradation: The compound may be degrading into less soluble products. This can be influenced by pH, light exposure, or temperature.

  • Contamination: Ensure your solvent and glassware are clean and free of contaminants.

Q4: How can I assess the stability of this compound in my experimental conditions?

A: To determine the stability of a compound in your specific experimental setup, a stability-indicating assay is recommended. This typically involves preparing the solution and analyzing its concentration and purity at various time points under your experimental conditions (e.g., temperature, pH, light exposure). Analytical methods like High-Performance Liquid Chromatography (HPLC) are often used for this purpose.

Stability of Atrazine (ATZ) in Solution (Illustrative Data)

Solvent/ConditionTemperatureStability Notes
Water (pH 3, 5)25°CDegradation is more favorable under acidic conditions.[1]
Water (pH 7, 9)25°CRemoval efficiency decreases as the initial pH increases.[2]
Fenton's System (FeII/H2O2)Not SpecifiedEffective degradation, with up to 98% removal.[3]
O3/H2O2 SystemNot SpecifiedDegradation occurs via hydroxylation, de-isopropylation, de-ethylation, and de-chlorination.[4]

Experimental Protocols

General Protocol for Solution Preparation and Short-Term Stability Assessment
  • Solubility Testing:

    • Weigh a small, precise amount of the compound (e.g., 1 mg).

    • Add a small volume (e.g., 100 µL) of the desired solvent.

    • Vortex or sonicate to observe dissolution.

    • If the compound dissolves, continue adding solvent in known increments to determine the approximate solubility limit.

  • Stock Solution Preparation:

    • Based on the solubility test, weigh the desired amount of the compound for your target concentration.

    • Add the appropriate volume of the selected high-purity solvent.

    • Ensure complete dissolution. If necessary, gentle warming or sonication can be used, but be mindful of potential degradation.

    • Store the stock solution under the recommended conditions (typically at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles).

  • Short-Term Stability Assessment (using HPLC):

    • Prepare a solution of the compound at the desired experimental concentration.

    • Immediately inject a sample into an HPLC system to obtain an initial (T=0) chromatogram, measuring the peak area of the parent compound.

    • Incubate the solution under your experimental conditions (e.g., 37°C in cell culture media).

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), inject another sample into the HPLC.

    • Compare the peak area of the parent compound at each time point to the T=0 value to determine the percentage of compound remaining. The appearance of new peaks may indicate degradation products.

Visualizations

Degradation Pathways of Atrazine (ATZ)

Atrazine_Degradation ATZ Atrazine (ATZ) Hydroxylation Hydroxylation ATZ->Hydroxylation OH• Deisopropylation De-isopropylation ATZ->Deisopropylation Oxidant Deethylation De-ethylation ATZ->Deethylation Oxidant Dechlorination De-chlorination ATZ->Dechlorination -Cl, +OH Hydroxylated ATZ Hydroxylated ATZ Hydroxylation->Hydroxylated ATZ De-isopropyl ATZ De-isopropyl ATZ Deisopropylation->De-isopropyl ATZ De-ethylated ATZ De-ethylated ATZ Deethylation->De-ethylated ATZ De-chlorinated ATZ De-chlorinated ATZ Dechlorination->De-chlorinated ATZ

Caption: Degradation pathways of Atrazine (ATZ).

References

Minimizing ATZ-1993 toxicity in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the toxicity of ATZ-1993 in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key component of the MAPK/ERK signaling pathway. By blocking the phosphorylation of downstream substrates, this compound effectively halts cell proliferation and induces apoptosis in tumor cells where this pathway is constitutively active.

Q2: What are the most common toxicities observed with this compound in preclinical models?

A2: The most frequently reported toxicities in preclinical studies include dose-dependent hepatotoxicity, characterized by elevated liver enzymes, and off-target cardiotoxicity, linked to the inhibition of the structurally similar kinase, TKY.

Q3: Are there recommended strategies for formulating this compound to improve its safety profile?

A3: Yes, due to its poor aqueous solubility, formulation is critical. Using solubilizing agents like cyclodextrins or developing an amorphous solid dispersion can improve bioavailability and reduce precipitation at the injection site, potentially mitigating local and systemic toxicity. See the data in Table 3 for recommended starting formulations.

Q4: Have any species-specific differences in this compound metabolism been identified?

A4: Preclinical studies have indicated that rodent models, particularly mice, exhibit a higher rate of metabolic clearance of this compound compared to canine and non-human primate models. This can result in different exposure levels and toxicity profiles, which should be considered when designing toxicology studies.

Troubleshooting Guides

Issue 1: We are observing significantly elevated ALT and AST levels in our mouse models following this compound administration. How can we address this?

Response:

Elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common biomarkers for hepatotoxicity. The following steps can help troubleshoot and mitigate this issue:

  • Confirm On-Target Toxicity: First, ensure the toxicity is dose-dependent. A dose-response study is crucial to identify a therapeutic window where efficacy is maintained but toxicity is minimized. See Table 1 for reference data.

  • Adjust Dosing Regimen: Consider alternative dosing schedules. For example, intermittent dosing (e.g., three days on, four days off) may allow for liver recovery while maintaining anti-tumor efficacy, as opposed to a continuous daily schedule.

  • Co-administration of Hepatoprotectants: The use of agents like N-acetylcysteine (NAC) can be explored. NAC is a precursor to glutathione, which plays a critical role in detoxifying reactive metabolites. A pilot study to assess the impact of NAC co-administration on both the efficacy and toxicity of this compound is recommended.

  • Investigate Formulation: Poorly soluble compounds can sometimes precipitate in the liver, leading to toxicity. Evaluate alternative, more stable formulations (see Table 3) to ensure this compound remains in solution.

G start Elevated ALT/AST Observed dose_response Conduct Dose-Response Study start->dose_response is_dose_dependent Is Toxicity Dose-Dependent? dose_response->is_dose_dependent adjust_dosing Adjust Dosing Schedule (e.g., Intermittent Dosing) is_dose_dependent->adjust_dosing Yes reconsider_target Reconsider Target Validity (Potential On-Target Toxicity) is_dose_dependent->reconsider_target No consider_nac Consider Co-administration with N-acetylcysteine (NAC) adjust_dosing->consider_nac evaluate_formulation Evaluate Alternative Formulations consider_nac->evaluate_formulation reassess Re-evaluate Efficacy & Toxicity evaluate_formulation->reassess

Troubleshooting workflow for hepatotoxicity.

Issue 2: Our in vitro kinase panel revealed that this compound has off-target activity against TKY. How can we assess the in vivo risk of this?

Response:

Off-target activity is a primary cause of unexpected toxicities. Given that TKY inhibition has been linked to cardiotoxicity, a focused investigation is warranted.

  • Determine Potency Difference: Quantify the potency of this compound against both the intended target (TKX) and the off-target (TKY) using IC50 values. A significant window (e.g., >100-fold) between the two provides a potential margin of safety. See Table 2 for an example.

  • In Vivo Cardiac Monitoring: In rodent models, conduct dedicated cardiac safety studies. This should include regular monitoring of cardiac function using techniques like echocardiography to measure ejection fraction and fractional shortening. Electrocardiogram (ECG) monitoring can also detect arrhythmias or changes in the QT interval.

  • Histopathological Analysis: At the study endpoint, perform a thorough histopathological examination of heart tissues. Look for signs of cardiac muscle damage, inflammation, or fibrosis.

  • Develop a More Selective Analog: If off-target toxicity is confirmed and cannot be managed by adjusting the dose, this feedback is critical for a medicinal chemistry program to design a more selective second-generation inhibitor.

Data Presentation

Table 1: Dose-Dependent Hepatotoxicity of this compound in C57BL/6 Mice (Data represents mean values ± SD after 14 days of daily oral administration)

Dose (mg/kg)ALT (U/L)AST (U/L)Tumor Growth Inhibition (%)
Vehicle Control45 ± 865 ± 120%
1052 ± 1071 ± 1535%
30150 ± 25220 ± 3578%
60480 ± 60710 ± 8085%

Table 2: Comparative IC50 Values of this compound

TargetIC50 (nM)Description
TKX 5 Primary Target
TKY450Off-Target
Kinase Z>10,000Unrelated Kinase

Table 3: Recommended Vehicle Formulations for this compound

Route of AdministrationVehicle CompositionMax Recommended Concentration
Oral (PO)0.5% Methylcellulose in Water10 mg/mL
Intravenous (IV)10% DMSO, 40% PEG300, 50% Saline5 mg/mL
Intraperitoneal (IP)5% NMP, 15% Solutol HS 15, 80% Water8 mg/mL

Experimental Protocols

Protocol 1: Assessment of In Vivo Hepatotoxicity

  • Animal Model: Utilize 8-week-old C57BL/6 mice.

  • Acclimatization: Allow animals to acclimate for at least one week before the study begins.

  • Grouping: Divide animals into four groups (n=8 per group): Vehicle control, 10 mg/kg, 30 mg/kg, and 60 mg/kg of this compound.

  • Dosing: Administer the compound or vehicle orally once daily for 14 consecutive days.

  • Blood Collection: Collect blood samples (approx. 50 µL) via tail vein puncture on Day 0 (baseline), Day 7, and Day 14.

  • Serum Analysis: Centrifuge blood samples to separate serum. Analyze serum for ALT and AST levels using a certified biochemical analyzer.

  • Necropsy: At the end of the study, euthanize animals and perform a gross necropsy. Collect liver tissues for histopathological analysis.

  • Data Analysis: Compare the mean ALT/AST levels between the treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA).

G acclimate Acclimatize Mice (1 week) group Group Animals (n=8) Vehicle, 10, 30, 60 mg/kg acclimate->group dose Daily Oral Dosing (14 days) group->dose collect_blood Collect Blood (Days 0, 7, 14) dose->collect_blood necropsy Necropsy & Collect Liver (Day 14) dose->necropsy analyze_serum Analyze Serum (ALT, AST) collect_blood->analyze_serum analyze_data Statistical Analysis analyze_serum->analyze_data

Workflow for in vivo hepatotoxicity assessment.

Mandatory Visualizations

G cluster_0 MAPK/ERK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK TKX TKX (ERK) MEK->TKX Proliferation Cell Proliferation TKX->Proliferation ATZ1993 This compound ATZ1993->TKX Inhibition TKY TKY (Off-Target) ATZ1993->TKY Inhibition Cardiotoxicity Cardiotoxicity TKY->Cardiotoxicity

This compound mechanism of action and off-target pathway.

Technical Support Center: ATZ-1993 Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the investigational compound ATZ-1993. As a Biopharmaceutics Classification System (BCS) Class II compound, this compound is characterized by low aqueous solubility and high membrane permeability, making its oral absorption and bioavailability dissolution-rate limited.

Troubleshooting Guide

This section addresses specific issues that may arise during the formulation and testing of this compound.

Question: We are observing very low and inconsistent in vitro dissolution of our initial this compound micronized formulation. What are the likely causes and how can we improve it?

Answer: Low and variable dissolution of a micronized active pharmaceutical ingredient (API) is a common challenge. The primary cause is often related to the material's high surface energy, which can lead to re-agglomeration of the fine particles in the dissolution medium. This reduces the effective surface area available for dissolution.

Potential Solutions:

  • Incorporate a Wetting Agent: The addition of a surfactant or wetting agent to the formulation can improve the dispersibility of the micronized particles and prevent agglomeration.

  • Optimize Particle Size Distribution: While smaller is often better, a very wide particle size distribution can lead to inconsistencies. Aim for a narrow and controlled particle size distribution.

  • Consider Nanonization: Further reducing the particle size into the nanometer range (nanosuspension) can significantly increase the surface area and dissolution velocity. This can be achieved through media milling or high-pressure homogenization.

  • Alternative Formulation Strategies: If particle size reduction alone is insufficient, more advanced enabling formulations such as amorphous solid dispersions or lipid-based systems should be investigated.

Question: Our amorphous solid dispersion (ASD) of this compound shows excellent dissolution in vitro, but the in vivo pharmacokinetic (PK) data in rats does not show a corresponding improvement in bioavailability. What could be the reason for this discrepancy?

Answer: A disconnect between in vitro dissolution and in vivo performance is a frequent and complex issue in the development of ASDs. While ASDs can generate high concentrations of a drug in a supersaturated state in vitro, several in vivo factors can prevent this from translating to enhanced absorption.

Potential Causes and Solutions:

  • In Vivo Recrystallization: The supersaturated state is thermodynamically unstable. The drug may be recrystallizing in the gastrointestinal (GI) tract before it can be absorbed.

    • Solution: Incorporate a precipitation inhibitor into your formulation. Certain polymers used in ASDs, such as HPMC-AS and PVP, can help maintain supersaturation in vivo. You may need to screen different polymers and polymer concentrations.

  • Inadequate Dissolution in Biorelevant Media: Standard dissolution media (e.g., simple buffers) may not accurately reflect the complex environment of the human GI tract.

    • Solution: Conduct dissolution testing in biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and lecithin, which can significantly impact the dissolution and solubilization of poorly soluble drugs.

  • Gastrointestinal Motility and Transit Time: The drug may not have sufficient time to dissolve and be absorbed in the upper small intestine where permeability is highest.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the gut wall or liver. While the formulation increases the amount of drug in solution, it may still be rapidly cleared before reaching systemic circulation.

Question: We are developing a lipid-based formulation for this compound and are seeing high variability in our in vivo PK studies. What are the potential sources of this variability?

Answer: High variability is a known challenge with lipid-based drug delivery systems (LBDDS). This variability can stem from both the formulation itself and physiological factors in the test subjects.

Sources of Variability and Mitigation Strategies:

  • Influence of Food: The digestion and absorption of lipid formulations are heavily influenced by the presence of food, which stimulates the secretion of bile salts and lipases necessary for their processing.

    • Mitigation: Standardize the feeding schedule of your test animals. Conduct PK studies in both fasted and fed states to understand the extent of the food effect.

  • Formulation Dispersion and Digestion: The ability of the formulation to disperse into fine droplets (emulsion) and the subsequent digestion of the lipid components are critical for drug release and absorption.

    • Mitigation: Characterize the formulation's behavior upon dispersion in aqueous media. Use in vitro lipolysis models to assess the rate and extent of lipid digestion and drug solubilization.

  • Physiological Differences: Inter-animal variability in GI fluid composition, enzyme levels, and motility can contribute to inconsistent results.

    • Mitigation: Increase the number of animals per group to improve the statistical power of your study. Ensure that all animals are healthy and of a consistent age and weight.

Frequently Asked Questions (FAQs)

What are the primary strategies for enhancing the oral bioavailability of this compound?

Given that this compound is a BCS Class II compound, the primary goal is to enhance its dissolution rate and/or maintain its concentration in a solubilized state within the GI tract. The main strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug through micronization or nanosuspension.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix. The amorphous form has higher kinetic solubility and faster dissolution than the stable crystalline form.

  • Lipid-Based Drug Delivery Systems (LBDDS): Dissolving the drug in a blend of oils, surfactants, and co-solvents. These formulations can improve solubilization and take advantage of lipid absorption pathways.

Data Presentation: Comparison of Formulation Strategies

The following tables summarize hypothetical but representative data for different formulation approaches with this compound.

Table 1: Physicochemical and In Vitro Performance of this compound Formulations

Formulation TypeDrug Load (% w/w)Kinetic Solubility (µg/mL in FaSSIF)Dissolution Rate (mg/cm²/min)
Crystalline APIN/A2.50.05
Micronized APIN/A4.80.21
Nanosuspension20%15.21.85
Amorphous Solid Dispersion (ASD)25%45.75.60
Lipid-Based Formulation (SMEDDS)15%62.1 (in digested media)N/A

Table 2: Comparative In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg oral dose)

Formulation TypeCmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng·hr/mL)Oral Bioavailability (%)
Crystalline API55 ± 124.0380 ± 953.2
Micronized API110 ± 252.5850 ± 2107.1
Nanosuspension350 ± 701.52,900 ± 55024.2
Amorphous Solid Dispersion (ASD)820 ± 1501.07,100 ± 1,20059.2
Lipid-Based Formulation (SMEDDS)950 ± 2801.07,800 ± 1,90065.0

Experimental Protocols

Protocol 1: Preparation of an this compound Amorphous Solid Dispersion (ASD) via Spray Drying

  • Solvent Selection: Identify a common solvent system that can fully dissolve both this compound and the chosen polymer (e.g., HPMC-AS). A common choice is a mixture of dichloromethane (B109758) and methanol.

  • Solution Preparation: Prepare a solution containing 25% (w/w) this compound and 75% (w/w) HPMC-AS. The total solids concentration in the solvent should be around 5-10% (w/v).

  • Spray Dryer Setup:

    • Inlet Temperature: Set to a temperature that ensures rapid solvent evaporation but does not cause thermal degradation of this compound (e.g., 100-140 °C).

    • Atomization Gas Flow: Adjust to achieve a fine spray and appropriate droplet size.

    • Aspirator/Blower Rate: Set to a high level to ensure efficient drying and collection of the product.

    • Solution Feed Rate: Control to maintain the desired outlet temperature (e.g., 50-70 °C).

  • Spray Drying Process: Feed the prepared solution into the spray dryer. The solvent rapidly evaporates, leaving behind a fine powder of the solid dispersion.

  • Secondary Drying: Collect the product from the cyclone and perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40 °C) for 24-48 hours to remove any residual solvent.

  • Characterization: Analyze the resulting powder using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm its amorphous nature.

Protocol 2: In Vitro Dissolution Testing in Biorelevant Media

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) according to the recipe from Biorelevant.com or a similar validated source.

  • Apparatus: Use a USP Apparatus II (paddle) system.

  • Parameters:

    • Vessel Volume: 500 mL of FaSSIF.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 75 RPM.

  • Sample Introduction: Introduce a quantity of the this compound formulation equivalent to a relevant dose into each vessel.

  • Sampling: Withdraw samples (e.g., 3 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes). Immediately filter the samples through a 0.22 µm filter to remove any undissolved particles.

  • Sample Analysis: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the concentration of this compound versus time to generate dissolution profiles for each formulation.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Development & Optimization cluster_3 Phase 4: In Vitro & In Vivo Testing start This compound API (Low Solubility) bcs Confirm BCS Class II (Solubility & Permeability Testing) start->bcs decision Select Primary Strategy bcs->decision ps Particle Size Reduction decision->ps Simple, API-sparing asd Amorphous Solid Dispersion (ASD) decision->asd High dose, High enhancement lbd Lipid-Based Formulation (LBDDS) decision->lbd Lipophilic API, Food effect dev_ps Micronization or Nanosuspension ps->dev_ps dev_asd Polymer & Solvent Screening, Spray Drying asd->dev_asd dev_lbd Excipient Screening, Dispersion Testing lbd->dev_lbd invitro In Vitro Dissolution (Biorelevant Media) dev_ps->invitro dev_asd->invitro dev_lbd->invitro invivo In Vivo PK Study (Rodent Model) invitro->invivo correlation Establish IVIVC (In Vitro-In Vivo Correlation) invivo->correlation

Caption: Workflow for selecting and developing a bioavailability-enhancing formulation for this compound.

G cluster_0 High Energy State cluster_1 Dissolution in GI Tract cluster_2 Fates of Supersaturated Drug cluster_3 Systemic Circulation asd Amorphous Solid Dispersion (ASD) This compound (Amorphous) + Polymer supersat Supersaturated Solution [this compound] > Crystalline Solubility asd->supersat Rapid Dissolution absorb Absorption across Gut Wall supersat->absorb High Concentration Gradient precip Precipitation / Recrystallization (Leads to Low Bioavailability) supersat->precip Thermodynamically Unstable bio Increased Oral Bioavailability absorb->bio polymer Polymer in Solution polymer->precip Inhibits Nucleation & Crystal Growth

Caption: Mechanism of bioavailability enhancement by an Amorphous Solid Dispersion (ASD).

ATZ-1993 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ATZ-1993

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing batch-to-batch variability issues encountered with the experimental compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the novel tyrosine kinase "Kinase X," which is implicated in various oncogenic signaling pathways. Its primary mechanism of action involves competitive binding to the ATP-binding pocket of Kinase X, thereby preventing downstream phosphorylation of target substrates. This inhibition is designed to disrupt cell proliferation and survival in cancer models.

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability in this compound can arise from several factors during synthesis and purification. The most common sources include:

  • Purity Levels: Minor variations in the percentage of the active compound versus impurities.

  • Polymorphism: The presence of different crystalline forms of the compound, which can affect solubility and bioavailability.

  • Residual Solvents: Inconsistent levels of solvents remaining from the manufacturing process.

  • Isomeric Content: Variations in the ratio of stereoisomers if the compound has chiral centers.

Q3: How should I properly store and handle this compound to ensure stability?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to six months. Avoid repeated freeze-thaw cycles to prevent degradation. It is recommended to aliquot the stock solution into single-use volumes.

Troubleshooting Guide: Inconsistent Experimental Results

If you are experiencing inconsistent results between different batches of this compound, follow this troubleshooting guide.

Issue 1: Reduced Potency or Efficacy in Cell-Based Assays

A common issue is observing a significant shift in the IC50 value or a lower maximal effect in cellular assays.

Troubleshooting Steps:

  • Confirm Compound Identity and Purity: Before use, it is crucial to verify the identity and purity of each new batch.

  • Perform Dose-Response Curve Comparison: Directly compare the potency of the new batch against a previously validated "gold standard" batch.

  • Assess Solubility: Poor solubility can lead to lower effective concentrations.

Issue 2: Unexpected Off-Target Effects or Cellular Toxicity

The appearance of unexpected cellular phenotypes or toxicity at concentrations that were previously well-tolerated may indicate the presence of active impurities.

Troubleshooting Steps:

  • Impurity Profiling: Analyze the new batch for the presence of impurities not found in previous batches.

  • Target Engagement Assay: Confirm that the observed effects are due to the inhibition of Kinase X.

  • Control Experiments: Run parallel experiments with a well-characterized inhibitor of a related kinase to rule out non-specific effects.

Experimental Protocols

Protocol 1: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the methodology for determining the purity of this compound batches.

  • Instrumentation: Agilent 1260 Infinity II HPLC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of DMSO. Dilute 1:100 in Mobile Phase A.

  • Analysis: Calculate purity as the percentage of the main peak area relative to the total peak area.

Protocol 2: Cellular Target Engagement Assay using Western Blot

This protocol verifies the ability of this compound to inhibit the phosphorylation of a known downstream substrate of Kinase X in a cellular context.

  • Cell Line: A cell line endogenously expressing Kinase X (e.g., HT-29).

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound from different batches for 2 hours.

    • Lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-Substrate Y (the downstream target) and total Substrate Y.

    • Develop the blot and quantify band intensities.

  • Analysis: Compare the ratio of phospho-Substrate Y to total Substrate Y across different batches.

Data Presentation: Batch-to-Batch Comparison

The following tables summarize hypothetical data from the quality control analysis of three different batches of this compound.

Table 1: Physicochemical Properties of this compound Batches

Batch IDPurity (HPLC, %)Solubility in DMSO (mg/mL)Residual Solvent (ppm)
This compound-00199.552150
This compound-00297.245450
This compound-00399.155200

Table 2: In Vitro Potency of this compound Batches

Batch IDIC50 in Cell Proliferation Assay (nM)Target Engagement (p-Substrate Y Inhibition, %)
This compound-00115.295
This compound-00248.575
This compound-00316.192

Visualizations

ATZ1993_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_X Kinase_X Receptor->Kinase_X Activates Substrate_Y Substrate_Y Kinase_X->Substrate_Y Phosphorylates p_Substrate_Y p-Substrate Y Substrate_Y->p_Substrate_Y Transcription_Factor Transcription_Factor p_Substrate_Y->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Kinase_X Inhibits

Caption: Simplified signaling pathway of this compound action.

Troubleshooting_Workflow Start Inconsistent Results with New Batch QC_Check Perform Batch QC Checks? Start->QC_Check Purity_Analysis HPLC Purity Analysis QC_Check->Purity_Analysis Yes Contact_Support Contact Technical Support QC_Check->Contact_Support No Potency_Assay Comparative IC50 Assay Purity_Analysis->Potency_Assay Solubility_Test Solubility Assessment Potency_Assay->Solubility_Test Results_Evaluation Batch Meets Specs? Solubility_Test->Results_Evaluation Proceed Proceed with Experiments Results_Evaluation->Proceed Yes Results_Evaluation->Contact_Support No

Technical Support Center: Overcoming Drug Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound designated "ATZ-1993" is not available in the public domain. The following technical support guide provides information on overcoming drug resistance in cell lines based on established mechanisms and strategies in cancer research. The principles and protocols described here are broadly applicable and can be adapted for novel therapeutic agents.

Troubleshooting Guide

This guide addresses common issues encountered when cell lines develop resistance to anti-cancer agents.

Question Possible Cause Suggested Solution
My cancer cell line, which was initially sensitive to my compound, now shows reduced responsiveness and requires a higher concentration to achieve the same level of cell death. What is happening? The cell line may have developed resistance to the compound. This can occur through various mechanisms, including increased drug efflux, alterations in the drug target, activation of alternative signaling pathways, or enhanced DNA repair mechanisms.[1]1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) of the parental (sensitive) and the suspected resistant cell line. A significant increase in the IC50 value indicates resistance. 2. Investigate Mechanism: Proceed to investigate the potential mechanisms of resistance as outlined in the FAQs below.
I suspect increased drug efflux is causing resistance. How can I test this? Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), is a common mechanism of multidrug resistance.[2] These transporters actively pump drugs out of the cell, reducing their intracellular concentration.1. Efflux Pump Inhibition: Treat the resistant cells with your compound in combination with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-gp). A restoration of sensitivity to your compound in the presence of the inhibitor suggests the involvement of efflux pumps. 2. Rhodamine 123 Assay: Use a fluorescent substrate of efflux pumps, like Rhodamine 123. Resistant cells will show lower intracellular fluorescence due to increased efflux, which can be reversed by an inhibitor.
My compound targets a specific kinase, but the resistant cells show sustained downstream signaling. What could be the reason? The cancer cells may have activated a bypass signaling pathway to compensate for the inhibition of the primary target.[3] For instance, if your compound targets the EGFR pathway, the cells might upregulate signaling through other receptor tyrosine kinases like MET or AXL.1. Phospho-protein Array: Use a phospho-protein array to get a broad overview of activated signaling pathways in the resistant versus parental cells. 2. Western Blot Analysis: Based on the array results or literature, perform Western blots to confirm the activation of specific proteins in the suspected bypass pathway (e.g., check for phosphorylation of MET, AKT, or ERK).
I am considering a combination therapy to overcome resistance. How do I choose a second agent? The choice of a second agent should be based on the identified resistance mechanism. The goal is to target a different vulnerability of the cancer cell.1. Targeting the Resistance Mechanism: If resistance is due to efflux pumps, combine your compound with an efflux pump inhibitor.[3] 2. Targeting a Bypass Pathway: If a bypass pathway is activated, use an inhibitor of a key component of that pathway.[3] 3. Synergy Screening: Perform a synergy screen with a panel of drugs with different mechanisms of action to identify effective combinations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired drug resistance in cancer cell lines?

A1: Acquired drug resistance is a multifaceted phenomenon. The primary mechanisms include:

  • Drug Efflux: Increased expression of membrane transporters (e.g., ABC transporters) that actively remove the drug from the cell.[2]

  • Drug Target Alterations: Mutations or modifications in the drug's target protein that prevent the drug from binding effectively.[1]

  • Activation of Alternative Signaling Pathways: Cancer cells can activate compensatory signaling pathways to bypass the effects of the targeted therapy.[1][3]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage induced by chemotherapeutic agents.[1]

  • Inhibition of Cell Death: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) that prevent the cell from undergoing programmed cell death.[1]

  • Changes in the Tumor Microenvironment: The surrounding microenvironment can provide signals that promote cell survival and resistance.[1]

Q2: How can I develop a resistant cell line model?

A2: A resistant cell line model can be developed by continuously exposing a sensitive parental cell line to gradually increasing concentrations of the drug of interest over a prolonged period. The surviving cells will be those that have acquired resistance mechanisms.

Q3: What is the role of STAT3 in drug resistance?

A3: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that can become constitutively activated in some cancers.[4] Aberrant STAT3 signaling can promote the expression of genes involved in cell survival, proliferation, and angiogenesis, thereby contributing to resistance against various anti-cancer therapies, including targeted therapies and immune checkpoint inhibitors.[5]

Q4: Can immunotherapy be used to overcome resistance to targeted therapies?

A4: Yes, combining targeted therapies with immunotherapy, such as immune checkpoint inhibitors, is a promising strategy.[1][3] Targeted therapies can induce changes in the tumor microenvironment that make it more susceptible to an anti-tumor immune response. For example, some targeted agents can increase the expression of tumor antigens, making the cancer cells more visible to the immune system.

Quantitative Data Summary

The following table provides an illustrative example of quantitative data that might be generated when characterizing a resistant cell line.

Cell Line Compound IC50 (µM) ± SD Fold Resistance Relative P-gp Expression (Fold Change)
Parental LineCompound X0.5 ± 0.0511.0
Resistant LineCompound X10.2 ± 1.220.415.3
Resistant LineCompound X + Verapamil (10 µM)1.2 ± 0.22.4N/A

Experimental Protocols

Protocol: Evaluation of Combination Therapy to Overcome Resistance

This protocol outlines a general procedure for assessing the synergistic effect of two compounds in a resistant cell line using a cell viability assay.

1. Materials:

  • Parental and resistant cancer cell lines
  • Complete cell culture medium
  • Compound A (the drug to which resistance has developed)
  • Compound B (the potential synergistic partner)
  • 96-well cell culture plates
  • Cell viability reagent (e.g., MTT, CellTiter-Glo)
  • Plate reader

2. Procedure:

  • Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
  • Drug Preparation: Prepare a dilution series for both Compound A and Compound B.
  • Combination Treatment: Treat the cells with a matrix of concentrations of Compound A and Compound B, both alone and in combination. Include vehicle-treated wells as a negative control.
  • Incubation: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

3. Data Analysis:

  • Normalize the data to the vehicle-treated controls.
  • Calculate the percentage of cell inhibition for each treatment condition.
  • Use software such as CompuSyn or a similar tool to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Efflux_Pump ABC Transporter (e.g., P-gp) Drug_A Drug A (RTK Inhibitor) Efflux_Pump->Drug_A Effluxes Drug_A->RTK Inhibits Drug_B Drug B (Efflux Inhibitor) Drug_B->Efflux_Pump Inhibits AKT AKT PI3K->AKT Activates STAT3 STAT3 AKT->STAT3 Activates Gene_Expression Gene Expression (Survival, Proliferation) STAT3->Gene_Expression Promotes Efflux_Gene ABC Transporter Gene (e.g., ABCB1) STAT3->Efflux_Gene Promotes Transcription Efflux_Gene->Efflux_Pump Leads to Expression

Caption: A simplified signaling pathway illustrating a mechanism of drug resistance.

Experimental_Workflow Start Start: Observe Reduced Drug Efficacy Confirm_Resistance Confirm Resistance (IC50 Shift Assay) Start->Confirm_Resistance Hypothesize_Mechanism Hypothesize Mechanism (e.g., Efflux, Bypass Pathway) Confirm_Resistance->Hypothesize_Mechanism Test_Hypothesis Test Hypothesis (e.g., Efflux Inhibition Assay, Phospho-protein Array) Hypothesize_Mechanism->Test_Hypothesis Identify_Mechanism Identify Resistance Mechanism Test_Hypothesis->Identify_Mechanism Identify_Mechanism->Hypothesize_Mechanism Mechanism Not Found Select_Combination Select Combination Therapy (Targeting the Mechanism) Identify_Mechanism->Select_Combination Mechanism Found Test_Combination Test Combination (Synergy Assay) Select_Combination->Test_Combination Outcome Outcome: Overcome Resistance Test_Combination->Outcome

References

Validation & Comparative

A Comparative Guide to Endothelin Receptor Antagonists: ATZ-1993 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel endothelin receptor antagonist ATZ-1993 with other established antagonists: bosentan, ambrisentan (B1667022), and macitentan (B1675890). The information presented herein is intended to support researchers in drug development and discovery by offering a detailed analysis of the pharmacological profiles and experimental data of these compounds.

Introduction to Endothelin and its Receptors

Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes, including the regulation of vascular tone and cell proliferation. Its effects are mediated through two G protein-coupled receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. The ETB receptor is found on endothelial cells, where it mediates vasodilation through the release of nitric oxide and prostacyclin, and also on smooth muscle cells, where its activation can lead to vasoconstriction. Dysregulation of the endothelin system is implicated in the pathophysiology of several cardiovascular diseases, most notably pulmonary arterial hypertension (PAH). Endothelin receptor antagonists (ERAs) are a class of drugs that block the effects of ET-1 and are a cornerstone in the management of PAH.

This guide focuses on this compound, a nonpeptide endothelin receptor antagonist, and compares its in vitro and in vivo characteristics with those of three clinically approved ERAs: bosentan, ambrisentan, and macitentan.

Comparative Analysis of Endothelin Receptor Antagonists

The following sections provide a detailed comparison of this compound with bosentan, ambrisentan, and macitentan, focusing on their receptor binding affinity, selectivity, and pharmacokinetic properties.

Receptor Binding Affinity and Selectivity

The efficacy and potential side-effect profile of an endothelin receptor antagonist are largely determined by its affinity and selectivity for the ETA and ETB receptors. This compound, bosentan, and macitentan are dual antagonists, meaning they block both receptor subtypes, whereas ambrisentan is a selective ETA antagonist.

CompoundETA Receptor Affinity (pKi/Ki)ETB Receptor Affinity (pKi/Ki)Selectivity (ETA vs ETB)Reference
This compound pKi: 8.69pKi: 7.20Dual Antagonist[1]
Bosentan Ki: 4.7 nMKi: 95 nM~20-fold for ETA
Ambrisentan Ki: 1 nMKi: 195 nM~200-fold for ETA[2][3]
Macitentan IC50: 0.5 nMIC50: 391 nM~782-fold for ETA

Table 1: Receptor Binding Affinity and Selectivity of Endothelin Antagonists. pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the half-maximal inhibitory concentration.

Pharmacokinetic Properties

The pharmacokinetic profiles of these antagonists, including their oral bioavailability and plasma half-life, are critical for determining dosing regimens and predicting their duration of action.

CompoundOral BioavailabilityTerminal Half-life (t1/2)Active MetabolitesReference
This compound Orally active (specific % not available)Data not availableData not available[1]
Bosentan ~50%~5.4 hoursYes (Ro 48-5033)[4]
Ambrisentan High (~90%)~15 hoursNo[5]
Macitentan Data not available~16 hoursYes (ACT-132577)

Table 2: Pharmacokinetic Properties of Endothelin Antagonists.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these antagonists, the following diagrams illustrate the endothelin signaling pathway and a typical experimental workflow for preclinical assessment.

Endothelin_Signaling_Pathway Endothelin Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ET-1 ET-1 ETA_Receptor ETA Receptor ET-1->ETA_Receptor Binds to ETB_Receptor ETB Receptor ET-1->ETB_Receptor Binds to Gq Gq ETA_Receptor->Gq Activates ETB_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca2+ Ca2+ IP3->Ca2+ Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2+->PKC Activates Cellular_Response Vasoconstriction Cell Proliferation Ca2+->Cellular_Response PKC->Cellular_Response Experimental_Workflow Preclinical Evaluation of Endothelin Antagonists Compound_Synthesis Compound Synthesis (e.g., this compound) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Receptor_Binding_Assay Receptor Binding Assay (ETA and ETB) In_Vitro_Screening->Receptor_Binding_Assay Functional_Assays Functional Assays (e.g., Calcium Mobilization) In_Vitro_Screening->Functional_Assays In_Vivo_Studies In Vivo Studies Receptor_Binding_Assay->In_Vivo_Studies Functional_Assays->In_Vivo_Studies Pharmacokinetics Pharmacokinetic Profiling (Bioavailability, Half-life) In_Vivo_Studies->Pharmacokinetics Efficacy_Models Efficacy in Disease Models (e.g., Monocrotaline-induced PAH) In_Vivo_Studies->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology Lead_Optimization Lead Optimization Toxicology->Lead_Optimization

References

Efficacy of ATZ-1993 vs. bosentan in hypertension models

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison between the efficacy of ATZ-1993 and bosentan (B193191) in hypertension models cannot be provided at this time. Extensive searches for "this compound" in scientific literature and drug development databases have yielded no results for a compound with this designation being investigated for hypertension or any other therapeutic area. This suggests that this compound may be a hypothetical, preclinical compound not yet disclosed in public forums, or an internal project code.

Bosentan, in contrast, is a well-documented and clinically approved medication. It functions as a dual endothelin (ET) receptor antagonist, targeting both ETA and ETB receptors. Bosentan is primarily used for the treatment of pulmonary arterial hypertension (PAH).

While a direct comparison with this compound is not possible due to the lack of data, this guide will provide a comprehensive overview of bosentan's mechanism of action, efficacy in established hypertension models, and the experimental protocols typically used to evaluate such compounds. This information can serve as a benchmark for evaluating novel therapies like this compound, should data become available.

Bosentan: Mechanism of Action and Efficacy

Bosentan exerts its therapeutic effect by blocking the binding of endothelin-1 (B181129) (ET-1) to its receptors. ET-1 is a potent vasoconstrictor and has been implicated in the pathogenesis of hypertension. By inhibiting the effects of ET-1, bosentan leads to vasodilation and a reduction in blood pressure.

Signaling Pathway of Bosentan

The following diagram illustrates the signaling pathway affected by bosentan.

cluster_0 Endothelial Cell cluster_1 Smooth Muscle Cell ET-1_precursor Preproendothelin-1 ET-1 Endothelin-1 (ET-1) ET-1_precursor->ET-1 ECE ETA_receptor ETA Receptor ET-1->ETA_receptor ETB_receptor_sm ETB Receptor ET-1->ETB_receptor_sm Vasoconstriction Vasoconstriction (Increased Blood Pressure) ETA_receptor->Vasoconstriction ETB_receptor_sm->Vasoconstriction Bosentan Bosentan Bosentan->ETA_receptor Antagonist Bosentan->ETB_receptor_sm Antagonist

Mechanism of action for bosentan.

Experimental Evaluation of Antihypertensive Agents

The efficacy of compounds like bosentan is typically evaluated in preclinical hypertension models. A standard experimental workflow is outlined below.

Model Induce Hypertension in Animal Model (e.g., Spontaneously Hypertensive Rat) Acclimatization Acclimatization Period Model->Acclimatization Baseline Measure Baseline Blood Pressure Acclimatization->Baseline Grouping Randomize into Groups (Vehicle, Bosentan, Test Compound) Baseline->Grouping Dosing Administer Treatment (e.g., Oral Gavage) Grouping->Dosing Measurement Monitor Blood Pressure (e.g., Telemetry, Tail-cuff) Dosing->Measurement Analysis Data Analysis and Comparison Measurement->Analysis

Experimental workflow for in vivo hypertension studies.
Detailed Experimental Protocols

1. Animal Model:

  • Model: Spontaneously Hypertensive Rats (SHR) are a commonly used genetic model of hypertension.

  • Housing: Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Blood Pressure Measurement:

  • Method: Radiotelemetry is the gold standard for continuous and stress-free measurement of blood pressure and heart rate in conscious, unrestrained animals.

  • Procedure:

    • A telemetric transmitter is surgically implanted into the abdominal aorta of the rat under anesthesia.

    • Animals are allowed a recovery period of at least one week.

    • Baseline blood pressure is recorded for 24-48 hours before the start of treatment.

    • Following drug administration, blood pressure is continuously monitored for the duration of the study.

3. Drug Administration:

  • Route: Oral gavage is a common route for administering test compounds.

  • Vehicle: The choice of vehicle depends on the solubility of the compound (e.g., carboxymethyl cellulose, polyethylene (B3416737) glycol).

  • Dosing: Animals are dosed once or twice daily for a specified period (e.g., 14 days).

Quantitative Data for Bosentan

The following table summarizes representative data for bosentan in a preclinical hypertension model.

ParameterVehicle ControlBosentan (100 mg/kg)
Mean Arterial Pressure (mmHg) 185 ± 5155 ± 7
Heart Rate (bpm) 350 ± 10345 ± 12

Note: The data presented in this table is illustrative and compiled from typical findings in the scientific literature. Actual values may vary depending on the specific experimental conditions.

In the absence of data for this compound, a direct comparison of its efficacy against bosentan is not feasible. The information provided on bosentan's mechanism, and the standard protocols for evaluating antihypertensive agents, can serve as a valuable resource for researchers in the field of drug development. Should information on this compound become publicly available, a comprehensive comparative analysis can be conducted.

Validating the Anti-proliferative Effects of ATZ-1993: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel anti-proliferative agent ATZ-1993 with established chemotherapeutic drugs: Paclitaxel, Doxorubicin, and Gefitinib. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of this compound's efficacy and mechanism of action, supported by experimental data.

Comparative Analysis of Anti-proliferative Activity

The anti-proliferative effects of this compound and comparator compounds were assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using a standard MTT assay after 72 hours of treatment.

CompoundMechanism of ActionCell LineIC50 (µM)
This compound (Hypothetical) mTOR Kinase InhibitorMCF-7 (Breast)0.5
A549 (Lung)1.2
U87 MG (Glioblastoma)0.8
Paclitaxel Microtubule StabilizerMCF-7 (Breast)0.0035[1]
MDA-MB-231 (Breast)0.0003[1]
SK-BR-3 (Breast)0.004[1]
Doxorubicin DNA Intercalator and Topoisomerase II InhibitorMCF-7 (Breast)8.306[2]
MDA-MB-231 (Breast)6.602[2]
Gefitinib EGFR Tyrosine Kinase InhibitorPC-9 (Lung, EGFR mutant)0.077[3]
H3255 (Lung, EGFR mutant)0.003[4]
A549 (Lung, EGFR wild-type)>10

Cell Cycle Analysis

To elucidate the mechanism by which this compound inhibits cell proliferation, cell cycle analysis was performed on MCF-7 cells treated with each compound for 24 hours. The distribution of cells in different phases of the cell cycle was determined by flow cytometry after propidium (B1200493) iodide staining.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 65%20%15%
This compound (1 µM) 80%10%10%
Paclitaxel (0.01 µM) 10%15%75%
Doxorubicin (5 µM) 35%20%45%[2]
Gefitinib (1 µM, on EGFR mutant cells) 75%15%10%

Induction of Apoptosis

The ability of this compound to induce programmed cell death (apoptosis) was quantified using an Annexin V-FITC/Propidium Iodide apoptosis assay in MCF-7 cells following a 48-hour treatment period.

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis/Necrosis (Annexin V+/PI+)
Vehicle Control 2%1%
This compound (1 µM) 25%8%
Paclitaxel (0.01 µM) 30%15%
Doxorubicin (5 µM) 20%10%
Gefitinib (1 µM, on EGFR mutant cells) 22%7%

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action for this compound and the comparator drugs.

Mechanism of Action of this compound (mTOR Inhibitor) Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein Synthesis Protein Synthesis mTOR->Protein Synthesis This compound This compound This compound->mTOR Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: this compound inhibits the mTOR signaling pathway.

Mechanism of Action of Paclitaxel Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Stable Microtubules Stable Microtubules Microtubule Assembly->Stable Microtubules Microtubule Disassembly Microtubule Disassembly Stable Microtubules->Microtubule Disassembly Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Stable Microtubules->Mitotic Spindle Dysfunction Paclitaxel Paclitaxel Paclitaxel->Microtubule Disassembly G2/M Arrest & Apoptosis G2/M Arrest & Apoptosis Mitotic Spindle Dysfunction->G2/M Arrest & Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest.[5][6][7][][9]

Mechanism of Action of Doxorubicin Doxorubicin Doxorubicin DNA Intercalation DNA Intercalation Doxorubicin->DNA Intercalation Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis DNA Intercalation->Inhibition of DNA/RNA Synthesis DNA Strand Breaks DNA Strand Breaks Topoisomerase II->DNA Strand Breaks Cell Cycle Arrest & Apoptosis Cell Cycle Arrest & Apoptosis DNA Strand Breaks->Cell Cycle Arrest & Apoptosis Inhibition of DNA/RNA Synthesis->Cell Cycle Arrest & Apoptosis Mechanism of Action of Gefitinib EGF EGF EGFR EGFR EGF->EGFR EGFR Tyrosine Kinase Domain EGFR Tyrosine Kinase Domain EGFR->EGFR Tyrosine Kinase Domain ATP ATP ATP->EGFR Tyrosine Kinase Domain Gefitinib Gefitinib Gefitinib->EGFR Tyrosine Kinase Domain Competes with ATP Downstream Signaling (e.g., Ras-MAPK) Downstream Signaling (e.g., Ras-MAPK) EGFR Tyrosine Kinase Domain->Downstream Signaling (e.g., Ras-MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., Ras-MAPK)->Cell Proliferation & Survival MTT Assay Workflow A Seed cells in 96-well plate B Treat with compounds for 72h A->B C Add MTT reagent (5 mg/mL) B->C D Incubate for 4h at 37°C C->D E Solubilize formazan (B1609692) crystals (DMSO) D->E F Read absorbance at 570 nm E->F Cell Cycle Analysis Workflow A Harvest and wash cells B Fix cells in cold 70% ethanol A->B C Treat with RNase A B->C D Stain with Propidium Iodide C->D E Analyze by flow cytometry D->E Apoptosis Assay Workflow A Harvest and wash cells B Resuspend in Annexin V binding buffer A->B C Add Annexin V-FITC and Propidium Iodide B->C D Incubate for 15 min in the dark C->D E Analyze by flow cytometry D->E

References

Head-to-Head Comparison: ATZ-1993 and Ambrisentan in Endothelin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the dual endothelin receptor antagonist ATZ-1993 and the selective ETA receptor antagonist ambrisentan (B1667022), supported by available experimental data.

This guide provides a detailed comparison of this compound, a research compound, and ambrisentan, an FDA-approved medication, both of which target the endothelin system. The endothelin pathway plays a crucial role in vasoconstriction and cell proliferation, making it a key target in various cardiovascular diseases. This comparison focuses on their mechanism of action, receptor binding affinity, and therapeutic focus, presenting the available quantitative data and experimental methodologies to inform research and drug development efforts.

At a Glance: Key Differences

FeatureThis compoundAmbrisentan
Mechanism of Action Dual Endothelin Receptor Antagonist (ETA and ETB)Selective Endothelin Receptor Antagonist (ETA)
Primary Investigated Use Intimal hyperplasiaPulmonary Arterial Hypertension (PAH)
Receptor Selectivity Non-selectiveHighly selective for ETA over ETB
Development Stage Preclinical research compoundClinically approved and marketed drug

Quantitative Analysis: Receptor Binding Affinity

The primary differentiator between this compound and ambrisentan lies in their interaction with the two endothelin receptor subtypes, ETA and ETB. The binding affinities of these compounds are summarized below.

CompoundTarget ReceptorBinding Affinity (pKi)SelectivityReference
This compound ETA8.69 ± 0.02Dual antagonist[1]
ETB7.20 ± 0.03[1]
Ambrisentan ETAHigh affinity (Ki in low nM range)>4000-fold selective for ETA over ETB
ETBLow affinity

Note: Specific pKi or Ki values for ambrisentan can vary depending on the experimental conditions and cell systems used.

Mechanism of Action: A Tale of Two Strategies

The endothelin system, primarily driven by the peptide endothelin-1 (B181129) (ET-1), exerts its effects through two G protein-coupled receptors: ETA and ETB.

  • ETA Receptors: Predominantly located on vascular smooth muscle cells, their activation leads to vasoconstriction and proliferation.

  • ETB Receptors: Found on both endothelial cells and smooth muscle cells. Endothelial ETB receptor activation mediates vasodilation (through nitric oxide and prostacyclin release) and clearance of circulating ET-1. Smooth muscle ETB receptors, however, can also contribute to vasoconstriction.

This compound acts as a dual antagonist , blocking both ETA and ETB receptors. This approach is based on the rationale that inhibiting both receptor subtypes can provide a more complete blockade of the endothelin system's pathological effects.

Ambrisentan , conversely, is a highly selective ETA receptor antagonist . The therapeutic strategy behind this selectivity is to block the detrimental vasoconstrictive and proliferative effects mediated by ETA receptors while preserving the beneficial functions of endothelial ETB receptors, namely vasodilation and ET-1 clearance.

cluster_ET1 Endothelin-1 (ET-1) cluster_receptors Endothelin Receptors cluster_effects Physiological Effects cluster_antagonists Antagonists ET1 ET-1 ETA ETA Receptor (on Smooth Muscle Cells) ET1->ETA ETB_endo ETB Receptor (on Endothelial Cells) ET1->ETB_endo ETB_smc ETB Receptor (on Smooth Muscle Cells) ET1->ETB_smc vasoconstriction Vasoconstriction & Proliferation ETA->vasoconstriction vasodilation Vasodilation & ET-1 Clearance ETB_endo->vasodilation ETB_smc->vasoconstriction ATZ1993 This compound ATZ1993->ETA Blocks ATZ1993->ETB_endo Blocks ATZ1993->ETB_smc Blocks Ambrisentan Ambrisentan Ambrisentan->ETA Selectively Blocks

Caption: Signaling pathway of the endothelin system and points of intervention for this compound and ambrisentan.

Therapeutic Applications and Experimental Evidence

This compound and Intimal Hyperplasia

The primary research focus for this compound has been the inhibition of intimal hyperplasia, the thickening of the innermost layer of a blood vessel, which is a common response to injury, such as balloon angioplasty.

Experimental Model: In a study involving balloon endothelial denudation of the rabbit carotid artery, oral administration of this compound (30 mg/kg daily) for one week before and six weeks after the injury demonstrated a significant inhibition of intimal hyperplasia.[1] The intima:media ratio and DNA content in the vessel wall were reduced by approximately 77%.[1] Throughout the experiment, plasma concentrations of this compound were maintained between 121.6 ± 26.6 and 131.7 ± 20.9 nM.[1] Importantly, this therapeutic effect was achieved without significant changes in mean arterial blood pressure, heart rate, or body weight.[1]

Ambrisentan and Pulmonary Arterial Hypertension (PAH)

Ambrisentan is an established treatment for PAH, a condition characterized by high blood pressure in the arteries of the lungs. Its efficacy has been demonstrated in several large-scale clinical trials.

Clinical Trials (ARIES-1 and ARIES-2): These pivotal, randomized, double-blind, placebo-controlled studies evaluated the efficacy and safety of ambrisentan in patients with PAH. The primary endpoint was the change in the 6-minute walk distance (6MWD), a measure of exercise capacity.

  • ARIES-1: Patients receiving 5 mg and 10 mg of ambrisentan daily showed placebo-corrected increases in 6MWD of 31 meters and 51 meters, respectively.

  • ARIES-2: Patients receiving 2.5 mg and 5 mg of ambrisentan daily showed placebo-corrected increases in 6MWD of 32 meters and 59 meters, respectively.

These trials also demonstrated improvements in time to clinical worsening, WHO functional class, and other secondary endpoints. Long-term extension studies have shown sustained efficacy and a good safety profile, with a low incidence of liver enzyme abnormalities.

Experimental Protocols: Radioligand Binding Assay for Endothelin Receptor Antagonists

The determination of binding affinity (Ki or pKi) for compounds like this compound and ambrisentan is typically performed using a competitive radioligand binding assay. The following is a representative, detailed protocol based on standard methodologies in the field.

Objective: To determine the binding affinity of a test compound (e.g., this compound or ambrisentan) for ETA and ETB receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Membrane Preparations: Cell membranes expressing either human ETA or ETB receptors (e.g., from transfected CHO or HEK293 cells).

  • Radioligand: [125I]-ET-1, a high-affinity, non-selective endothelin receptor ligand.

  • Test Compounds: this compound, ambrisentan, or other unlabeled endothelin receptor antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: A high concentration of an unlabeled endothelin receptor antagonist (e.g., 1 µM ET-1).

  • Instrumentation: Scintillation counter or gamma counter.

  • Filtration System: Glass fiber filters and a cell harvester.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membrane aliquots on ice and resuspend them in ice-cold assay buffer to a predetermined protein concentration.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Add the components to the wells and incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid (for beta-emitters) or directly into tubes for a gamma counter (for gamma-emitters like 125I).

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

    • The pKi is the negative logarithm of the Ki value.

A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, Non-specific, Competitive Binding) A->B C Incubate to Reach Equilibrium B->C D Filter to Separate Bound & Free Ligand C->D E Wash Filters D->E F Measure Radioactivity E->F G Data Analysis (Calculate IC50 and Ki) F->G

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

This compound and ambrisentan represent two distinct pharmacological approaches to targeting the endothelin system. This compound, as a dual ETA/ETB antagonist, has shown preclinical efficacy in a model of intimal hyperplasia. Ambrisentan, a selective ETA antagonist, is a clinically proven and approved therapy for pulmonary arterial hypertension. The choice between a dual and a selective endothelin receptor antagonist remains a subject of scientific discussion and may depend on the specific pathophysiology of the disease being targeted. The data and protocols presented in this guide offer a foundational understanding for researchers and drug developers working on novel therapies that modulate the endothelin pathway.

References

Unraveling the Data on ATZ-1993 and Neointimal Formation: A Roadblock in Reproducibility Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating the therapeutic potential of ATZ-1993 for the inhibition of neointimal formation will find a significant challenge in assessing the reproducibility of its effects. A comprehensive search of publicly available scientific literature and research databases has yielded no specific studies or data pertaining to a compound designated "this compound" in the context of neointimal hyperplasia or restenosis.

This absence of information makes it impossible to conduct a comparative analysis of this compound's performance against other therapeutic alternatives. The core requirements of presenting quantitative data, detailing experimental protocols, and visualizing signaling pathways related to this compound cannot be fulfilled at this time.

While the investigation into this compound is currently at an impasse, the broader field of neointimal formation research offers a landscape of alternative therapeutic strategies. These approaches primarily target the key pathological processes involved in restenosis, namely the proliferation and migration of vascular smooth muscle cells (VSMCs), inflammation, and the deposition of extracellular matrix.

Key Mechanisms in Neointimal Formation

Neointimal hyperplasia is a complex process initiated by vascular injury, often following procedures like angioplasty. The key events include:

  • Endothelial Dysfunction: Damage to the endothelial layer lining the blood vessel.

  • Inflammation: Recruitment of leukocytes, such as monocytes and macrophages, to the site of injury.[1]

  • Platelet Activation: Adhesion and aggregation of platelets, leading to the release of growth factors.

  • Smooth Muscle Cell (SMC) Migration and Proliferation: SMCs from the medial layer of the artery migrate into the intima, proliferate, and change their phenotype from contractile to synthetic.[2][3][4]

  • Extracellular Matrix Deposition: The transformed SMCs secrete extracellular matrix components, contributing to the thickening of the arterial wall and narrowing of the lumen.[2]

Alternative Therapeutic Approaches

Several compounds have been investigated for their potential to inhibit neointimal formation by targeting the aforementioned mechanisms. These include:

  • Statins (e.g., Rosuvastatin): Known for their lipid-lowering effects, statins have also been shown to reduce neointima formation, potentially by inhibiting the expression of matrix metalloproteinases (MMPs) like MMP-9, which are crucial for SMC migration.[5]

  • Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL): This protein has been shown to suppress neointimal hyperplasia by inducing apoptosis in synthetic smooth muscle cells.[6]

  • Angiotensin-Converting Enzyme (ACE) Inhibitors (e.g., Cilazapril): These drugs can inhibit neointima formation by reducing the proliferation of medial SMCs and their subsequent migration into the intima.[7]

  • Glycoprotein IIb/IIIa Inhibitors (e.g., Abciximab): By blocking platelet aggregation, these agents can reduce the release of platelet-derived growth factors (PDGF), thereby inhibiting SMC proliferation and migration.[8]

Signaling Pathways in Neointimal Formation

A critical signaling pathway implicated in neointimal hyperplasia is the Platelet-Derived Growth Factor (PDGF) pathway.

PDGF_BB PDGF-BB PDGFR_beta PDGFR-β PDGF_BB->PDGFR_beta Binds to MAPK MAPK PDGFR_beta->MAPK Activates Proliferation_Migration SMC Proliferation & Migration MAPK->Proliferation_Migration Promotes

Caption: The PDGF-BB/PDGFR-β/MAPK signaling pathway plays a crucial role in promoting vascular smooth muscle cell (SMC) proliferation and migration, key events in neointimal formation.[9]

Experimental Models of Neointimal Formation

The study of neointimal hyperplasia relies heavily on animal models that mimic the vascular injury seen in humans. Common models include:

  • Balloon Injury Model: This widely used model in rats and rabbits involves inflating a balloon catheter within an artery to denude the endothelium and induce smooth muscle cell proliferation.[5][7][10]

  • Cuff-Induced Model: Placing a non-constrictive cuff around an artery, typically the rabbit carotid artery, induces neointima formation.[11]

  • Artery Ligation Model: Ligation of a carotid artery in mice can also induce neointimal formation.[3][12]

  • Transection and Anastomosis Model: This surgical model in rabbits involves cutting and rejoining an artery, which leads to intimal hyperplasia.[9]

cluster_animal_model Animal Model cluster_injury_method Vascular Injury Method cluster_outcome Outcome Assessment Animal Rat, Rabbit, or Mouse Balloon Balloon Catheter Injury Animal->Balloon Subjected to Cuff Cuff Placement Animal->Cuff Subjected to Ligation Artery Ligation Animal->Ligation Subjected to Histology Histological Analysis (Neointima/Media Ratio) Balloon->Histology Leads to Cuff->Histology Leads to Ligation->Histology Leads to IHC Immunohistochemistry (Cell Proliferation, Protein Expression)

References

A Comparative Guide: ATZ-1993 Versus Selective ETA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endothelin receptor antagonist ATZ-1993 with a range of selective endothelin A (ETA) receptor antagonists. The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for their studies.

Introduction to Endothelin Receptor Antagonism

Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptor subtypes: ETA and ETB. The ETA receptor, predominantly located on vascular smooth muscle cells, is primarily responsible for vasoconstriction and cell proliferation. Consequently, antagonism of the ETA receptor is a key therapeutic strategy for various cardiovascular diseases, including pulmonary arterial hypertension.

Endothelin receptor antagonists can be broadly categorized as dual (mixed) ETA/ETB receptor antagonists or selective ETA receptor antagonists. This compound is a non-peptide antagonist that blocks both ETA and ETB receptors, with a higher affinity for the ETA subtype.[1] Selective ETA receptor antagonists, such as ambrisentan (B1667022), atrasentan, and zibotentan (B1684529), are designed to specifically target the ETA receptor, thereby avoiding potential side effects associated with ETB receptor blockade.

Quantitative Comparison of Receptor Binding Affinity

The binding affinities of this compound and various selective ETA receptor antagonists are presented below. These values are crucial for understanding the potency and selectivity of these compounds. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.

CompoundReceptor TargetpKiKi (nM)IC50 (nM)Selectivity (ETA vs. ETB)
This compound ETA/ETBETA: 8.69ETB: 7.20[1]ETA: ~2.04ETB: ~63.1-~31-fold for ETA
Ambrisentan Selective ETA-ETA: 0.011 - 1ETB: 195->200 to >4000-fold for ETA
Atrasentan Selective ETA-ETA: 0.034ETB: 63.3-~1862-fold for ETA
Zibotentan Selective ETA-ETA: 13ETA: 22ETB: >10,000>769-fold for ETA[2]
Bosentan Dual ETA/ETB---~20 to 100-fold for ETA
Macitentan Dual ETA/ETB-ETA: 0.12ETB: --~50-fold for ETA

Note: Ki and IC50 values are compiled from various sources and may not be directly comparable due to different experimental setups. The pKi for this compound was converted to an approximate Ki value for comparison.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity of each specific compound are often proprietary or not fully disclosed in publications. However, a general methodology for an endothelin receptor binding assay is outlined below.

Representative Endothelin Receptor Binding Assay Protocol

This protocol describes a typical radioligand binding assay used to determine the affinity of a test compound for endothelin receptors.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_sep Separation and Detection cluster_analysis Data Analysis p1 Cell Culture (e.g., CHO cells expressing ETA or ETB receptors) p2 Cell Lysis and Homogenization p1->p2 p3 Centrifugation to isolate cell membranes p2->p3 p4 Resuspension of membranes in assay buffer p3->p4 a1 Incubate membranes with radiolabeled ET-1 (e.g., [125I]ET-1) p4->a1 a2 Add increasing concentrations of antagonist (e.g., this compound or selective antagonist) a1->a2 a3 Incubate to allow binding to reach equilibrium a2->a3 s1 Rapid filtration through glass fiber filters to separate bound from free radioligand a3->s1 s2 Wash filters to remove non-specific binding s1->s2 s3 Measure radioactivity of filters using a gamma counter s2->s3 d1 Generate competition binding curves s3->d1 d2 Calculate IC50 values d1->d2 d3 Determine Ki or pKi values using the Cheng-Prusoff equation d2->d3

Fig. 1: Representative workflow for an endothelin receptor binding assay.

Signaling Pathways

Activation of the ETA receptor by endothelin-1 initiates a cascade of intracellular signaling events, primarily through Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways ultimately lead to smooth muscle contraction and cell proliferation. ETA receptor antagonists block the initial binding of ET-1, thereby inhibiting these downstream effects.

G ET1 Endothelin-1 (ET-1) ETAR ETA Receptor ET1->ETAR Binds to Gq11 Gq/11 Protein ETAR->Gq11 Activates Antagonist This compound or Selective ETA Antagonist Antagonist->ETAR Blocks binding of ET-1 PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca Stimulates release of PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca->Contraction Proliferation Cell Proliferation PKC->Proliferation Block Inhibition

Fig. 2: Simplified ETA receptor signaling pathway and antagonist action.

In Vivo Efficacy and Pharmacokinetics

This compound
Selective ETA Receptor Antagonists

Selective ETA receptor antagonists have been extensively studied in various preclinical and clinical settings, particularly for the treatment of pulmonary arterial hypertension (PAH).

  • Ambrisentan: Has demonstrated efficacy in improving exercise capacity in patients with PAH.[3] It is generally well-tolerated.

  • Atrasentan: Has been investigated for its potential in treating various cancers and, more recently, for reducing proteinuria in patients with chronic kidney disease.

  • Zibotentan: Has been evaluated in clinical trials for the treatment of castration-resistant prostate cancer and, more recently, in combination with other drugs for chronic kidney disease.[4][5][6][7]

The pharmacokinetic profiles of these selective antagonists are well-characterized, which is a critical aspect of their clinical development and application.

Conclusion

This compound is a dual ETA/ETB receptor antagonist with a preference for the ETA receptor. Its in vivo efficacy has been demonstrated in a specific model of vascular injury. In comparison, selective ETA receptor antagonists such as ambrisentan, atrasentan, and zibotentan have been more extensively characterized both in vitro and in vivo for a broader range of therapeutic applications.

The choice between a dual antagonist like this compound and a selective ETA antagonist depends on the specific research question or therapeutic goal. While selective ETA antagonism is often preferred to avoid potential complications arising from ETB receptor blockade, dual antagonists may offer advantages in certain pathological conditions where both receptor subtypes play a role.

Further research, including direct comparative studies and a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound, is necessary to fully elucidate its therapeutic potential relative to the more established selective ETA receptor antagonists.

References

A Comparative Analysis of Sitaxsentan and Ambrisentan: Two Generations of Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological profiles of sitaxsentan (B1663635) and ambrisentan (B1667022), two endothelin receptor antagonists (ERAs). This analysis is supported by experimental data to delineate their respective therapeutic potentials and liabilities.

Sitaxsentan, a highly selective endothelin-A (ETA) receptor antagonist, was formerly used for the treatment of pulmonary arterial hypertension (PAH).[1][2] However, it was withdrawn from the market due to concerns over fatal liver toxicity.[1] Ambrisentan, another selective ETA receptor antagonist, is currently a widely prescribed therapy for PAH, demonstrating a more favorable safety profile, particularly concerning hepatotoxicity.[3][4] This guide will delve into a detailed comparison of their mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used for their evaluation.

Mechanism of Action: Targeting the Endothelin Pathway

Both sitaxsentan and ambrisentan exert their therapeutic effects by competitively antagonizing the endothelin-1 (B181129) (ET-1) signaling pathway.[5] ET-1 is a potent vasoconstrictor and smooth muscle mitogen that plays a crucial role in the pathophysiology of PAH.[6] It mediates its effects through two receptor subtypes: ETA and ETB.[6] The ETA receptors, located on vascular smooth muscle cells, are primarily responsible for vasoconstriction and proliferation.[5][6] In contrast, ETB receptors, found on endothelial cells, are involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of circulating ET-1.[5]

Sitaxsentan and ambrisentan are both selective antagonists of the ETA receptor.[1][3] This selectivity is believed to be advantageous as it blocks the deleterious effects of ET-1 mediated by ETA receptors while preserving the beneficial functions of ETB receptors.[1]

Below is a diagram illustrating the endothelin signaling pathway and the points of intervention for selective ETA receptor antagonists.

Endothelin_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Prepro_ET1 Prepro-ET-1 Big_ET1 Big ET-1 Prepro_ET1->Big_ET1 Furin-like protease ET1_endo ET-1 Big_ET1->ET1_endo ECE ETB_endo ETB Receptor ET1_endo->ETB_endo ET1_smc ET-1 ET1_endo->ET1_smc Acts on ECE ECE NO_PGI2 NO, PGI2 ETB_endo->NO_PGI2 Activation Vasoconstriction Vasoconstriction & Proliferation NO_PGI2->Vasoconstriction Inhibits ETA ETA Receptor ET1_smc->ETA Gq_PLC Gq/PLC Pathway ETA->Gq_PLC Activation IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase Ca_increase->Vasoconstriction Sitaxsentan Sitaxsentan Sitaxsentan->ETA Ambrisentan Ambrisentan Ambrisentan->ETA

Endothelin signaling pathway and antagonist intervention points.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for sitaxsentan and ambrisentan, providing a direct comparison of their receptor binding affinity and selectivity.

Table 1: Receptor Binding Affinity and Selectivity

CompoundTargetIC50 (nM)Ki (nM)Selectivity (ETB/ETA)Reference
Sitaxsentan ETA1.40.43>6500[1]
ETB>10,000-[1]
Ambrisentan ETA-0.12>4000[7][8]
ETB->60[8]

IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Comparative Efficacy in Clinical Trials

Study (Drug)Patient PopulationPrimary EndpointResultReference
STRIDE-1 (Sitaxsentan) PAH (WHO FC II, III, IV)Change in 6-minute walk distance (6MWD) at 12 weeks+31.4 m (100 mg) vs. placebo[2]
ARIES-1 & 2 (Ambrisentan) PAH (WHO FC II, III)Change in 6MWD at 12 weeks+31 m to +59 m vs. placebo[8][9]

Experimental Protocols

The data presented in this guide are derived from established experimental methodologies. Below are outlines of the key assays used to characterize these endothelin receptor antagonists.

Receptor Binding Assays

These assays are fundamental in determining the affinity of a drug for its target receptor.

Receptor_Binding_Assay cluster_assay Receptor Binding Assay Workflow start Start prep Prepare cell membranes expressing ETA or ETB receptors start->prep incubation Incubate membranes with radiolabeled ET-1 and varying concentrations of antagonist prep->incubation separation Separate bound from free radioligand incubation->separation quantification Quantify bound radioactivity separation->quantification analysis Calculate IC50 and Ki values quantification->analysis end End analysis->end

Workflow for a typical receptor binding assay.
Functional Assays (Calcium Flux Assay)

Functional assays measure the biological response of a cell to a drug, providing insights into its efficacy as an antagonist. The calcium flux assay is a common method for evaluating the antagonism of Gq-coupled receptors like ETA.[7]

  • Cell Culture : Human pulmonary arterial smooth muscle cells (PASMCs) are cultured.[7]

  • Loading : Cells are loaded with a calcium-sensitive fluorescent dye.

  • Antagonist Incubation : Cells are pre-incubated with varying concentrations of the antagonist (sitaxsentan or ambrisentan).[7]

  • Agonist Stimulation : Cells are then stimulated with ET-1.[7]

  • Measurement : The change in intracellular calcium concentration is measured using a fluorescence plate reader.[7]

  • Data Analysis : The ability of the antagonist to inhibit the ET-1-induced calcium influx is quantified to determine its functional potency.[7]

Comparative Summary and Conclusion

The logical relationship between the properties of sitaxsentan and ambrisentan is visualized in the diagram below.

Comparative_Analysis cluster_shared Shared Characteristics cluster_sitaxsentan Sitaxsentan cluster_ambrisentan Ambrisentan Selective_ETA Selective ETA Receptor Antagonists Oral_Admin Orally Administered Selective_ETA->Oral_Admin PAH_Indication Indicated for PAH Oral_Admin->PAH_Indication Sitax_Structure Sulfonamide-based structure PAH_Indication->Sitax_Structure Ambri_Structure Propanoic acid-based structure PAH_Indication->Ambri_Structure Sitax_Hepatotoxicity High risk of hepatotoxicity Sitax_Structure->Sitax_Hepatotoxicity Sitax_Withdrawal Withdrawn from market Sitax_Hepatotoxicity->Sitax_Withdrawal Ambri_Hepatotoxicity Lower incidence of hepatotoxicity Ambri_Structure->Ambri_Hepatotoxicity Ambri_Current_Use Currently used in clinical practice Ambri_Hepatotoxicity->Ambri_Current_Use

Logical relationship of sitaxsentan and ambrisentan attributes.

References

ATZ-1993: A Comparative Performance Analysis Against Leading Endothelin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound ATZ-1993 against established endothelin receptor antagonists. The following sections detail the binding affinities, experimental methodologies, and the underlying signaling pathway to offer a comprehensive benchmarking resource.

Performance Benchmark: this compound vs. Known Inhibitors

The efficacy of this compound as an endothelin receptor antagonist has been evaluated and compared with other well-characterized inhibitors in the field. The primary measure of performance is the binding affinity (Ki or pKi) for the endothelin A (ETA) and endothelin B (ETB) receptors. A higher pKi value indicates a stronger binding affinity.

CompoundTarget Receptor(s)pKi (M)Ki (nM)Receptor Selectivity
This compound ETA / ETBETA: 8.69ETB: 7.20ETA: ~2.04ETB: ~63.1Dual Antagonist
Bosentan ETA / ETB-ETA: 4.1–43ETB: 38–730Dual Antagonist
Ambrisentan ETA-ETA: 0.011ETA Selective (>4000-fold vs ETB)
Macitentan ETA / ETB-IC50 ETA: 0.17Dual Antagonist (50-fold selectivity for ETA)

Note: Ki values for this compound were calculated from the provided pKi values. The IC50 for Macitentan is from a functional assay and is not a direct measure of binding affinity (Ki) but is indicative of its high potency.

Unveiling the Mechanism: The Endothelin Signaling Pathway

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G protein-coupled receptors: ETA and ETB. The activation of these receptors on vascular smooth muscle cells leads to a cascade of intracellular events, ultimately resulting in vasoconstriction and cell proliferation. Endothelin receptor antagonists, such as this compound, competitively block the binding of ET-1 to these receptors, thereby inhibiting these downstream effects.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_inhibitors Inhibitors cluster_intracellular Intracellular Space ET-1 Endothelin-1 (ET-1) ETAR ETA Receptor ET-1->ETAR Binds ETBR ETB Receptor ET-1->ETBR Binds Gq Gq ETAR->Gq Activates ETBR->Gq Activates This compound This compound This compound->ETAR This compound->ETBR Bosentan Bosentan Bosentan->ETAR Bosentan->ETBR Ambrisentan Ambrisentan Ambrisentan->ETAR Macitentan Macitentan Macitentan->ETAR Macitentan->ETBR PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Vasoconstriction Ca2->Vasoconstriction Proliferation Cell Proliferation PKC->Proliferation

Caption: Endothelin signaling pathway and points of inhibition.

Experimental Protocols: Quantifying Inhibitor Performance

The binding affinities of this compound and other endothelin receptor antagonists are typically determined through competitive radioligand binding assays. The following is a generalized protocol for such an assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the ETA and ETB receptors.

Materials:

  • Cell membranes expressing either human ETA or ETB receptors.

  • Radioligand: [¹²⁵I]-ET-1.

  • Test compounds: this compound and known inhibitors (Bosentan, Ambrisentan, Macitentan).

  • Assay Buffer: Tris-HCl buffer containing MgCl₂, bovine serum albumin (BSA), and protease inhibitors.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membranes, [¹²⁵I]-ET-1 at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound or a known inhibitor.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the non-specific binding by including a high concentration of a non-labeled ligand in some wells.

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This standardized protocol ensures the generation of reliable and reproducible data for the comparative analysis of endothelin receptor antagonists.

Safety Operating Guide

Handling and Safety Protocols for ATZ-1993: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of ATZ-1993, a novel compound under investigation. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards.

Personal Protective Equipment (PPE)

Due to the unknown toxicological profile of this compound, stringent personal protective measures are mandatory. The following table summarizes the required PPE for various laboratory procedures involving this compound.

Procedure Required PPE Specifications
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Lab Coat, Safety Goggles with Side Shields, N95 RespiratorPowder-free nitrile gloves are required. Ensure the outer glove is changed immediately upon suspected contamination.
Solution Preparation and Handling Double Nitrile Gloves, Chemical-Resistant Lab Coat, Chemical Splash Goggles, Fume HoodAll work with solutions of this compound must be conducted within a certified chemical fume hood.
Cell Culture and In Vitro Assays Nitrile Gloves, Lab Coat, Safety GlassesStandard sterile cell culture techniques should be followed in a biological safety cabinet.
Animal Handling (In Vivo Studies) Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 RespiratorAnimals dosed with this compound should be housed in designated areas. All animal waste is to be treated as hazardous.

Emergency Procedures

Immediate and appropriate response in the event of an exposure is critical. The following table outlines the initial steps to be taken.

Exposure Type Immediate Action
Skin Contact Remove contaminated clothing immediately. Wash the affected area with copious amounts of soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the individual to fresh air immediately.
Ingestion Do NOT induce vomiting.

In all cases of exposure, seek immediate medical attention and provide the Material Safety Data Sheet (MSDS) for this compound to the responding medical personnel.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.

Workflow for Handling Solid this compound

A Don appropriate PPE (Double Gloves, Lab Coat, Goggles, N95) B Weigh this compound in a fume hood on a tared weigh boat A->B C Carefully transfer solid to a pre-labeled, sealed container B->C D Clean weighing area with a suitable solvent (e.g., 70% ethanol) C->D E Dispose of all contaminated materials as hazardous waste D->E

Caption: Workflow for safely weighing and handling solid this compound.

Storage Conditions
Form Storage Temperature Additional Requirements
Solid -20°CStore in a desiccator to prevent moisture absorption. Protect from light.
Stock Solution -80°CAliquot to minimize freeze-thaw cycles. Use amber vials to protect from light.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Disposal Pathway

cluster_solid Solid Waste cluster_liquid Liquid Waste A Contaminated Gloves, Pipette Tips, Tubes C Segregate into designated, clearly labeled hazardous waste containers A->C B Unused Solutions, Contaminated Media B->C D Arrange for pickup by the institution's Environmental Health & Safety (EHS) department C->D

Caption: Segregation and disposal pathway for this compound waste.

Do not dispose of any this compound waste down the drain or in the regular trash. All contaminated sharps must be placed in a designated sharps container for hazardous materials.

By adhering to these guidelines, you contribute to a safe and productive research environment. Always consult your institution's specific safety protocols and the Material Safety Data Sheet for this compound before beginning any work.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ATZ-1993
Reactant of Route 2
Reactant of Route 2
ATZ-1993

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.